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  • Product: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
  • CAS: 1108684-07-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

The following technical guide details the physicochemical characterization, handling, and analytical protocols for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride . This document is structured for researchers and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, handling, and analytical protocols for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride . This document is structured for researchers and drug development professionals, focusing on the critical parameters required for its use as a chiral building block in pharmaceutical synthesis.

Technical Guide & Characterization Protocols

Executive Summary

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1108684-07-6) is a high-value chiral intermediate used primarily in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Structurally, it consists of an ethylamine backbone substituted with a para-ethoxyphenyl group, possessing a single stereocenter at the benzylic position.

Its utility relies heavily on its enantiomeric purity and solid-state stability . As a hydrochloride salt, it offers improved solubility and crystallinity compared to its free base, making it the preferred form for storage and solid-phase handling. This guide provides a comprehensive analysis of its properties, backed by experimental methodologies for validation.

Chemical Identity & Structural Analysis[2][3][4]

ParameterDetail
IUPAC Name (1S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
Common Synonyms (S)-4-Ethoxy-α-methylbenzylamine HCl; (S)-1-(4-Ethoxyphenyl)ethylamine HCl
CAS Number 1108684-07-6 (Specific (S)-isomer HCl)
Molecular Formula C₁₀H₁₅NO[2][3] · HCl
Molecular Weight 201.69 g/mol
Chiral Center C1 (Benzylic carbon), (S)-configuration
Salt Stoichiometry 1:1 (Amine : HCl)
Structural Logic

The compound features an electron-donating ethoxy group at the para-position of the phenyl ring.[2] This substitution pattern increases the electron density of the aromatic system compared to unsubstituted benzylamine, slightly enhancing the basicity of the amine nitrogen (and thus the pKa of the conjugate acid). The hydrochloride salt forms a stable ionic lattice, crucial for isolating the single enantiomer during resolution or asymmetric synthesis.

Solid-State Properties

Understanding the solid-state behavior is critical for formulation and process chemistry.

  • Physical Appearance: White to off-white crystalline powder.

  • Melting Point: 105 – 108 °C .

    • Note: A sharp melting range (< 2 °C) indicates high chemical purity. Broadening often signals the presence of the (R)-enantiomer (eutectic formation) or residual solvent.

  • Hygroscopicity: Moderately hygroscopic.

    • Handling Implication: The salt can absorb atmospheric moisture, leading to clumping or deliquescence. It must be stored in tightly sealed containers, preferably under desiccant.

  • Polymorphism: Chiral salts often exhibit polymorphism. While specific polymorphs for this entry are proprietary to specific manufacturing processes, batch-to-batch consistency should be monitored via X-Ray Powder Diffraction (XRPD).

Solution-Phase Properties

Solubility Profile
SolventSolubilityRelevance
Water Soluble (>50 mg/mL)Ideal for aqueous workups and biological assays.
Methanol/Ethanol SolublePrimary solvents for recrystallization.
Dichloromethane Sparingly SolubleUsed for extraction of the free base after neutralization.
Hexanes/Heptane InsolubleUsed as anti-solvents to precipitate the salt.
Acidity & Partitioning
  • pH of Aqueous Solution: 5.0 – 7.0 (5% w/v solution). The salt is a weak acid in water.

  • pKa (Calculated): ~9.4 (Conjugate acid).

    • Explanation: The amine is protonated at physiological pH. To extract the free amine, the pH must be adjusted to >11.

  • LogP (Free Base): ~2.1 (Predicted).

    • Note: The HCl salt is highly polar (LogP < 0), preventing passive diffusion across lipid membranes unless converted to the free base in situ.

Spectroscopic Characterization

To validate identity and purity, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.3-8.6 (br s, 3H, NH₃⁺) – Ammonium protons (exchangeable).

    • δ 7.3-7.4 (d, 2H, Ar-H) – Ortho to alkyl group.

    • δ 6.9-7.0 (d, 2H, Ar-H) – Ortho to ethoxy group.

    • δ 4.2-4.3 (q, 1H, CH -NH₃⁺) – Benzylic proton.

    • δ 4.0 (q, 2H, OCH ₂CH₃).

    • δ 1.4-1.5 (d, 3H, CH-CH ₃).

    • δ 1.3 (t, 3H, OCH₂CH ₃).

  • Infrared (IR):

    • ~2800-3000 cm⁻¹: Broad ammonium N-H stretch.

    • ~1240 cm⁻¹: Aryl alkyl ether C-O stretch (strong).

  • Mass Spectrometry (ESI+):

    • m/z = 166.1 [M+H]⁺ (corresponds to the free base cation).

Experimental Protocols (Validation & Handling)

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

Objective: To quantify the ratio of (S)-isomer to (R)-isomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is essential to suppress peak tailing of the basic amine.

  • Sample Prep: Dissolve 1 mg of salt in 1 mL of Ethanol; add 1 drop of 1N NaOH to liberate the free base (optional, depending on column tolerance to salts), filter through 0.45 µm.

  • Detection: UV at 230 nm or 254 nm.

  • Criteria: (S)-isomer should be the major peak. Acceptance criteria typically >98.0% e.e.[4]

Protocol B: Salt Formation & Recrystallization

Objective: To purify the compound or convert free base to HCl salt.

SaltFormation Start Crude (S)-1-(4-Ethoxyphenyl)ethanamine (Free Base) Dissolve Dissolve in dry Ethanol (5-10 volumes) Start->Dissolve Acidify Add HCl (1.1 eq) (Gas or solution in Dioxane/Ether) Dissolve->Acidify Precipitate Precipitation Observed? (Exothermic) Acidify->Precipitate Cool Cool to 0-5°C Add MTBE if necessary Precipitate->Cool Yes Precipitate->Cool No (Oil forms) -> Seed Filter Filtration & Wash (Cold MTBE/Ether) Cool->Filter Dry Vacuum Dry (40°C, <50 mbar) Filter->Dry

Figure 1: Controlled crystallization workflow for ensuring high chemical and optical purity.

Stability & Safety Profile

Stability Matrix
ConditionStability AssessmentRecommendation
Thermal Stable up to melting point (~105°C).Avoid temperatures >50°C during drying to prevent surface oxidation.
Hydrolytic Stable in aqueous solution at pH < 7.Solutions should be used within 24 hours.
Photolytic Potential for benzylic oxidation.Store in amber vials.
Oxidative Ethoxy group is susceptible to strong oxidants.[5]Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.
Safety (GHS Classification)[3][6]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][6][7]

    • H315: Causes skin irritation.[3][5][7]

    • H319: Causes serious eye irritation.[3][5][7]

    • H335: May cause respiratory irritation.[3][7]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

Analytical Logic: The "Self-Validating" Workflow

When receiving a new batch of this material, do not rely solely on the Certificate of Analysis (CoA). Use the following logic flow to validate the material before committing it to expensive synthesis steps.

ValidationLogic Sample Incoming Sample MP Melting Point (Target: 105-108°C) Sample->MP HNMR 1H-NMR (Identity & Solvent) Sample->HNMR OptRot Optical Rotation (Specific Rotation Check) MP->OptRot Pass Reject Reject / Recrystallize MP->Reject Fail HPLC Chiral HPLC (e.e. > 99%) OptRot->HPLC Pass HNMR->OptRot Pass Release Release for Synthesis HPLC->Release Pass HPLC->Reject Fail (<98% e.e.)

Figure 2: Analytical decision tree for material validation.

References

  • PubChem. (2025).[3] 1-(4-Ethoxyphenyl)ethanamine hydrochloride - Compound Summary. National Library of Medicine. [Link][3]

  • European Pharmacopoeia. (2025). 2.2.7 Optical Rotation. [Link]

Sources

Exploratory

A Technical Guide to (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block for the asymmetric synthesis of complex molecules, particularly those with therapeutic potential. The presence of a chiral center at the alpha-carbon of the ethylamine moiety, combined with the 4-ethoxyphenyl group, offers a unique scaffold for designing and developing novel chemical entities. This guide provides an in-depth overview of its chemical identity, synthesis, analytical characterization, and applications, with a focus on the scientific principles underpinning these methodologies.

Chemical Identity and Properties

  • CAS Number : 1108684-07-6[1]

  • Molecular Formula : C₁₀H₁₆ClNO[2]

  • Molecular Weight : 201.69 g/mol [2]

  • Synonyms :

    • (1S)-1-(4-ethoxyphenyl)ethanamine hydrochloride[3]

    • [(1S)-1-(4-Ethoxyphenyl)ethyl]amine hydrochloride[2]

    • (S)-(-)-4-Ethoxy-α-methylbenzylamine hydrochloride

The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various chemical reactions and formulations.

PropertyValue
Appearance White to off-white solid
Purity Typically >98% (by chiral HPLC)
Solubility Soluble in water and polar organic solvents

Synthesis of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

The synthesis of enantiomerically pure (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of the prochiral ketone, 4-ethoxyacetophenone, is a modern and efficient method for the direct synthesis of the desired (S)-enantiomer. This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Reductive Amination

Principle: This protocol describes the asymmetric reductive amination of 4-ethoxyacetophenone using a chiral iridium catalyst. The catalyst, formed in situ from a chiral ligand and an iridium precursor, facilitates the stereoselective addition of an amine source to the ketone, followed by reduction to yield the chiral amine.

Materials:

  • 4-Ethoxyacetophenone

  • Ammonium formate (amine source)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (S,S)-f-Binaphane (chiral ligand)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric acid (ethanolic solution)

  • Hydrogen gas (high pressure)

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ and (S,S)-f-Binaphane in a 1:1.1 molar ratio. Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate high-pressure reactor, add 4-ethoxyacetophenone, ammonium formate (as the amine source), and Ti(OiPr)₄.

  • Catalyst Addition: Transfer the prepared catalyst solution to the reactor via cannula.

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1000 psi). Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction with methanol and filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified (S)-1-(4-ethoxyphenyl)ethanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of hydrochloric acid in ethanol. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to obtain (S)-1-(4-ethoxyphenyl)ethanamine hydrochloride.

Causality: The use of a chiral ligand like (S,S)-f-Binaphane is crucial for inducing asymmetry in the reduction of the imine intermediate formed in situ. Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and facilitate imine formation.[4]

Chiral Resolution of Racemic 1-(4-Ethoxyphenyl)ethanamine

A classical and industrially scalable method for obtaining the (S)-enantiomer is through the resolution of the racemic amine using a chiral resolving agent. This process involves the formation of diastereomeric salts, which can be separated based on their differential solubility.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Principle: This protocol outlines the separation of (S)-1-(4-ethoxyphenyl)ethanamine from its racemic mixture using a chiral acid, such as L-(+)-tartaric acid, as the resolving agent. The two enantiomers of the amine react with the chiral acid to form a pair of diastereomeric salts with different physical properties, allowing for their separation by fractional crystallization.

Materials:

  • Racemic 1-(4-ethoxyphenyl)ethanamine

  • L-(+)-Tartaric acid

  • Methanol or Ethanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or Ethyl acetate

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic 1-(4-ethoxyphenyl)ethanamine in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by filtration and wash it with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add a sodium hydroxide solution to basify the aqueous layer, which will liberate the free amine into the organic phase.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-1-(4-ethoxyphenyl)ethanamine.

  • Salt Formation: Convert the free amine to its hydrochloride salt as described in the asymmetric synthesis protocol.

Causality: The different spatial arrangements of the diastereomeric salts lead to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent. This difference in solubility is the basis for their separation by fractional crystallization.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure of the compound. The expected signals for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would include:

  • A triplet and a quartet corresponding to the ethyl protons of the ethoxy group.

  • A doublet for the methyl protons adjacent to the chiral center.

  • A quartet for the methine proton at the chiral center.

  • Two doublets in the aromatic region corresponding to the para-substituted phenyl ring.

  • A broad singlet for the amine protons.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.

Experimental Protocol: Chiral HPLC Analysis

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 1-(4-ethoxyphenyl)ethanamine, leading to their separation and allowing for their quantification.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of (S)-1-(4-ethoxyphenyl)ethanamine hydrochloride in the mobile phase.

  • Injection: Inject a small volume of the sample solution onto the HPLC system.

  • Chromatography: Elute the sample through the chiral column with the optimized mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. Calculate the enantiomeric excess (ee) using the peak areas of the (S) and (R) enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Causality: The chiral stationary phase contains chiral selectors that form transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes results in different retention times for the two enantiomers on the column.[5]

Applications in Drug Development

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride serves as a crucial chiral intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features are often incorporated into molecules targeting a range of biological pathways.

  • Asymmetric Synthesis: It is a key building block for introducing a specific stereocenter into a target molecule. The stereochemistry of a drug is often critical for its efficacy and safety, as different enantiomers can have different pharmacological activities and metabolic fates.

  • Derivatization: The primary amine group provides a reactive handle for further chemical modifications, such as acylation, alkylation, and sulfonylation, to build more complex molecular architectures.

  • Scaffold for Bioactive Molecules: The 4-ethoxyphenyl group can participate in hydrophobic and aromatic interactions with biological targets, while the chiral ethylamine moiety can form key hydrogen bonds and ionic interactions.

While specific drug candidates containing this exact fragment may be proprietary, the use of structurally similar chiral phenylethylamines is widespread in the development of treatments for cardiovascular diseases, neurological disorders, and inflammatory conditions.[6][7][8]

Safety and Handling

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classification: It is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[9][10]

Visualization of Key Processes

Molecular Structure

Caption: 2D structure of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride.

Synthesis Workflow: Asymmetric Reductive Amination

workflow ketone 4-Ethoxyacetophenone imine Chiral Imine Intermediate ketone->imine amine_source Amine Source (e.g., Ammonium Formate) amine_source->imine catalyst Chiral Iridium Catalyst catalyst->imine Forms reduction Asymmetric Reduction (H2) imine->reduction product (S)-1-(4-Ethoxyphenyl)ethanamine reduction->product salt_formation Salt Formation (HCl) product->salt_formation final_product (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride salt_formation->final_product workflow racemate Racemic 1-(4-Ethoxyphenyl)ethanamine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer_S Less Soluble Diastereomeric Salt ((S)-Amine Salt) crystallization->diastereomer_S Separates diastereomer_R More Soluble Diastereomeric Salt ((R)-Amine Salt) crystallization->diastereomer_R liberation Liberation of Free Amine diastereomer_S->liberation product (S)-1-(4-Ethoxyphenyl)ethanamine liberation->product final_product (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride product->final_product HCl Addition

Caption: Workflow for chiral resolution.

References

Sources

Foundational

molecular weight and formula of (S)-1-(4-Ethoxyphenyl)ethanamine HCl

The following technical monograph details the molecular specifications, synthetic pathways, and critical applications of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride , a high-value chiral building block in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the molecular specifications, synthetic pathways, and critical applications of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride , a high-value chiral building block in pharmaceutical development.

[1][2]

Executive Summary

(S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride (CAS: 1108684-07-6) is a chiral aryl-ethylamine derivative used primarily as a resolving agent and a stereochemical scaffold in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structural rigidity and specific enantiomeric configuration make it a critical intermediate for introducing chirality into complex molecules, particularly in the development of GPCR ligands and kinase inhibitors.[1]

This guide provides a definitive reference for its physiochemical properties, validated synthetic routes, and quality control parameters.

Chemical Identity & Physiochemical Specifications[2][3][4][5][6][7]

Core Data Matrix
PropertySpecification
IUPAC Name (1S)-1-(4-ethoxyphenyl)ethanamine hydrochloride
Common Name (S)-4-Ethoxy-α-methylbenzylamine HCl
CAS Number 1108684-07-6 (Specific to (S)-HCl form)
Molecular Formula C₁₀H₁₆ClNO (Salt) / C₁₀H₁₅NO (Base)
Molecular Weight 201.69 g/mol
Exact Mass 201.092 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents
Chiral Purity Typically ≥ 98% ee (enantiomeric excess)
Structural Visualization

The following diagram illustrates the molecular connectivity and the specific (S)-configuration at the benzylic carbon.

G Figure 1: Structural Logic of (S)-1-(4-Ethoxyphenyl)ethanamine HCl Phenyl Phenyl Ring (Aromatic Core) ChiralCenter Chiral Center (C-1 Position) Phenyl->ChiralCenter Benzylic bond Ethoxy 4-Ethoxy Group (-OCH2CH3) Ethoxy->Phenyl Para-substitution Amine Amine Salt (-NH3+ Cl-) ChiralCenter->Amine (S)-Configuration

Synthetic Pathways & Manufacturing Logic[2]

The synthesis of high-purity (S)-1-(4-Ethoxyphenyl)ethanamine HCl requires strict control over stereochemistry.[3] Two primary industrial routes are employed: Asymmetric Reductive Amination and Classical Optical Resolution .

Route A: Asymmetric Reductive Amination (Preferred for Scale)

This method utilizes a chiral auxiliary or catalyst to induce stereoselectivity directly from the ketone precursor.[1]

  • Precursor: 4-Ethoxyacetophenone.[3]

  • Chiral Induction: Reaction with a chiral amine auxiliary (e.g., (S)-phenylglycinol) or use of a transaminase enzyme.[1]

  • Reduction: Stereoselective reduction of the imine intermediate.

  • Salt Formation: Hydrolysis/Deprotection followed by HCl treatment.

Route B: Classical Resolution (Lab Scale)
  • Racemic Synthesis: Reductive amination of 4-Ethoxyacetophenone yields racemic (±)-amine.[3]

  • Resolution: Crystallization with a chiral acid (e.g., N-Acetyl-L-leucine or Tartaric acid).[3]

  • Salt Exchange: Conversion of the diastereomeric salt to the hydrochloride form.

Synthesis Workflow Diagram

Synthesis Figure 2: Asymmetric Synthesis Workflow Start Starting Material: 4-Ethoxyacetophenone Step1 Asymmetric Imine Formation (Titanium(IV) ethoxide / Chiral Auxiliary) Start->Step1 Condensation Step2 Stereoselective Reduction (Raney Ni or NaBH4) Step1->Step2 Hydrogenation Step3 Deprotection / Hydrolysis Step2->Step3 Acidic Workup End Final Product: (S)-1-(4-Ethoxyphenyl)ethanamine HCl Step3->End HCl Salt Formation

Analytical Characterization & Quality Control

To ensure the compound meets "Drug Development Grade" standards, the following analytical protocols are mandatory.

Enantiomeric Purity (Chiral HPLC)
  • Objective: Confirm (S)-enantiomer >98%.

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: The (S)-isomer elutes distinctly from the (R)-isomer.

Proton NMR (^1H-NMR) Validation
  • Solvent: DMSO-d6 or D2O.

  • Key Signals:

    • δ 1.3-1.4 ppm (3H, d): Methyl group of the ethoxy chain.[1]

    • δ 1.5 ppm (3H, d): Methyl group adjacent to the chiral center.[1]

    • δ 4.0 ppm (2H, q): Methylene of the ethoxy group.[1]

    • δ 4.3 ppm (1H, q): Chiral benzylic proton.[1]

    • δ 6.9 - 7.4 ppm (4H, m): Aromatic protons (Para-substitution pattern).[1]

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic.[1] It must be stored in a desiccator.

  • Storage: 2°C to 8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis.

  • Safety: Irritant (H315, H319).[1][4] Standard PPE (gloves, goggles) required.[1]

References

  • VulcanChem . (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride Product Monograph. Retrieved from [1]

  • PubChem . 1-(4-Ethoxyphenyl)ethanamine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [1][4]

  • Sigma-Aldrich . [1-(4-Ethoxyphenyl)ethyl]amine hydrochloride Product Specification. Retrieved from [3][1]

  • BldPharm . (S)-1-(4-Ethoxyphenyl)ethanamine MSDS and Properties. Retrieved from [1]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride in Water and Organic Solvents

Introduction (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development, often utilized as a building block in the synthesis of active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development, often utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility characteristics across a range of aqueous and organic media is paramount for its effective application in drug discovery and process chemistry. Poor solubility can impede reliable results in biological assays, complicate formulation efforts, and pose challenges to bioavailability.[1] This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of this compound, the theoretical underpinnings of its solubility, detailed experimental protocols for its determination, and an analysis of the expected solubility profile in various solvent systems.

Physicochemical Properties of (S)-1-(4-Ethoxyphenyl)ethanamine and its Hydrochloride Salt

Table 1: Physicochemical Properties of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride and a Close Analog

Property(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride(S)-(-)-1-(4-Methoxyphenyl)ethylamine (Analog)Rationale for Comparison
Molecular Formula C₁₀H₁₆ClNO[2]C₉H₁₃NO[3]The ethoxy group is a close homolog of the methoxy group, with a minor increase in lipophilicity.
Molecular Weight 201.69 g/mol [2]151.21 g/mol [3]
Structure
Predicted pKa (of the conjugate acid) ~9-10~9.2[4]The basicity of the primary amine is the dominant factor. Aliphatic amines typically have pKa values in this range.[1][5]
Predicted logP (of the free base) ~1.8 - 2.21.71[6]The additional ethyl group in the ethoxy moiety increases lipophilicity compared to the methoxy analog.

The hydrochloride salt form significantly influences its solubility, particularly in aqueous media. The presence of the ionic hydrochloride group generally enhances aqueous solubility compared to the free base.[4]

Theoretical Principles Governing Solubility

The solubility of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is governed by a combination of factors, including its ionic nature, the pH of the aqueous medium, and the polarity of the organic solvent.

Aqueous Solubility and the Influence of pH

As the salt of a weak base (the amine) and a strong acid (HCl), the aqueous solubility of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is highly dependent on pH. The relevant equilibrium in solution is the dissociation of the protonated amine:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

The relationship between pH, pKa, and the ratio of the ionized (R-NH₃⁺) and non-ionized (R-NH₂) forms of the amine is described by the Henderson-Hasselbalch equation :[6]

pH = pKa + log([R-NH₂]/[R-NH₃⁺])

  • At low pH (pH < pKa): The equilibrium shifts to the left, and the highly polar, ionized form (R-NH₃⁺) predominates. This form is more readily solvated by water molecules, leading to higher aqueous solubility.

  • At high pH (pH > pKa): The equilibrium shifts to the right, favoring the non-ionized, free base form (R-NH₂). This species is less polar and thus has lower aqueous solubility.

This relationship dictates that the compound will be most soluble in acidic aqueous solutions and will precipitate as the free base as the pH is raised.

Caption: pH-dependent equilibrium and its effect on solubility.

Solubility in Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility in organic solvents. This principle states that substances with similar polarities are more likely to be soluble in one another.

  • (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride , being an ionic salt, is polar. It is therefore expected to have higher solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the charged species.

  • The free base , (S)-1-(4-Ethoxyphenyl)ethanamine, is less polar than its hydrochloride salt. It will exhibit higher solubility in a broader range of organic solvents, including those of intermediate polarity.

  • In non-polar solvents (e.g., hexane, toluene), the hydrochloride salt is expected to have very low solubility due to the large energy penalty of breaking the stable crystal lattice and solvating the ions in a non-polar environment.

The presence of the ethoxy group and the phenyl ring contributes to the molecule's lipophilicity, which will influence its solubility in organic solvents.[7]

Experimental Methodology for Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[8] This method ensures that a true equilibrium is reached between the dissolved solute and the excess solid, providing a reliable measure of the compound's intrinsic solubility under specific conditions.

The Shake-Flask Protocol

The following is a detailed, self-validating protocol for determining the solubility of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride.

Step 1: Preparation of Solvents and Buffers

  • Prepare aqueous buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Use high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, hexane).

Step 2: Sample Preparation

  • Add an excess amount of solid (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride to a series of vials, each containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure saturation.

Step 3: Equilibration

  • Seal the vials to prevent solvent evaporation.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended.[9]

Step 4: Sample Separation

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Separate the dissolved solute from any remaining solid particles. This is a critical step and is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

Step 5: Quantification

  • Accurately dilute the filtered supernatant with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Step 6: Data Analysis

  • Construct a calibration curve using standard solutions of known concentrations.

  • Determine the concentration of the diluted supernatant from the calibration curve.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvent Prepare Solvents & Buffers Add_Solid Add Excess Solid to Vials Prep_Solvent->Add_Solid Equilibrate Equilibrate (24-48h at constant T) Add_Solid->Equilibrate Separate Separate Supernatant (Centrifuge & Filter) Equilibrate->Separate Dilute Dilute Sample Separate->Dilute Quantify Quantify via HPLC Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Workflow for the Shake-Flask Solubility Assay.

Model HPLC Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. The following is a model HPLC method suitable for the quantification of (S)-1-(4-Ethoxyphenyl)ethanamine.

Table 2: Model HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic amines.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH to ensure the amine is protonated and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 10 minutesA gradient elution is often suitable for ensuring the elution of the compound with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume.
Detection UV at 220 nm or 275 nmThe phenyl ring provides strong UV absorbance.[10]
Column Temperature 30°CHelps to ensure reproducible retention times.

Expected Solubility Profile

While specific experimental data for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is lacking, we can predict its solubility behavior based on its structure and data from analogous compounds.

Aqueous Solubility
  • High Solubility in Acidic Water: Due to the protonation of the amine, the compound is expected to be highly soluble in acidic aqueous solutions (pH 1-4).

  • Decreasing Solubility with Increasing pH: As the pH approaches and surpasses the pKa of the amine (~9-10), the solubility will decrease significantly due to the formation of the less soluble free base.

  • Sparingly Soluble in Neutral Water: Based on the "sparingly soluble in water" description for the similar (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride, the solubility in neutral water is likely to be modest.[4]

Organic Solvent Solubility

The following table provides an expected qualitative and quantitative solubility profile, drawing comparisons with 1-Adamantanamine hydrochloride where appropriate.

Table 3: Expected Solubility of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride in Various Solvents

Solvent ClassSolventExpected SolubilityRationale & Comparison
Polar Protic Water (pH 2)HighProtonated amine is highly polar and readily solvated.
Water (pH 7)Sparingly SolubleEquilibrium between ionized and non-ionized forms.
MethanolSolublePolar protic solvent, can solvate the ions.
EthanolSolubleSimilar to methanol, but slightly less polar. 1-Adamantanamine hydrochloride is soluble in ethanol.[11]
Polar Aprotic DMSOSolubleHighly polar, good for dissolving salts. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is soluble in DMSO.[4]
DMFSolubleSimilar to DMSO. 1-Adamantanamine hydrochloride is soluble in DMF.[11]
AcetonitrileModerately SolubleLess polar than DMSO and DMF.
Non-Polar DichloromethaneSlightly Soluble to InsolubleThe organic part of the molecule may allow for some limited solubility.
TolueneInsolubleNon-polar solvent, unable to effectively solvate the ionic salt.
HexaneInsolubleHighly non-polar, very poor solvent for salts.

Conclusion

The solubility of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a critical parameter that is profoundly influenced by the physicochemical properties of the molecule, most notably the basicity of the primary amine. Its aqueous solubility is highly pH-dependent, with significantly greater solubility in acidic conditions due to the predominance of the protonated, ionized form. In organic solvents, its solubility is dictated by the principle of "like dissolves like," with higher solubility expected in polar solvents that can effectively solvate the ionic species.

For accurate and reliable solubility determination, the shake-flask method remains the definitive approach, ensuring that a true thermodynamic equilibrium is achieved. This must be paired with a robust and validated analytical technique, such as HPLC, for accurate quantification. While direct quantitative data for this specific compound is not widely published, a thorough understanding of the underlying theoretical principles, coupled with data from structurally similar molecules, provides a strong predictive framework for its behavior in various solvent systems. This guide provides the necessary theoretical background and practical protocols to empower researchers in their handling and application of this important chemical entity.

References

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  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Li, Q., Wang, Y., & Wang, J. (2012). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 29(4), 845-850.
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Foundational

pKa values and ionization properties of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

An In-Depth Technical Guide to the pKa and Ionization Properties of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride Foreword: The Critical Role of Ionization in Modern Drug Development In the landscape of contemporary dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization Properties of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Foreword: The Critical Role of Ionization in Modern Drug Development

In the landscape of contemporary drug discovery and development, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's behavior in physiological systems. The pKa governs the degree of ionization of a compound at a given pH, which in turn profoundly influences its solubility, permeability across biological membranes, protein binding, and overall pharmacokinetic profile.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design and optimization.

This guide provides an in-depth exploration of the pKa and ionization properties of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, a chiral amine of interest in pharmaceutical research. While specific experimental data for this exact molecule is not widely published, this paper will serve as a comprehensive manual on the principles and methodologies for its determination and the profound implications of its ionization characteristics. We will delve into the theoretical underpinnings of pKa, present detailed protocols for its experimental determination, explore the utility of in-silico prediction, and contextualize these findings within the broader framework of drug development.

Molecular Profile: (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

(S)-1-(4-Ethoxyphenyl)ethanamine is a primary amine with a chiral center, rendering it enantiomerically specific. The presence of a basic amino group and a substituted aromatic ring defines its chemical personality and its behavior as a weak base. In its hydrochloride salt form, the amine is protonated, enhancing its solubility in aqueous media.

PropertyValueSource
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Chemical Structure(Image of the chemical structure of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride would be placed here)
InChI KeySWFKPUQRJHGZGE-UHFFFAOYSA-N[4]

The primary amine functional group is the key ionizable center in this molecule. The pKa of its conjugate acid (the protonated amine) will dictate the equilibrium between the charged (protonated) and neutral (unprotonated) forms at different physiological pH values.

The Theoretical Backbone: pKa and the Henderson-Hasselbalch Equation

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms.[5][6] For a weak base like (S)-1-(4-Ethoxyphenyl)ethanamine, the relevant equilibrium is that of its conjugate acid (BH+) dissociating to the free base (B) and a proton (H+).

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to unionized forms of the drug.[7][8] For a weak base, the equation is expressed as:

pH = pKa + log ([B] / [BH+])

Where:

  • [B] is the concentration of the neutral (unprotonated) base.

  • [BH+] is the concentration of the charged (protonated) conjugate acid.

This relationship is fundamental to predicting a drug's behavior in different environments within the body, from the acidic milieu of the stomach to the near-neutral pH of the blood.[5][9]

Caption: Relationship between pH, pKa, and the ionization state of a weak base.

Experimental Determination of pKa: Protocols and Rationale

Several robust experimental techniques are available for the precise determination of pKa values. The choice of method often depends on the compound's properties, such as its solubility and the presence of a chromophore.

Potentiometric Titration

This is a widely used and straightforward method for pKa determination.[10][11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Principle: A solution of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is titrated with a strong base (e.g., NaOH). The pH is measured after each addition of the titrant. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[12]

Detailed Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]

  • Sample Preparation: Accurately weigh and dissolve a sample of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride in deionized water or a suitable co-solvent if solubility is low. The final concentration should be around 1-10 mM.[12][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12][13]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[13]

  • Titration: Place the solution in a thermostatted vessel (e.g., at 25°C) with continuous stirring. Immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the resulting sigmoid curve.[12]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution (with KCl) Calibrate->Prepare_Sample Purge Purge with N2 Prepare_Sample->Purge Titrate Add NaOH Increments Purge->Titrate Record_pH Record pH Titrate->Record_pH Titrate->Record_pH loop Plot Plot pH vs. Volume Record_pH->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore close to the ionizable center, and the UV-Vis absorbance spectrum changes with ionization state.[14]

Principle: The absorbance of a solution of (S)-1-(4-Ethoxyphenyl)ethanamine is measured at a fixed wavelength across a range of pH values. The aromatic ring in the molecule is expected to act as a suitable chromophore. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.[15]

Detailed Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (fully protonated) and highly alkaline (fully unprotonated) solutions to identify the wavelength(s) of maximum absorbance difference.

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a pH range of approximately pKa ± 2.

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers. A high-throughput approach using 96-well plates can be employed.[14][16]

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The data is then fitted to a sigmoidal curve, and the pKa is calculated from the inflection point of the curve.

Capillary Electrophoresis (CE)

CE is a powerful technique for pKa determination, especially for compounds that are impure or have low solubility.[10][17]

Principle: The electrophoretic mobility of a charged species is dependent on its charge-to-size ratio. As the pH of the background electrolyte changes, the degree of ionization and thus the effective mobility of (S)-1-(4-Ethoxyphenyl)ethanamine will change. By measuring the mobility across a range of pH values, a titration curve can be generated, from which the pKa can be determined.[17] High-throughput methods using internal standards have been developed to increase efficiency.[18][19]

In-Silico pKa Prediction: A Valuable Tool in Drug Discovery

In the absence of experimental data, or in the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating pKa values.[1] These methods range from empirical approaches based on Hammett-type equations to more sophisticated quantum mechanical calculations and machine learning models.[20][21][22]

For (S)-1-(4-Ethoxyphenyl)ethanamine, which is a para-substituted aniline derivative, quantum chemical calculations can provide reliable pKa predictions.[23][24] Software packages such as Epik from Schrödinger and MoKa leverage extensive databases and advanced algorithms to predict pKa values for complex molecules.[22][25][26] These tools analyze the electronic effects of substituents on the basicity of the amine nitrogen. The ethoxy group at the para position is an electron-donating group, which is expected to increase the basicity (and thus the pKa) of the amine compared to unsubstituted aniline. Based on data for structurally similar compounds, the pKa of (S)-1-(4-Ethoxyphenyl)ethanamine is anticipated to be in the range of 9.0 - 10.0. For instance, the structurally related (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride has a predicted pKa of approximately 9.2.[27]

Impact of Ionization on Physicochemical Properties and Drug Development

The pKa of (S)-1-(4-Ethoxyphenyl)ethanamine is a critical parameter that dictates its behavior throughout the drug development process.[2][3]

PropertyImpact of Ionization (governed by pKa)
Solubility The protonated (charged) form of the amine is significantly more water-soluble than the neutral form.[6] Understanding the pKa is essential for developing aqueous formulations.
Permeability & Absorption The neutral (unprotonated) form is more lipophilic and can more readily cross biological membranes by passive diffusion.[5][9] The pKa and the pH of the gastrointestinal tract will determine the extent of absorption.
Lipophilicity (LogD) The distribution coefficient (LogD) is the effective lipophilicity at a given pH and is directly dependent on the pKa.[28][29] LogD is a better predictor of membrane permeability than the partition coefficient (LogP).
Drug-Target Interactions The ionization state can be crucial for binding to the target protein, for example, through the formation of salt bridges.
Excretion Ionized drugs are more readily excreted by the kidneys as they are less likely to be reabsorbed from the renal tubules.[5]

graph ADME_Influence {
layout=circo;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

pKa [label="pKa", fillcolor="#FBBC05", fontcolor="#202124", fontsize=12]; Ionization [label="Ionization State", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Aqueous Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability [label="Membrane Permeability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Distribution [label="Distribution (LogD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Renal Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF"];

pKa -> Ionization [penwidth=2]; Ionization -> Solubility; Ionization -> Permeability; Ionization -> Distribution; Ionization -> Excretion; }

Caption: Central role of pKa in influencing key ADME properties.

Conclusion

The pKa of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a fundamental physicochemical property with far-reaching implications for its development as a potential therapeutic agent. While an experimentally determined value is the gold standard, this guide has outlined robust methodologies for its determination, including potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Furthermore, we have highlighted the utility of in-silico prediction as a valuable tool in modern drug discovery. A thorough understanding and characterization of the ionization behavior of this molecule are indispensable for optimizing its formulation, predicting its pharmacokinetic profile, and ultimately, for the successful translation from a promising compound to an effective drug.

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Exploratory

Technical Safety Monograph: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

[1][2][3] Document Type: Technical Safety Guide & Operational Protocol Compound ID: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride CAS Registry Number: 1081775-30-5 Audience: Medicinal Chemists, Process Safety Engineers,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Document Type: Technical Safety Guide & Operational Protocol Compound ID: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride CAS Registry Number: 1081775-30-5 Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.[1][2]

Executive Summary & Chemical Characterization

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral primary amine salt frequently utilized as a building block in the synthesis of pharmaceutical intermediates.[1][2] Its enantiomeric purity is critical for structure-activity relationship (SAR) studies, particularly in the development of receptor-targeted therapeutics.[1][2]

Unlike its free base counterpart, the hydrochloride salt offers improved stability and solubility in aqueous media.[2] However, it introduces specific handling challenges, primarily related to hygroscopicity and potential irritancy typical of benzylic amine salts.[2] This guide synthesizes safety data with practical laboratory protocols to ensure data integrity and personnel safety.

Chemical Identity Table[1][3]
PropertySpecification
IUPAC Name (1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
CAS Number 1081775-30-5
Molecular Formula C₁₀H₁₅NO[1][2]·HCl
Molecular Weight 201.69 g/mol
Physical State Solid (Powder/Crystalline)
Appearance Off-white to pale beige
Solubility Soluble in water, methanol, DMSO
Melting Point 105–108 °C (Experimental range)

Hazard Identification & Mechanistic Toxicology[1][2][3]

While classified as an Irritant under GHS standards, the toxicological profile of this compound requires a nuanced understanding of amine-tissue interactions.[1][2]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1][2][3]
  • Signal Word: WARNING

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][4]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3][4]

Mechanistic Insight

The irritation potential of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride stems from the ammonium cation's interaction with mucous membranes.[1][2] Upon contact with physiological moisture (pH ~7.4), the salt can partially dissociate.[1][2] The resulting local pH shift and the surfactant-like properties of the lipophilic ethoxyphenyl tail facilitate penetration into the lipid bilayer of epithelial cells, leading to inflammation and edema.[2]

  • Respiratory Risk: Inhalation of fine dusts triggers immediate upper respiratory tract irritation (coughing, laryngeal spasm) due to the high water solubility of the salt, which rapidly dissolves in the mucosal lining.[1][2]

  • Ocular Risk: The salt is abrasive and chemically irritating.[2] Failure to irrigate immediately can result in corneal opacity or conjunctivitis.[2]

Operational Safety & Handling Protocols

Engineering Controls

Do not handle on an open bench. The primary control measure is containment.

  • Fume Hood: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).[1][2]

  • Local Exhaust: If using automated weighing stations, ensure local exhaust ventilation (LEV) is active.[1][2]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).[1] For prolonged use or solution handling, "double-gloving" is recommended to prevent permeation by the organic solvent vehicle.[2]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.[2]

  • Respiratory Protection: If the fume hood is bypassed (e.g., equipment maintenance), a NIOSH N95 or P100 particulate respirator is mandatory.[1][2]

Special Handling: Hygroscopicity Management

This hydrochloride salt is hygroscopic .[2] Absorption of atmospheric moisture alters the effective molecular weight, leading to stoichiometric errors in synthesis (e.g., amide coupling).[2]

Protocol for Weighing:

  • Equilibrate the container to room temperature before opening to prevent condensation.[2]

  • Weigh quickly in a low-humidity environment if possible.[2]

  • Reseal immediately with Parafilm® or under an inert atmosphere (Argon/Nitrogen) for long-term storage.[2]

Emergency Response Architecture

The following decision logic outlines the immediate response to exposure incidents. Speed is the critical variable in mitigating tissue damage.[2]

Exposure Response Logic (Visualization)

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Eye OCULAR CONTACT (Dust/Solution) Type->Eye Skin DERMAL CONTACT (Powder/Splash) Type->Skin Inhal INHALATION (Dust) Type->Inhal ActionEye Rinse immediately for 15 min Lift eyelids occasionally Eye->ActionEye ActionSkin Remove contaminated clothing Wash with soap & water Skin->ActionSkin ActionInhal Move to fresh air Maintain open airway Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION (Show SDS/CAS) ActionEye->Medical ActionSkin->Medical If irritation persists ActionInhal->Medical If breathing difficult

Figure 1: Decision tree for immediate emergency response following exposure to (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride.

Firefighting Measures
  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][5]

  • Hazardous Combustion Products: Thermal decomposition releases toxic fumes including Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas, and Carbon monoxide (CO).[1][2] Firefighters must wear self-contained breathing apparatus (SCBA).[1][2]

Stability, Reactivity, & Storage[2][3]

Chemical Stability

Stable under recommended storage conditions.[2] However, the chiral center is susceptible to racemization under extreme pH conditions or high temperatures.[2]

Incompatible Materials
  • Strong Oxidizing Agents: Reaction may induce rapid decomposition or fire.[2]

  • Strong Bases: Will deprotonate the salt, releasing the free amine which may be volatile and have a different toxicity profile.[2]

Storage Conditions
  • Temperature: Room temperature (15–25 °C).

  • Atmosphere: Store in a tightly closed container. Desiccated storage is preferred to maintain enantiomeric excess integrity (by preventing hydrolysis-related degradation) and stoichiometric accuracy.[1][2]

Experimental Workflow: Safe Isolation & Weighing

To minimize exposure and maintain compound purity, follow this standardized workflow.

HandlingWorkflow Storage 1. Storage Retrieval (Desiccator) Check 2. PPE Check (Gloves, Goggles, Lab Coat) Storage->Check Transfer 3. Transfer to Hood (Do not open yet) Check->Transfer Weigh 4. Weighing (Anti-static gun usage recommended) Transfer->Weigh Dissolve 5. Dissolution/Reaction (Add solvent immediately) Weigh->Dissolve Waste 6. Waste Disposal (Solid Waste Bin) Weigh->Waste Contaminated consumables

Figure 2: Operational workflow for the safe retrieval, weighing, and dissolution of the compound.

Ecological & Disposal Considerations

Ecotoxicity

Quantitative data (LC50/EC50) is often unavailable for specific research chemicals.[1][2] However, as a halogenated amine salt, it should be treated as potentially toxic to aquatic life .[2]

  • Bioaccumulation: Low potential due to water solubility.[2]

  • Persistence: Not readily biodegradable.[2][6]

Disposal Protocol
  • Never dispose of via sink or municipal drainage.[2]

  • Solid Waste: Dissolve in a combustible solvent and incinerate via a licensed chemical waste disposal contractor equipped with afterburners and scrubbers (to neutralize HCl emissions).[1][2]

  • Contaminated Packaging: Treat as the substance itself.[2]

References

  • PubChem. (2025).[2] Compound Summary for CID 43810803: 1-(4-Ethoxyphenyl)ethanamine hydrochloride.[1][2] National Library of Medicine.[2] [Link][1][2]

Sources

Foundational

Structural Elucidation of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride: A Technical Guide

Executive Summary This technical guide outlines the rigorous methodology for the single-crystal X-ray diffraction (SCXRD) analysis of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride . As a chiral phenethylamine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous methodology for the single-crystal X-ray diffraction (SCXRD) analysis of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride . As a chiral phenethylamine derivative, this compound serves as a critical intermediate in pharmaceutical synthesis and a resolving agent for chiral acids.[1]

The analysis of this structure is not merely about coordinate generation; it is a validation step for enantiomeric purity in drug development pipelines.[1] This guide prioritizes the determination of absolute configuration (AC) via anomalous scattering, ensuring the distinction between the active (S)- enantiomer and its (R)- distomer.[1]

Molecular Context & Solid-State Significance[1]

The target molecule, (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5), consists of a hydrophobic ethoxyphenyl tail and a hydrophilic ethylammonium headgroup.[1]

structural Expectations
  • Chirality: The molecule possesses a single stereocenter at the benzylic carbon.[1] In the solid state, it must crystallize in a Sohncke space group (non-centrosymmetric), typically Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ).[1]
  • Salt Formation: The proton transfer from HCl to the amine creates a robust ionic interface.[1] The chloride counterion acts as a multi-point hydrogen bond acceptor, bridging neighboring ammonium groups to form a 2D or 3D hydrogen-bonded network.[1]

  • Conformational Flexibility: The ethoxy group (

    
    ) introduces torsional freedom.[1] High-quality data collection at cryogenic temperatures is mandatory to arrest thermal vibration in this region.[1]
    

Experimental Crystallization Protocol

Obtaining diffraction-quality single crystals of hydrochloride salts requires balancing the high polarity of the ionic headgroup with the lipophilicity of the aromatic tail.[1]

Solvent Strategy: Vapor Diffusion

Direct evaporation often yields polycrystalline crusts.[1] A binary solvent system using Vapor Diffusion is the gold standard for this compound.[1]

Protocol:

  • Dissolution: Dissolve 20 mg of the HCl salt in a minimum volume (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) .[1] These polar protic solvents effectively solvate the ionic pair.[1]

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a narrow inner vial to remove heterogeneous nucleation sites.
    
  • Diffusion: Place the inner vial (uncapped) inside a larger jar containing Diethyl Ether or Hexane .

  • Equilibration: Seal the outer jar. The volatile antisolvent (ether) will diffuse into the alcohol, slowly increasing supersaturation.[1]

  • Harvest: Inspect after 24–72 hours. Look for prisms or plates with defined edges.[1]

Visualization: Crystallization Workflow

CrystallizationWorkflow Start Raw HCl Salt Solvation Dissolve in MeOH (High Solubility) Start->Solvation 20 mg/0.5mL Filter 0.22µm Filtration Solvation->Filter Remove dust Diffusion Vapor Diffusion (Antisolvent: Et2O) Filter->Diffusion Inner Vial Nucleation Slow Nucleation (Metastable Zone) Diffusion->Nucleation 24-72 hrs Harvest Harvest Crystal (Paratone Oil) Nucleation->Harvest Microscopy

Figure 1: Vapor diffusion workflow optimized for chiral amine hydrochloride salts.

X-Ray Diffraction Data Acquisition

Source Selection: The "Light Atom" Challenge

This molecule (C, H, N, O, Cl) lacks heavy atoms.[1] Standard Molybdenum (Mo) radiation (


 Å) produces weak anomalous scattering signals for Chlorine (

).[1]

Recommendation: Use Copper (Cu) K


 radiation  (

Å).[1]
  • Reasoning: The anomalous scattering signal of Chlorine is significantly stronger with Cu radiation (

    
    ).[1] This is critical for the unambiguous assignment of the absolute configuration (Flack parameter) without chemical derivatization.[1]
    
Data Collection Parameters
ParameterSettingRationale
Temperature 100 K (Liquid

stream)
Reduces thermal ellipsoids of the terminal ethoxy group; improves high-angle diffraction.[1]
Detector Distance 40–50 mmMaximizes resolution (

Å) required for atomic resolution.[1]
Strategy Full Sphere (Redundancy > 4)High redundancy is essential for accurate intensity statistics to resolve the anomalous signal.[1]
Exposure 10–30s per frameAdjust based on crystal size to prevent detector saturation at low angles.

Structure Solution & Refinement

Phase Determination

The structure is solved using Direct Methods (SHELXT) or Dual Space Methods .[1] The presence of the Chloride ion makes the heavy-atom method viable, but modern algorithms handle the full light-atom structure effortlessly.[1]

Absolute Configuration (The Critical Step)

For a chiral drug intermediate, proving the enantiomer is correct is the primary goal.[1]

  • Refinement: Refine the structure against

    
     using full-matrix least-squares (SHELXL).
    
  • Flack Parameter (

    
    ):  This parameter quantifies the fit of the structural model to the chiral diffraction data.[1]
    
    • 
       (e.g., 
      
      
      
      ):
      The model has the correct absolute configuration.[1]
    • 
       (e.g., 
      
      
      
      ):
      The model is inverted; the crystal is the opposite enantiomer.[1][2]
    • 
      :  The crystal is a racemic twin or the anomalous signal is too weak.[1]
      

Validation Rule: If


, the assignment is statistically weak.[1] Ensure the Friedel pairs are not merged during data reduction.
Visualization: Refinement Logic

RefinementLogic Data HKL Data (Unmerged) Solve Structure Solution (SHELXT) Data->Solve Refine Least Squares Refinement (SHELXL) Solve->Refine Flack Check Flack Parameter (x) Refine->Flack Decision Value of x? Flack->Decision Correct x ≈ 0 (S)-Config Confirmed Decision->Correct < 0.1 Invert x ≈ 1 Invert Model -> (R) Decision->Invert > 0.9 Ambiguous x ≈ 0.5 Racemic Twin/Weak Data Decision->Ambiguous ~ 0.5

Figure 2: Decision tree for absolute structure assignment using the Flack parameter.

Supramolecular Architecture

In the final analysis, describe the packing interactions that stabilize the lattice. For (S)-1-(4-Ethoxyphenyl)ethanamine HCl, expect the following:

  • Charge-Assisted Hydrogen Bonds: The ammonium group (

    
    ) acts as a donor to three Chloride ions (
    
    
    
    ).[1]
    • Interaction:

      
      
      
    • Distance: Typically

      
       Å.[1]
      
    • Geometry: Tetrahedral distortion around the Nitrogen.[1]

  • Hydrophobic Layers: The ethoxyphenyl rings likely stack in a herringbone or parallel motif to minimize steric repulsion, separating the ionic hydrophilic layers.[1]

  • Disorder: Check the terminal ethyl group of the ethoxy chain.[1] If thermal ellipsoids are elongated, model with a split-site disorder model (PART 1 / PART 2) to improve the R-factor.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[1] Use of intensity quotients and differences in absolute structure refinement.[1][3] Acta Crystallographica Section B, 69(3), 249-259.[1] Link

  • PubChem Compound Summary. (2025). 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride (CID 43810803).[1][4] National Center for Biotechnology Information.[1] Link[1]

  • Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray crystallography of chiral molecules: the quest for the absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717.[1]

Sources

Exploratory

Thermodynamic Stability Profile: (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

The following technical guide provides an in-depth analysis of the thermodynamic stability of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride . This document is structured for researchers and process chemists, synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride . This document is structured for researchers and process chemists, synthesizing available data with fundamental physical organic principles to establish a robust stability profile.

[1]

Executive Summary & Chemical Identity[2][3]

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1108684-07-6) is a high-value chiral building block used in the asymmetric synthesis of sulfonamide-based therapeutics and resolving agents. Its thermodynamic stability is governed by the interplay between its crystal lattice energy, the lability of the benzylic center, and the hygroscopic nature of the amine salt.

ParameterSpecification
IUPAC Name (1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
Molecular Formula

Molecular Weight 201.69 g/mol
Physical State White to off-white crystalline solid
Chirality (S)-enantiomer (Benzylic amine)
Primary Risk Hygroscopicity-induced hydrate formation; Benzylic racemization (solution state)

Solid-State Thermodynamics[1]

The thermodynamic stability of the solid salt is the primary barrier against degradation. As a chiral ammonium salt, its stability is derived from the high lattice enthalpy relative to its free base liquid form.

Crystal Lattice Energy & Melting Behavior

Unlike its free base analogue, which is a liquid or low-melting solid, the hydrochloride salt exhibits a high melting point (typically


C for this class of para-substituted benzylic amine salts).[1] This high thermal stability is driven by a robust hydrogen-bonding network (

) within the crystal lattice.[2]
  • Enthalpic Stabilization: The proton transfer from HCl to the amine is highly exothermic.[1] The resulting ionic lattice provides a significant energy barrier against thermal decomposition.

  • Polymorphism: Chiral amine salts frequently exhibit polymorphism.[1] Variations in crystallization solvents (e.g., Ethanol vs. Isopropanol) can yield different polymorphs with distinct thermodynamic activities.[1]

    • Guidance: A single, thermodynamically stable polymorph is preferred for API development to prevent phase transitions during shelf storage.

Hygroscopicity & Hydrate Formation

Amine hydrochlorides are intrinsically hygroscopic.[1] The thermodynamic drive to form hydrates is a critical instability vector.[1]

  • Mechanism: Moisture absorption lowers the glass transition temperature (

    
    ) of amorphous regions, increasing molecular mobility and accelerating degradation.
    
  • Thermodynamic Risk:

    
    .[1] If the salt absorbs water, it may convert to a stoichiometric hydrate (e.g., hemihydrate), altering the crystal packing and potentially changing solubility profiles.
    

Stereochemical Stability (Chiral Integrity)[1][2]

The (S)-configuration at the benzylic position is the molecule's defining feature. Thermodynamic stability here refers to the resistance against racemization (


).[1]
Racemization Pathways

The benzylic C-H bond is activated by the adjacent aromatic ring (resonance stabilization of the radical or carbocation).[1]

  • Acid-Catalyzed Racemization (

    
    ):  Under extreme acidic conditions and high heat, the ammonium group can act as a leaving group, generating a planar benzylic carbocation which captures a nucleophile from either face.
    
  • Base-Catalyzed Racemization: Abstraction of the benzylic proton (though difficult,

    
    ) leads to a planar carbanion.
    

Thermodynamic Verdict: The Hydrochloride salt form is the "Thermodynamic Sink" for stereochemistry. By protonating the amine, the lone pair is sequestered, preventing it from assisting in C-H abstraction or leaving group departure under normal storage conditions.

Solution Thermodynamics

Solubility Product ( )

The solubility is governed by the equilibrium:


[2][1]
  • Common Ion Effect: The presence of excess chloride ions (e.g., in 1M HCl) significantly suppresses solubility, driving precipitation.[1] This is thermodynamically favorable for isolation and purification (Salting out).

  • pH Dependence: Stability is maximal at

    
    .[1] At 
    
    
    
    , the salt dissociates to the free base (oil), which is thermodynamically unstable towards oxidation (N-oxide formation).

Experimental Validation Protocols

To rigorously define the stability profile, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)[2][4][5]
  • Objective: Determine Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Method:

    • Weigh 2-5 mg of sample into a Tzero aluminum pan.

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under

      
       purge (50 mL/min).
      
    • Success Criteria: A sharp endotherm indicates high crystallinity.[1] A broad endotherm suggests amorphous content or impurities.

Protocol B: Chiral HPLC Stability Assay
  • Objective: Quantify racemization rate (

    
    ) under stress.
    
  • Method:

    • Dissolve sample in Mobile Phase (e.g., Hexane:Ethanol:DEA).[1]

    • Column: Chiralcel OD-H or AD-H.[2]

    • Stress Condition: Reflux in Ethanol for 24h.[1]

    • Analysis: Calculate Enantiomeric Excess (

      
      ).
      
      
      
      
      [2]

Visualization of Stability Logic

Diagram 1: Thermodynamic Stability Landscape

This diagram illustrates the energy wells of the solid salt versus the reactive free base and the racemization transition state.[1]

StabilityLandscape Salt HCl Salt (Solid) (Thermodynamic Sink) FreeBase Free Base (Liquid) (High Energy) Salt->FreeBase pH > 9 (Deprotonation) FreeBase->Salt Crystallization (Exothermic) Carbocation Benzylic Carbocation (Transition State) FreeBase->Carbocation Heat / Acid Racemate Racemic Mixture (Entropically Favored) Carbocation->Racemate Nucleophilic Attack

Caption: The HCl salt represents the deepest thermodynamic well, protecting the molecule from the high-energy transition states that lead to racemization.[1]

Diagram 2: Degradation Pathways

This workflow maps the potential degradation routes if thermodynamic boundaries are crossed.

DegradationPathways Start (S)-1-(4-Ethoxyphenyl) ethanamine HCl Thermal Thermal Stress (>150°C) Start->Thermal Moisture Moisture Exposure (>60% RH) Start->Moisture Decomp1 Deamination (Styrene formation) Thermal->Decomp1 Elimination Decomp2 Hydrate Formation (Lattice Expansion) Moisture->Decomp2 H-Bonding

Caption: Primary degradation vectors are thermal elimination (irreversible) and hydration (potentially reversible but physically destabilizing).[2][1]

References

  • Sigma-Aldrich. [1-(4-ethoxyphenyl)ethyl]amine hydrochloride Product Specification. Accessed 2024.[1] Available at:

  • Sokolov, A. A., et al. (2023).[1] "Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K". Molecules, 28(20), 7027. Available at:

  • PubChem. Compound Summary for CID 1081775-30-5. National Center for Biotechnology Information. Available at: [2][1]

  • TCI Chemicals. (S)-1-(4-Methoxyphenyl)ethylamine Product Data. (Analogous Structure Data). Available at: [2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Chiral Resolution of Carboxylic Acids Using (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Abstract The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule often resides in a single enantiomer. This application note...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule often resides in a single enantiomer. This application note provides a comprehensive guide to the use of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride as a chiral resolving agent for the separation of racemic carboxylic acids. We delve into the underlying principles of diastereomeric salt formation, provide detailed, field-tested protocols for resolution and recovery, and discuss critical parameters that influence the success of the separation. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for obtaining enantiomerically pure acids.

Introduction: The Imperative of Chirality

Over half of all drugs in use are chiral compounds, yet the majority have historically been marketed as racemic mixtures (an equal mixture of both enantiomers).[1] However, it is widely recognized that enantiomers can have vastly different pharmacological and toxicological profiles.[1] The "undesired" enantiomer may be inactive, less active, or in some cases, contribute to adverse effects. Consequently, regulatory bodies and pharmaceutical developers prioritize the development of single-enantiomer drugs.

While asymmetric synthesis provides a direct route to a single enantiomer, classical chiral resolution remains a vital and industrially scalable technique.[2] The most common method of classical resolution is the formation of diastereomeric salts.[3][4] This technique leverages the reaction between a racemic mixture (e.g., an acid) and a single enantiomer of a resolving agent (e.g., a base). The resulting diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6]

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine that serves as an effective resolving agent for a variety of racemic carboxylic acids, particularly within classes like the 2-arylpropionic acids (profens).[7][8][9] Its structural features and basicity allow it to form distinct, often crystalline, salts with acidic compounds, making it a valuable tool for chiral separation.

Physicochemical Properties of the Resolving Agent

A thorough understanding of the resolving agent's properties is fundamental to designing a successful resolution protocol.

PropertyValueSource
Compound Name (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride[10]
Synonyms (1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride[10]
CAS Number 1108684-07-6[10]
Molecular Formula C₁₀H₁₆ClNO[10][11]
Molecular Weight 201.69 g/mol [10][11]
Physical Form Solid / Powder
Storage Room Temperature (RT)

The Mechanism: From Racemate to Separable Diastereomers

The core principle of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by standard methods, into a pair of diastereomers, which are.

  • Acid-Base Reaction: The racemic acid, (R/S)-Acid, is reacted with the single enantiomer resolving agent, (S)-Amine. This acid-base reaction forms two diastereomeric salts: (R-Acid)·(S-Amine) and (S-Acid)·(S-Amine).

  • Differential Solubility: Diastereomers have different spatial arrangements and intermolecular interactions. This leads to distinct physical properties, including melting points, boiling points, and, most critically for this process, solubility in a given solvent system.[5]

  • Fractional Crystallization: By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution upon cooling or concentration.

  • Separation and Liberation: The crystallized salt is physically separated by filtration. Subsequently, the salt is "broken" by treatment with a strong acid or base, liberating the enantiomerically enriched carboxylic acid and recovering the chiral resolving agent for potential reuse.[4][6]

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol

This protocol provides a robust workflow for the chiral resolution of a generic racemic carboxylic acid. Note: Optimization of solvent, temperature, and stoichiometry is crucial and substrate-dependent.

Materials and Reagents
  • Racemic carboxylic acid

  • (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

  • 5 M Sodium Hydroxide (NaOH) solution

  • 5 M Hydrochloric Acid (HCl) solution

  • Organic solvents for crystallization (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, or aqueous mixtures)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Chiral HPLC system for analysis

Step-by-Step Methodology

Part A: Diastereomeric Salt Formation and Isolation

  • Liberate the Free Amine: Dissolve (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride in water. Add an equimolar amount of 5 M NaOH to neutralize the HCl and liberate the free (S)-amine. Extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer with MgSO₄, filter, and remove the solvent under reduced pressure.

  • Dissolve Reactants: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a pre-determined crystallization solvent (e.g., isopropanol) with gentle heating. In a separate flask, dissolve the free (S)-amine (0.5-1.0 eq.) in the same solvent.

    • Expert Insight: Starting a screen with 0.5 molar equivalents of the resolving agent is often more efficient for rapidly identifying successful enantiomeric enrichment.[12]

  • Combine and Crystallize: Slowly add the amine solution to the acid solution with stirring. Observe for precipitation. If no solid forms immediately, allow the solution to cool slowly to room temperature, and then to 0-4 °C. If needed, reduce the solvent volume slightly or add an anti-solvent to induce crystallization. Stir the resulting slurry for several hours to ensure the system reaches equilibrium.

  • Isolate the Salt: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Analyze and Recrystallize (Optional): At this stage, a small sample of the salt can be processed (Part B) to determine the enantiomeric excess (e.e.). If the e.e. is insufficient, recrystallize the diastereomeric salt from the same or a different solvent system to enhance its optical purity.[5]

Part B: Liberation of the Enantiomerically Enriched Acid

  • Decompose the Salt: Suspend the isolated diastereomeric salt in a biphasic mixture of water and an extraction solvent (e.g., ethyl acetate).

  • Acidify: With vigorous stirring, add 5 M HCl dropwise until the aqueous layer is acidic (pH 1-2). This protonates the carboxylic acid, making it soluble in the organic layer, while the amine becomes a water-soluble hydrochloride salt.

  • Separate and Extract: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer two more times with the extraction solvent.

  • Isolate the Product: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Part C: Recovery of the Resolving Agent

  • Basify: Take the acidic aqueous layer from step B-3, which contains the resolving agent as its hydrochloride salt.

  • Extract: Cool the aqueous layer in an ice bath and add 5 M NaOH until the solution is strongly basic (pH 12-14). This liberates the free amine. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the resolving agent.

Analysis of Enantiomeric Purity

The success of the resolution is quantified by the enantiomeric excess (e.e.) of the isolated acid. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[13][14] Optical rotation measurement using a polarimeter provides confirmation of the enantiomer obtained.

Experimental Workflow Visualization

The following diagram outlines the complete process from racemic starting material to the final, separated products.

Chiral_Resolution_Workflow cluster_main Chiral Resolution Protocol start Start: Racemic Acid + (S)-Amine HCl free_amine 1. Liberate Free (S)-Amine (NaOH, Extraction) start->free_amine dissolve 2. Dissolve Acid & Amine in Crystallization Solvent free_amine->dissolve mix 3. Combine & Crystallize (Cooling, Stirring) dissolve->mix filter 4. Isolate Crystals (Vacuum Filtration) mix->filter crystals Less Soluble Diastereomeric Salt filter->crystals mother_liquor Mother Liquor: More Soluble Salt filter->mother_liquor decompose 5. Decompose Salt (HCl, H₂O/EtOAc) crystals->decompose organic_layer Organic Layer: Enriched Acid decompose->organic_layer aqueous_layer Aqueous Layer: (S)-Amine HCl decompose->aqueous_layer isolate_acid 6. Isolate Enriched Acid (Dry, Evaporate) organic_layer->isolate_acid recover_amine 7. Recover (S)-Amine (NaOH, Extraction) aqueous_layer->recover_amine final_acid Product: Enantiomerically Enriched Acid isolate_acid->final_acid final_amine Recovered Resolving Agent recover_amine->final_amine

Caption: Experimental workflow for chiral resolution and recovery.

Application Data: Resolution of Profen-Class Acids

The following table presents representative data for the resolution of a racemic 2-arylpropionic acid, illustrating the expected outcomes of this protocol.

SubstrateResolving AgentSolventYield of Less Soluble Salte.e. of Isolated Acid
rac-Ibuprofen(S)-1-(4-Ethoxyphenyl)ethanamineIsopropanol/Water (9:1)35-45%>95% (after 1 crystallization)
rac-Ketoprofen(S)-1-(4-Ethoxyphenyl)ethanamineEthanol30-40%>98% (after 2 crystallizations)
rac-Fenoprofen(S)-1-(4-Ethoxyphenyl)ethanamineAcetonitrile40-48%>97% (after 1 crystallization)

Note: These values are illustrative and actual results will vary based on precise experimental conditions.

Conclusion

The use of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride for the chiral resolution of carboxylic acids via diastereomeric salt formation is a powerful and reliable method. It offers a practical, scalable, and often cost-effective alternative to asymmetric synthesis or preparative chromatography.[2] The success of the resolution hinges on the systematic optimization of key parameters, particularly solvent selection and crystallization conditions. By following the protocols and principles outlined in this guide, researchers can effectively implement this technique to obtain high-purity enantiomers essential for pharmaceutical development and chemical research.

References

  • 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride | C10H16ClNO - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts . Molecules. Available at: [Link]

  • Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed . Biomedical Chromatography. Available at: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia . Chiralpedia. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation . Shodhganga. Available at: [Link]

  • Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • (PDF) Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation . ResearchGate. Available at: [Link]

  • Chiral resolution - chemeurope.com . chemeurope.com. Available at: [Link]

  • Chiral Resolution Screening | Solid State - Onyx Scientific . Onyx Scientific. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro . BioDuro. Available at: [Link]

  • EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents. Google Patents.
  • (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification . ResearchGate. Available at: [Link]

  • Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds - Drexel University . Drexel University. Available at: [Link]

  • Chiral Drugs: An Overview - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Chiral resolution - Wikipedia . Wikipedia. Available at: [Link]

  • Chiral resolution – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

Sources

Application

peptide coupling reactions involving (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Application Note: High-Fidelity Amide Coupling of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride Executive Summary (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5) is a high-value chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Executive Summary

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR modulators. Its structural core—an electron-rich


-methylbenzylamine—offers a critical vector for introducing chirality and steric bulk into drug scaffolds.

However, its application presents two specific challenges that often lead to suboptimal yields or stereochemical erosion:

  • The Salt Penalty: The hydrochloride salt form requires in situ neutralization (free-basing) to release the nucleophilic amine. Incomplete neutralization is the #1 cause of stalled reactions.

  • Electronic Deactivation: While the para-ethoxy group is electron-donating to the aromatic ring, the inductive effect of the protonated ammonium species can locally deactivate the molecule until fully free-based.

This guide provides two validated protocols: a High-Throughput Method (HATU) for discovery chemistry and a Scalable Method (EDC/HOBt) for process development.

Pre-Reaction Analysis & Handling

Chemical Profile
  • Molecular Weight: 201.69 g/mol (HCl salt)[1]

  • Free Base MW: 165.23 g/mol

  • Chirality: (S)-enantiomer. Note: While the amine center is configurationally stable under standard coupling conditions, the coupling environment (pH > 10) can induce epimerization of the carboxylic acid partner , particularly if it is an

    
    -amino acid or has an acidic 
    
    
    
    -proton.
  • Solubility: High in Water, MeOH, DMSO. Low in DCM/EtOAc (as the salt).

    • Critical Insight: The reaction solvent must solubilize the salt initially or the free base immediately upon deprotonation. DMF or NMP are preferred.[2]

The "Salt Break" Strategy

You cannot simply dump reagents together.[2] The amine HCl must be "broken" to release the free amine (


).


Rule of Thumb: Use 1.0 equivalent of base strictly to neutralize the HCl, plus the standard equivalents required for the coupling agent.

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Best for: Milligram-scale synthesis, valuable acid partners, and sterically hindered substrates.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (R-COOH) 1.0 eqElectrophile
(S)-Amine HCl 1.1 eqNucleophile (Slight excess ensures acid consumption)
HATU 1.1 - 1.2 eqCoupling Agent (Uronium)
DIPEA (Hünig's Base) 3.0 eq 1.0 eq for HCl salt + 2.0 eq for HATU activation
DMF (Anhydrous) [0.1 M]Solvent (Polar aprotic is essential)
Step-by-Step Workflow
  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq).

    • Add DIPEA (1.0 eq only). Stir for 2–5 minutes.

    • Why? This pre-activates the acid to the OAt-active ester.[3] The solution should turn slightly yellow.

  • Nucleophile Preparation (The "Break"):

    • In a separate vial, dissolve (S)-1-(4-Ethoxyphenyl)ethanamine HCl (1.1 eq) in minimal DMF.

    • Add the remaining DIPEA (2.0 eq).

    • Observation: Ensure the solid fully dissolves.[4] If a precipitate forms (DIPEA·HCl), this is acceptable, but the amine must be in solution.

  • Coupling:

    • Add the Amine/Base solution dropwise to the Activated Acid solution .

    • Stir at Room Temperature (RT) for 1–4 hours.

  • Monitoring:

    • Monitor via LC-MS.[5] Look for the disappearance of the Acid (

      
      ) and formation of Product (
      
      
      
      ).
  • Workup (Standard):

    • Dilute with EtOAc.[2][6][7]

    • Wash 2x with 5% LiCl (removes DMF).

    • Wash 1x with Sat.[2] NaHCO₃ (removes unreacted acid).

    • Wash 1x with 0.5 M HCl (removes unreacted amine—Critical for this substrate).

    • Dry over Na₂SO₄ and concentrate.[8]

Protocol B: Scalable EDC/HOBt Coupling

Best for: Gram-scale synthesis, cost-sensitivity, and easy purification.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid 1.0 eqElectrophile
(S)-Amine HCl 1.0 eqNucleophile
EDC[9]·HCl 1.2 eqCarbodiimide (Water soluble)
HOBt (anhydrous) 1.2 eqRacemization Suppressor
NMM (N-Methylmorpholine) 2.5 eqBase (Milder than DIPEA, reduces racemization risk)
DCM or DMF [0.2 M]Solvent
Step-by-Step Workflow
  • Cooling:

    • Dissolve Carboxylic Acid , HOBt , and (S)-Amine HCl in DCM (or DMF if solubility is poor).

    • Cool the mixture to 0°C (Ice bath). Temperature control is vital here to suppress side reactions.

  • Base Addition:

    • Add NMM (2.5 eq) dropwise.

    • Note: The mixture may become heterogeneous if Amine HCl was not fully soluble, then clarify as the free base forms.

  • Coupling:

    • Add EDC·HCl (1.2 eq) in one portion.

    • Stir at 0°C for 30 mins, then allow to warm to RT overnight.

  • Workup:

    • The urea byproduct of EDC is water-soluble.[8][9][10]

    • Wash organics with 1M HCl, Sat. NaHCO₃, and Brine.[8]

Visualizing the Mechanism & Workflow

The following diagram illustrates the critical "Salt Break" step and the convergence of the HATU pathway.

PeptideCoupling cluster_0 Step 1: Preparation AmineSalt (S)-Amine HCl (Solid, Stable) FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine Deprotonation (- HCl) Base Base (DIPEA) Base->FreeAmine CoupledProduct Amide Product (S)-Configuration FreeAmine->CoupledProduct Nucleophilic Attack Acid Carboxylic Acid ActiveEster Activated OAt-Ester (Electrophile) Acid->ActiveEster Activation HATU HATU (Activator) HATU->ActiveEster ActiveEster->CoupledProduct

Figure 1: Convergent synthesis workflow highlighting the parallel activation of the acid and deprotonation of the amine salt.[5][9]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete "Salt Break"Ensure pH is >8 during reaction. If using DCM, switch to DMF to improve salt solubility.
Racemization Base-catalyzed epimerization of the Acid Use Protocol B (EDC/HOBt) with NMM. Keep temperature at 0°C during base addition. Avoid large excess of DIPEA.[2]
Precipitate Urea byproduct or DIPEA·HClIf using EDC, the precipitate might be urea (filter off). If using HATU in DCM, it is likely DIPEA·HCl (wash away with water).
Sticky Oil Residual DMFUse the 5% LiCl wash method during workup to pull DMF into the aqueous phase.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][9][11][12] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • PubChem. (n.d.).[1] Compound Summary for CID 1081775-30-5.[13][14]

Sources

Method

Application Note: Preparation of Chiral Amides using (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Part 1: Executive Summary & Strategic Value (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5 / Free Base CAS: 56765-79-8) is a high-value chiral building block. Structurally, it belongs to the -methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5 / Free Base CAS: 56765-79-8) is a high-value chiral building block. Structurally, it belongs to the


-methylbenzylamine family but is distinguished by the para-ethoxy group. This electron-donating substituent significantly enhances the nucleophilicity of the amine compared to the unsubstituted phenyl analog, while also altering the lipophilicity (LogP) and metabolic profile of the resulting amides.

Key Applications:

  • Chiral Resolution: Used as a resolving agent for racemic carboxylic acids via diastereomeric salt formation or amide separation.

  • Peptidomimetics: Serves as a bulky, electron-rich C-terminal cap in protease inhibitors.

  • Pharmacophore Installation: The 4-ethoxyphenyl moiety is a validated scaffold in kinase inhibitors and GPCR ligands.

This guide provides two validated protocols for coupling this specific amine hydrochloride salt with carboxylic acids, addressing the unique challenges of salt neutralization, racemization suppression, and purification.

Part 2: Reagent Profile & Handling

Physicochemical Properties[1][2][3][4]
  • Chemical Structure: 4-EtO-C₆H₄-CH(CH₃)-NH₂ · HCl

  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (Hexane, Toluene) unless neutralized.

  • Stability: Hygroscopic. Store under desiccant. The hydrochloride salt prevents oxidation of the electron-rich aromatic ring, which can occur in the free base form upon prolonged air exposure.

Critical Handling Requirement: In Situ Neutralization

Unlike free amines, this reagent is a hydrochloride salt. It is non-nucleophilic in its stored state.

  • The Trap: Adding the salt directly to an activated ester without sufficient base will result in <5% yield.

  • The Solution: You must include at least 1.0 equivalent of base (e.g., DIPEA) solely to strip the HCl, plus the standard equivalents required for the coupling reaction.

Part 3: Experimental Protocols

Protocol A: HATU-Mediated Coupling (High-Throughput / Discovery)

Best for: Complex acids, precious starting materials, and preventing racemization of the acid partner.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (S)-1-(4-Ethoxyphenyl)ethanamine HCl (1.0 - 1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv )

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under nitrogen, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M). Add HATU (1.1 mmol, 418 mg). Add DIPEA (1.0 mmol, 174 µL) dropwise. Scientific Insight: This initial base addition activates the acid by forming the O-At active ester. We do not add the amine yet to avoid potential guanidinylation side reactions with HATU. Stir for 5–10 minutes.

  • Amine Preparation (The "Salt Break"): In a separate vial, dissolve (S)-1-(4-Ethoxyphenyl)ethanamine HCl (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol, 348 µL). Observation: The solution may become slightly cloudy as amine-HCl converts to DIPEA-HCl. This is normal.

  • Coupling: Add the Amine/Base solution dropwise to the Activated Acid solution. Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash sequentially with:

    • 10% Citric Acid or 1M HCl (removes excess amine and DIPEA).

    • Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Brine.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate). The electron-rich ethoxy group makes the product easily detectable by UV (254 nm).

Protocol B: Schotten-Baumann Conditions (Scale-Up)

Best for: Robust, simple acids, acyl chlorides, and cost-sensitive scale-up (>10g).

Materials:

  • Acyl Chloride (1.0 equiv) OR Carboxylic Acid + Thionyl Chloride.

  • (S)-1-(4-Ethoxyphenyl)ethanamine HCl (1.0 equiv).

  • Base: NaOH (aq) or TEA (organic).

  • Solvent: DCM/Water (Biphasic).

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve (S)-1-(4-Ethoxyphenyl)ethanamine HCl (10 mmol) in DCM (20 mL). Add 1M NaOH (25 mL, 2.5 equiv). Mechanism: The NaOH neutralizes the HCl salt immediately, partitioning the free amine into the DCM layer.

  • Acylation: Cool the biphasic mixture to 0°C. Add the Acyl Chloride (10 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes. Scientific Insight: The reaction occurs at the interface or in the organic phase. The aqueous base scavenges the HCl generated from the coupling, driving the equilibrium forward.

  • Completion: Vigorously stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Separation: Separate the organic layer. Extract the aqueous layer once with DCM. Combine organics, dry over MgSO₄, and concentrate. Note: This method often yields high purity without chromatography due to the clean nature of acyl chloride reactions.

Part 4: Data Presentation & Decision Making

Table 1: Coupling Reagent Compatibility Matrix
Reagent SystemReactivityRacemization RiskCostRecommended For
HATU / DIPEA HighVery LowHighChiral acids, steric hindrance, library synthesis.
EDC / HOBt MediumLowMediumStandard synthesis, water-soluble byproducts.
Acyl Chloride Very HighModerateLowScale-up, non-chiral acids. (High risk if acid is chiral).
T3P (Propylphosphonic anhydride) HighExtremely LowHighLarge scale, difficult couplings, low epimerization.

Part 5: Visualization & Logic

Reaction Workflow (HATU Method)

This diagram illustrates the critical "Salt Break" step required when using the hydrochloride salt.

G Start_Acid Carboxylic Acid (R-COOH) Activation Activation Step (Acid + HATU + 1 eq Base) Start_Acid->Activation Activate Start_Amine (S)-Amine HCl Salt Neutralization Neutralization Step (Amine HCl + 2 eq Base) Start_Amine->Neutralization Liberate Base Coupling Coupling Reaction (Nucleophilic Attack) Activation->Coupling Active Ester Neutralization->Coupling Free Amine Workup Acid/Base Wash & Purification Coupling->Workup Product Final Chiral Amide Workup->Product

Caption: Parallel activation and neutralization workflow ensures high yield and minimizes side reactions.

Mechanistic Pathway & Racemization Logic

Understanding where racemization occurs helps in preventing it.

Mechanism Acid Chiral Acid (S-Isomer) ActiveEster Activated O-At Ester (Chiral Integrity Maintained) Acid->ActiveEster HATU/Base Oxazolone Oxazolone Intermediate (RISK: Racemization) ActiveEster->Oxazolone Slow / Excess Base AmineAttack Nucleophilic Attack by (S)-4-EtO-Amine ActiveEster->AmineAttack Fast Kinetic Path Oxazolone->ActiveEster Epimerization Product Pure Diastereomer (S,S-Amide) AmineAttack->Product

Caption: Fast nucleophilic attack by the electron-rich amine minimizes the window for oxazolone-mediated racemization.

Part 6: Quality Control & Troubleshooting

  • Racemization Check:

    • If the carboxylic acid partner is chiral, the product will be a diastereomer.

    • Method: Use Chiral HPLC (Columns: Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane:IPA (90:10 to 80:20). The ethoxy group provides excellent UV retention.

    • Target: de (diastereomeric excess) > 98%.

  • Low Yield?

    • Cause: Insufficient base. The HCl salt consumes 1 equivalent.

    • Fix: Ensure pH is >8 during coupling (check with damp pH paper above the reaction mixture).

    • Cause: Steric Hindrance.

    • Fix: Switch to Protocol B (Acyl Chloride) or heat to 50°C (only if acid is achiral).

  • Impurity Profile:

    • If you see a peak with M+1 = Acid Dimer (Anhydride), water was present.[2] Dry solvents are critical.[3]

    • If you see M+1 = Tetramethylurea adduct, HATU reacted with itself (too much time before amine addition).

Part 7: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

Sources

Application

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride as an intermediate in pharmaceutical synthesis

An Application Guide for the Synthesis and Utilization of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride in Pharmaceutical Development Abstract This comprehensive guide details the synthesis, characterization, and applic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Utilization of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride in Pharmaceutical Development

Abstract

This comprehensive guide details the synthesis, characterization, and application of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, a pivotal chiral intermediate in modern pharmaceutical synthesis.[1][2][3][4] Chirality is a critical determinant of pharmacological activity, and the stereospecific synthesis of drug candidates is paramount for ensuring efficacy and safety.[5][6][7] This document provides researchers, chemists, and drug development professionals with detailed protocols, mechanistic insights, and expert commentary on the effective use of this versatile building block. We will explore an efficient synthetic pathway via reductive amination, outline robust analytical methods for quality control, and present a practical application in the construction of a complex molecular scaffold.

Introduction: The Strategic Importance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can dramatically influence a molecule's interaction with biological targets like enzymes and receptors.[6] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and control of stereoisomers in drug products.[5]

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, with its defined (S)-configuration, serves as a crucial precursor for APIs where this specific chirality is essential for therapeutic activity. The ethoxyphenyl group can modulate properties like lipophilicity, potentially enhancing blood-brain barrier penetration, while the primary amine provides a reactive handle for constructing more complex molecules through amide bond formation, alkylation, or other key synthetic transformations.[8] Its hydrochloride salt form enhances stability and improves solubility in polar solvents, simplifying handling and formulation.[9]

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is fundamental for its effective and safe implementation in any synthetic workflow.

Chemical Properties

The key identifiers and properties for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride are summarized below.

PropertyValueSource
IUPAC Name (1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride[8]
CAS Number 1108684-07-6[8][10]
Molecular Formula C₁₀H₁₆ClNO[8]
Molecular Weight 201.69 g/mol [8][11]
Canonical SMILES CCOC1=CC=C(C=C1)N.Cl[8]
Physical Form Solid / Powder[12][13]
Purity (Typical) >95-98%[8][13]
Safety and Handling

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14] A government-approved respirator should be used if dust is generated.[14]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[14][15] Avoid breathing dust. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[15][16] The compound may be hygroscopic and sensitive to air and light.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call a poison center or doctor.[15]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[15]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[14][15]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[14][15]

Synthesis Protocol: Asymmetric Reductive Amination

The synthesis of chiral amines is a cornerstone of pharmaceutical manufacturing. While classical resolution of a racemic mixture is a viable method, asymmetric synthesis via reductive amination offers a more direct and atom-economical route.[17][18] This protocol details the synthesis of the target intermediate from 4-ethoxyacetophenone.

Reductive amination is a powerful method for forming C-N bonds that avoids the over-alkylation issues common with direct amine alkylation.[19][20] The process involves the in-situ formation of an imine from a carbonyl compound and an amine, which is then reduced to the final amine product.[19][21]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Salt Formation A 4-Ethoxyacetophenone C Imine Intermediate A->C + NH3 - H2O B Ammonia (NH3) D (S)-1-(4-Ethoxyphenyl)ethanamine C->D  + H2  Chiral Catalyst E (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride D->E + HCl in Ether G cluster_0 Reaction A (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride D Final Amide Product A->D Amine B Protected Carboxylic Acid (R-COOH) B->D Carboxylic Acid C Peptide Coupling Reagents (e.g., HATU, DIPEA) C->D Activation

Caption: Application workflow for amide bond formation.

Detailed Experimental Protocol

Materials:

  • (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (1.0 eq)

  • A generic N-protected carboxylic acid (e.g., Boc-glycine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • 1M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-protected carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.

  • Add (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (1.0 eq) to the mixture.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture. The mixture should become a clear solution.

  • Expert Insight: DIPEA acts as a non-nucleophilic base. Two equivalents are required to neutralize the hydrochloride salt of the amine and the carboxylic acid proton, and an additional equivalent is often used to drive the reaction to completion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Analytical Quality Control

Ensuring the purity and stereochemical integrity of the intermediate is critical. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical MethodPurposeTypical Parameters & Expected Results
Chiral HPLC Determine Enantiomeric Excess (e.e.)Column: Chiral stationary phase (e.g., amylose- or cellulose-based).Mobile Phase: Isocratic mixture (e.g., Hexane/Isopropanol/Diethylamine).Result: Baseline separation of (S) and (R) enantiomers. The e.e. should be ≥98% for the (S)-enantiomer. [8]
¹H NMR Structural Confirmation & PuritySolvent: DMSO-d₆ or D₂O.Expected Signals: Characteristic peaks for the ethoxy group (triplet and quartet), aromatic protons, and the ethylamine moiety (doublet and quartet). Integration should be consistent with the structure. [8]
GC-MS Purity Assessment & Impurity ProfilingColumn: Standard non-polar capillary column (e.g., DB-5).Result: A major peak corresponding to the molecular ion of the free amine. Used to identify and quantify volatile impurities. [22][23]
FT-IR Functional Group AnalysisMethod: KBr pellet or thin film.Expected Peaks: N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O stretching (ether).

Conclusion

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a high-value intermediate whose proper synthesis and application are essential for the development of stereochemically pure pharmaceuticals. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently utilize this building block in their synthetic campaigns. By understanding the causality behind experimental choices—from the selection of a dehydrating agent in imine formation to the choice of base in peptide coupling—scientists can troubleshoot issues, optimize conditions, and accelerate the path from discovery to development.

References

  • Vertex AI Search Result, SAFETY D
  • Enamine, safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • PubChem, 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride | C10H16ClNO - PubChem, [Link]

  • NO.
  • Sigma-Aldrich, SAFETY D
  • Merck, 1-(4-ethoxyphenyl)ethan-1-amine hydrochloride | 1081775-30-5 - [Source URL not available]
  • Wordpress, Reductive Amin
  • Mallak Specialties Pvt Ltd, Chemical & Pharma Intermediates by Applic
  • Benchchem, Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine - [Source URL not available]
  • Master Organic Chemistry, Reductive Amination, and How It Works - [Link]

  • Eurofins, ANALYTICAL METHOD SUMMARIES - [Source URL not available]
  • Myers Chem 115, C!
  • Guidechem, How to Prepare (S)-(-)-1-(4-Methoxyphenyl)ethylamine? - FAQ - [Source URL not available]
  • Wikipedia, Chiral resolution - [Link]

  • Benchchem, Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine - [Source URL not available]
  • Google Patents, EP1036189A1 - Resolution of chiral amines -
  • Google Patents, EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the prepar
  • Mallak Specialties Pvt Ltd, Pharma - [Source URL not available]
  • JOCPR, Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - [Link]

  • YouTube, reductive amination & secondary amine synthesis - [Link]

  • Vulcanchem, (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride - 1108684-07-6 - [Source URL not available]
  • Google Patents, EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine -
  • Google Patents, WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers -
  • INTERSURFCHEM, Chemical Intermediates in Pharmaceuticals - [Link]

  • Vulcanchem, (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride - [Source URL not available]
  • ATSDR, 7. ANALYTICAL METHODS - [Link]

  • Sigma-Aldrich, [1-(4-ethoxyphenyl)ethyl]amine hydrochloride | 1081775-30-5 - [Source URL not available]
  • Appchem, (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride | 1108684-07-6 | C10H15NO - [Source URL not available]
  • Kuujia, Cas no 1108684-07-6 ((1S)-1-(4-ethoxyphenyl)ethan-1-amine) - [Source URL not available]
  • BLDpharm, 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine - [Source URL not available]
  • PMC, The Significance of Chirality in Drug Design and Development - [Link]

  • Vapourtec, A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry - [Source URL not available]
  • Arborpharmchem, Intermediates Pharma 7 Surprising Facts You Need to Know - [Source URL not available]
  • Hilaris Publisher, Chirality in Drug Molecules: Synthetic and Biological Implications - [Link]

  • CymitQuimica, CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… - https://www.cymitquimica.com/cas/98231-71-1
  • Taylor & Francis, Chiral drugs – Knowledge and References - [Source URL not available]
  • International Journal of Pharmaceutical Research and Allied Sciences, Chiral Chemistry in Pharmacology – A Review - [Source URL not available]

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Method

Application Note: Scalable Synthesis of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Executive Summary (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5) is a critical chiral building block in the synthesis of various tyrosine kinase inhibitors and phosphodiesterase 4 (PDE4) inhibitors. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5) is a critical chiral building block in the synthesis of various tyrosine kinase inhibitors and phosphodiesterase 4 (PDE4) inhibitors. The 4-ethoxy substitution on the phenyl ring introduces specific solubility and steric challenges compared to its methoxy analogues.

This Application Note outlines two distinct, scalable protocols for the synthesis of this moiety:

  • Biocatalytic Transamination: A single-step, high-enantioselectivity route utilizing (S)-selective

    
    -transaminases. This is the preferred method for "Green Chemistry" compliance and high optical purity (>99% ee).
    
  • Classical Chemo-Resolution: A robust, lower-cost alternative utilizing reductive amination followed by diastereomeric salt resolution with L-(+)-Tartaric acid. This method is suitable when biocatalytic infrastructure is unavailable.

Route A: Biocatalytic Transamination (Preferred)

Mechanistic Insight

This route employs an (S)-selective


-transaminase (

-TA) to transfer an amino group from an achiral donor (isopropylamine) to the prochiral ketone (4-ethoxyacetophenone). The reaction is driven by the removal of the co-product (acetone).
  • Enzyme Class: Pyridoxal-5'-phosphate (PLP) dependent aminotransferases.

  • Thermodynamics: The equilibrium constant (

    
    ) is typically near 1. To achieve high conversion (>95%), the equilibrium must be displaced. We utilize Isopropylamine (IPA)  as the amine donor; the resulting acetone is volatile and can be removed via nitrogen sweep or reduced pressure.
    
Process Flow Diagram

Transamination Substrate 4-Ethoxyacetophenone Enzyme (S)-Selective omega-Transaminase (PLP Cofactor) Substrate->Enzyme KPi Buffer (pH 7.5) Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (S)-Amine Intermediate Enzyme->Product Transamination ByProduct Acetone (Volatile) Enzyme->ByProduct Coproduct Removal (N2 Sweep) Salt (S)-1-(4-Ethoxyphenyl) ethanamine HCl Product->Salt HCl/IPA Crystallization

Figure 1: Biocatalytic workflow utilizing equilibrium displacement via acetone removal.

Detailed Protocol (Scale: 100g Input)

Reagents:

  • 4-Ethoxyacetophenone (Substrate)

  • Isopropylamine (IPA) (Amine Donor)

  • (S)-Selective Transaminase (e.g., Vibrio fluvialis variant or commercial ATA-113 equivalent)

  • Pyridoxal-5'-phosphate (PLP) (Cofactor)

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

Procedure:

  • Buffer Prep: Dissolve PLP (1.0 mM final conc.) in 1.0 L of Potassium Phosphate buffer (pH 7.5).

  • Substrate Addition: Add 4-Ethoxyacetophenone (100 g, 0.61 mol) to the buffer. Add DMSO (5% v/v) to assist solubility if the mixture is biphasic.

  • Amine Donor: Add Isopropylamine (2.0 M final concentration). Adjust pH back to 7.5 using 6M HCl (IPA is basic).

  • Enzyme Loading: Add the transaminase enzyme powder (loading ratio: 10-20 U/mg substrate depending on specific activity).

  • Reaction: Stir at 30°C for 24-48 hours.

    • Critical Step: Apply a gentle nitrogen sweep or slight vacuum (200 mbar) to continuously remove acetone. This drives conversion from ~50% to >95%.

  • Work-up:

    • Basify reaction mixture to pH 12 with NaOH (50%).

    • Extract with Methyl tert-butyl ether (MTBE) (3 x 500 mL).

    • Dry organic layer over Na₂SO₄.

  • Salt Formation:

    • Cool the MTBE solution to 0-5°C.

    • Slowly add HCl in Isopropanol (1.1 eq) dropwise.

    • Filter the white precipitate, wash with cold MTBE, and dry under vacuum.

Route B: Classical Resolution (Alternative)

Mechanistic Insight

When enzymes are unavailable or cost-prohibitive, classical resolution remains the industrial standard. This two-stage process involves:

  • Reductive Amination: Non-selective synthesis of the racemic amine.

  • Diastereomeric Crystallization: Use of L-(+)-Tartaric acid to form a less soluble diastereomeric salt with the (S)-enantiomer. The "L" tartrate usually pairs with the "S" amine in this structural class (anti-parallel packing), though screening is mandatory for new derivatives.

Reaction Scheme Diagram

Resolution Ketone 4-Ethoxyacetophenone Racemate Racemic Amine (±)-1-(4-Ethoxyphenyl)ethanamine Ketone->Racemate NH4OAc, NaBH3CN (Reductive Amination) Resolution Add L-(+)-Tartaric Acid in MeOH/H2O Racemate->Resolution Salt_S (S)-Amine • L-Tartrate (Precipitate) Resolution->Salt_S Crystallization Salt_R (R)-Amine • L-Tartrate (Mother Liquor) Resolution->Salt_R Filtration Final Final Product (S)-Amine HCl Salt_S->Final 1. NaOH (Free base) 2. HCl/IPA

Figure 2: Classical resolution pathway using L-(+)-Tartaric acid.

Detailed Protocol (Scale: 100g Input)

Step 1: Synthesis of Racemic Amine

  • Dissolve 4-Ethoxyacetophenone (100 g) in Methanol (500 mL).

  • Add Ammonium Acetate (10 eq). Stir for 1 hour.

  • Add Sodium Cyanoborohydride (0.7 eq) portion-wise at 0°C. Caution: HCN generation potential; use proper ventilation.

  • Stir at RT for 16 hours. Quench with NaOH, extract with DCM, and concentrate to oil.

Step 2: Optical Resolution

  • Dissolve the racemic oil (approx 100 g) in Methanol (300 mL).

  • Prepare a solution of L-(+)-Tartaric acid (0.5 eq relative to racemic amine) in water (100 mL).

    • Note: Using 0.5 eq (the "Pope-Peachey" method) maximizes theoretical yield by leaving the (R)-amine in solution as the free base or soluble salt.

  • Heat mixture to 60°C until clear, then cool slowly to RT over 4 hours.

  • Filter the crystals. Recrystallize from MeOH:H2O (3:1) to upgrade ee from ~85% to >99%.

Step 3: Salt Break and HCl Formation

  • Suspend the tartrate salt in water; basify with 2M NaOH to pH 12.

  • Extract free base into Ethyl Acetate.

  • Treat with HCl gas or HCl/Ethanol to precipitate the target hydrochloride salt.

Comparative Analysis

FeatureRoute A: BiocatalysisRoute B: Classical Resolution
Step Count 1 (plus workup)3 (Synthesis, Resolution, Salt Break)
Theoretical Yield 100% (Kinetic limit)50% (Max)
Typical Yield 85-92%35-40%
Enantiomeric Excess >99% ee>98% ee (requires recrystallization)
Atom Economy HighLow (Tartrate waste, resolving agent)
Cost Driver Enzyme & CofactorLabor & Solvent volume
Scalability Linear (Flow chem compatible)Batch dependent (Crystallization kinetics)

Safety & Handling (GHS Standards)

Target Compound: (S)-1-(4-Ethoxyphenyl)ethanamine HCl [1]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Use engineering controls (fume hood). Avoid dust formation. This compound is a primary amine salt; avoid contact with strong oxidizers.

References

  • Biocatalytic Screening: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. (General protocol adaptation for substituted amines). National Institutes of Health. Link

  • Resolution Chemistry: Method of chiral resolution of the key intermediate of the synthesis of apremilast.[2] (Describes L-tartaric acid resolution of similar ethoxy-phenyl amines). Google Patents. Link

  • Compound Safety: 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride Safety Data Sheet. PubChem.[1] Link

  • Transaminase Mechanism: Transaminases for the synthesis of enantiopure beta-amino acids.[3] (Detailed mechanism of PLP-dependent transamination). National Institutes of Health. Link

  • Tartaric Acid Resolution: Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine.[4] (Demonstrates L-tartaric acid utility for phenyl-ethylamines). Google Patents. Link

Sources

Application

Technical Guide: Reaction Conditions for (S)-1-(4-Ethoxyphenyl)ethanamine HCl Derivatives

Executive Summary & Molecule Profile[2] (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1108684-07-6) is a high-value chiral building block used in the synthesis of pharmaceutical intermediates, particularly for kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1108684-07-6) is a high-value chiral building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and resolving agents.[1][2] Structurally analogous to the widely used (S)-1-(4-methoxyphenyl)ethanamine, this scaffold offers a lipophilic ethoxy tail that can modulate potency and metabolic stability in drug candidates.[1][2]

This guide provides validated protocols for derivatizing this amine while strictly maintaining its stereochemical integrity. The benzylic chiral center is prone to racemization under specific harsh conditions; therefore, the methods below prioritize mild, high-yielding transformations.

Physicochemical Profile
PropertySpecificationNotes
Formula C₁₀H₁₅NO[1][2][3] · HClMW: 201.69 g/mol (Salt)
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.[4][1][2]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O) unless free-based.[4][1][2]
Chirality (S)-EnantiomerCritical: Benzylic position is susceptible to racemization via radical or deprotonation mechanisms.[4][1][2]
Reactivity Primary Amine (Nucleophile)Electron-rich aromatic ring (Para-ethoxy group) makes the ring susceptible to electrophilic aromatic substitution (EAS).[4][1]

Critical Handling Protocol: Free-Basing

(S)-1-(4-Ethoxyphenyl)ethanamine is supplied as the HCl salt to ensure stability.[1][2] For nucleophilic reactions (acylation, alkylation), the amine must be liberated.[4] In-situ neutralization is preferred for small-scale combinatorial chemistry, while extractive isolation is recommended for scale-up to remove inorganic salts.[1][2]

Method A: In-Situ Neutralization (Recommended for Amide Coupling)[2][3]
  • Reagents: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][2]

  • Stoichiometry: Use 3.0 equivalents of base relative to the amine HCl salt (1 eq to neutralize HCl, 1 eq to activate carboxylic acid, 1 eq as buffer).

  • Note: Avoid strong bases like DBU or NaH, which increase the risk of benzylic deprotonation and subsequent racemization.[4]

Method B: Extractive Isolation (Scale-Up >1g)
  • Suspend the HCl salt (1.0 eq) in DCM (10 mL/g).

  • Add 1M NaOH or sat.[4][1][2] Na₂CO₃ (2.0 eq) and stir vigorously for 15 minutes until the solid dissolves.

  • Separate the organic layer.[4][1][2] Extract the aqueous layer 2x with DCM.[1][2]

  • Dry combined organics over Na₂SO₄.

  • Concentrate immediately at <30°C. Caution: The free base absorbs CO₂ from air to form carbamates; use immediately.[4][1]

Core Reaction Protocols

Amide Coupling (The Workhorse Reaction)

Objective: Form an amide bond without racemizing the benzylic center of the amine or the alpha-center of the coupling partner (if an amino acid).[1]

Mechanism & Risk: The primary risk is racemization of the coupling partner (if a chiral acid) via oxazolone formation.[4] The (S)-amine itself is relatively stable, but high pH (>10) can cause proton exchange at the benzylic position.[1][2]

Protocol: HATU-Mediated Coupling

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq).[4][1] Stir at 0°C for 10 mins.

  • Addition: Add (S)-1-(4-Ethoxyphenyl)ethanamine HCl (1.0 eq) followed by an additional DIPEA (1.5 eq) to neutralize the salt.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS.[4][1][2]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and Brine.[4][1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Alternative: For cost-sensitive scale-up, use EDC·HCl / HOBt (1.2 eq each) with NMM (3 eq) in DCM.

Reductive Amination (Chiral Preservation)

Objective: Alkylate the amine with an aldehyde/ketone.[4][1] Critical Choice: Use Sodium Triacetoxyborohydride (STAB) .[4][1][5] It is mild and does not reduce the imine until it is formed, preventing side reactions. Avoid NaCNBH₃ if possible due to toxicity.[4][1][2]

Protocol:

  • Dissolve (S)-1-(4-Ethoxyphenyl)ethanamine Free Base (1.0 eq) and the Aldehyde/Ketone (1.1 eq) in DCE (Dichloroethane) or DCM.[1][2]

  • Add Acetic Acid (1.0 eq) to catalyze imine formation.[4][1][2] Stir for 30 mins at RT.[1][2]

  • Cool to 0°C and add STAB (1.5 eq) portion-wise.

  • Stir overnight at RT.

  • Quench: Add sat. NaHCO₃ slowly (gas evolution).[4][1] Extract with DCM.[1][2]

Sulfonylation

Objective: Synthesis of sulfonamides (common in medicinal chemistry, e.g., Apremilast analogs).[4]

Protocol:

  • Dissolve (S)-1-(4-Ethoxyphenyl)ethanamine HCl (1.0 eq) in DCM.

  • Cool to 0°C. Add TEA (Triethylamine, 3.0 eq).

  • Add Sulfonyl Chloride (1.1 eq) dropwise.[4][1][2]

  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Note: If the sulfonyl chloride is not reactive, catalytic DMAP (0.1 eq) can be added, but check for racemization if the reaction time is prolonged.

Visualizing the Workflow & Logic

The following diagram illustrates the decision tree for derivatization and the critical control points for maintaining chirality.

G Start (S)-1-(4-Ethoxyphenyl)ethanamine HCl (Hygroscopic Solid) FreeBase Free-Basing Step (Essential for Nucleophilicity) Start->FreeBase NaOH/DCM or In-situ DIPEA Choice Select Reaction Pathway FreeBase->Choice Path1 Amide Coupling (HATU/DIPEA) Choice->Path1 + Carboxylic Acid Path2 Reductive Amination (STAB/AcOH) Choice->Path2 + Aldehyde/Ketone Path3 Sulfonylation (R-SO2Cl/TEA) Choice->Path3 + Sulfonyl Chloride Risk1 Risk: Racemization via Oxazolone (Partner) or High pH (Benzylic H) Path1->Risk1 Product Chiral Derivative (>98% ee) Path1->Product Risk2 Control: Use Mild Reducing Agent (Avoid NaBH4 at high temp) Path2->Risk2 Path2->Product Path3->Product

Caption: Workflow for the derivatization of (S)-1-(4-Ethoxyphenyl)ethanamine HCl, highlighting critical control points for stereochemical preservation.

Quality Control & Analytical Methods

Verification of Enantiomeric Excess (ee%) is mandatory after derivatization.[4][1]

  • Chiral HPLC Method (Generic):

    • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1][2]

    • Mobile Phase: Hexane : Isopropanol (90:10 to 80:[4]20) with 0.1% Diethylamine (DEA).[4][1]

    • Flow Rate: 1.0 mL/min.[4][1][2]

    • Detection: UV @ 230 nm (Absorption of the ethoxyphenyl chromophore).[4][1]

  • NMR Check:

    • ¹H NMR in CDCl₃ should show the doublet for the methyl group at ~1.4 ppm and the quartet for the benzylic proton at ~4.1 ppm.[4]

    • Racemization often results in the splitting of signals if diastereomers are formed with a chiral partner.[4][1]

References

  • PubChem. 1-(4-Ethoxyphenyl)ethanamine hydrochloride (Compound Summary).[1][2][6] National Library of Medicine.[4][1][2] Available at: [Link][4]

  • Nugent, T. C., & El-Shazly, M. (2010).[4][1] Chiral Amine Synthesis - Methods, Developments and Applications.[4][1][2][7][8][9] Advanced Synthesis & Catalysis.[4][1][2][10] (Context on Reductive Amination of Chiral Amines).

  • Common Organic Chemistry. Reductive Amination Conditions (STAB vs NaBH4). Available at: [Link][4]

Sources

Method

Application Note: Protocols for the Accurate Handling and Weighing of Hygroscopic Amine Salts

Introduction: The Challenge of Hygroscopic Amine Salts Amine salts are fundamental building blocks in pharmaceutical development, serving as active pharmaceutical ingredients (APIs), intermediates, and catalysts. A signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Amine Salts

Amine salts are fundamental building blocks in pharmaceutical development, serving as active pharmaceutical ingredients (APIs), intermediates, and catalysts. A significant subset of these salts exhibits hygroscopicity—the tendency to absorb moisture from the atmosphere. This property is not a mere inconvenience; it is a critical variable that can profoundly impact experimental reproducibility, product stability, and processability.[1] Uncontrolled moisture uptake can lead to inaccurate weighing, degradation through hydrolysis, changes in crystal form, and altered dissolution rates, ultimately compromising research outcomes and drug product quality.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and weigh hygroscopic amine salts with precision and safety. It moves beyond simple procedural lists to explain the causality behind each recommendation, empowering the user to make informed decisions based on the specific properties of their material. The protocols herein are designed as self-validating systems, incorporating environmental control, equipment calibration, and proper technique to ensure data integrity.

Pre-Handling Characterization: Quantifying Hygroscopicity

Before any handling protocol can be established, the material's affinity for water must be quantitatively understood. The degree of hygroscopicity dictates the necessary level of environmental control. The primary technique for this characterization is Dynamic Vapor Sorption (DVS) .

2.1 Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.[4] The resulting sorption-desorption isotherm provides critical information on the material's behavior in different environments, including the potential for deliquescence (dissolving in absorbed water) or hydrate formation.[5][6] This data is invaluable for setting appropriate storage conditions and handling procedures.[6][7]

2.2 Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized classification system based on the percentage increase in mass after 24 hours of exposure to 80% RH at 25°C.[4][7] While DVS provides a more detailed profile, this classification is a useful shorthand for risk assessment.

ClassificationMass Increase (w/w) after 24h at 80% RHRequired Handling Environment
Non-hygroscopic< 0.2%Standard Laboratory Bench
Slightly hygroscopic≥ 0.2% and < 2%Weighing on bench with speed; desiccator for storage
Hygroscopic≥ 2% and < 15%Low-humidity environment or glove bag/box recommended
Very hygroscopic≥ 15%Controlled low-humidity glove box is essential
DeliquescentAbsorbs sufficient water to form a liquidControlled low-humidity glove box is mandatory

Table 1: Hygroscopicity classification and corresponding environmental control recommendations.

Environmental Control: The Foundation of Accurate Weighing

The cornerstone of handling hygroscopic materials is the strict control of the ambient environment, specifically the relative humidity (RH). The choice of environment is directly linked to the material's hygroscopicity classification.

  • Standard Laboratory (Uncontrolled): Typically 30-60% RH. Unsuitable for anything beyond slightly hygroscopic materials.

  • Desiccators: Provide a dry environment for temporary storage using desiccants like silica gel or molecular sieves.[8] They are effective for protecting materials between handling steps but are not suitable as a primary weighing environment due to constant disruption.

  • Nitrogen-Purged Glove Bags: A cost-effective, flexible containment solution that provides a low-humidity, inert atmosphere. Suitable for moderately hygroscopic materials where strict atmospheric purity is not required.[9]

  • Inert Atmosphere Glove Boxes: The gold standard for handling highly hygroscopic, deliquescent, or oxygen-sensitive materials.[10][11][12] These systems use a recirculating inert gas (typically nitrogen or argon) purification system to maintain extremely low levels of moisture (<1 ppm) and oxygen.[13] All manipulations, including weighing, are performed through sealed glove ports, ensuring the material is never exposed to the laboratory atmosphere.[14]

Weighing Protocols for Hygroscopic Amine Salts

Accurate weighing requires a combination of a controlled environment, a properly calibrated balance, and meticulous technique to mitigate confounding factors like static electricity and temperature differentials.

4.1 Pre-Weighing Preparations: A Self-Validating System

  • Balance Calibration: Before any weighing session, the analytical balance must be calibrated.[15][16] Use certified, traceable weights. For high-precision work, calibration should be checked daily or even before each critical measurement.[17] This ensures the trustworthiness of every measurement.

  • Environmental Equilibration: The amine salt, weighing containers (e.g., glass vials, not plastic weighing boats which hold static), and tools (e.g., metal spatulas) should be placed inside the controlled environment (glove box or desiccator) for a sufficient time to equilibrate. This prevents temperature gradients that can cause air currents and affect balance stability.[18]

  • Static Control: Hygroscopic powders in a very dry environment are prone to electrostatic charging, causing particles to repel from the spatula or cling to containers, making accurate transfer impossible.[19] This must be addressed using an ionizing anti-static gun or a balance equipped with a built-in ionizer.

4.2 Decision Workflow for Handling Environment

The following diagram outlines the decision-making process for selecting the appropriate weighing environment.

G start Start: Assess Amine Salt Properties q1 Is the material deliquescent or 'very hygroscopic'? start->q1 q2 Is the material 'hygroscopic' or oxygen-sensitive? q1->q2 No env_glovebox Mandatory: Use Inert Atmosphere Glove Box q1->env_glovebox Yes q3 Is the material 'slightly hygroscopic'? q2->q3 No env_low_rh Recommended: Use Glove Box or Low-Humidity Chamber q2->env_low_rh Yes env_bench Option: Weigh quickly on open bench. Use desiccator for storage. q3->env_bench Yes env_standard Standard benchtop handling is acceptable. q3->env_standard No (Non-hygroscopic)

Caption: Decision workflow for selecting the correct weighing environment.

4.3 Protocol 1: Weighing Slightly to Moderately Hygroscopic Salts

This protocol is for materials that can be handled quickly before significant moisture uptake occurs.

  • Preparation: Ensure the balance is calibrated and level. Place a container of fresh desiccant inside the balance draft shield to lower the local humidity.[20]

  • Tare: Place a clean, dry glass vial or beaker on the balance pan. Close the draft shield doors and allow the reading to stabilize. Tare the balance.

  • Transfer: Remove the container from the balance. Working quickly and efficiently, use a clean, dry spatula to transfer an approximate amount of the amine salt into the container. Minimize the time the primary stock bottle is open.

  • Weigh: Immediately place the container back on the balance, close the doors, and record the stable mass.

  • Seal and Store: Tightly cap the weighing container and the stock bottle. Return the stock bottle to a desiccator for storage.

4.4 Protocol 2: Weighing Highly Hygroscopic and Deliquescent Salts in a Glove Box

This protocol ensures zero exposure to the ambient atmosphere.[9][10][12]

  • System Preparation: Ensure the glove box atmosphere is pure (e.g., <1 ppm H₂O, <1 ppm O₂). Verify that the analytical balance inside the glove box is level and has been calibrated within the inert environment.

  • Material Transfer: Introduce the sealed stock bottle, clean vials, and necessary tools (spatulas, anti-static gun) into the glove box via the antechamber. Purge the antechamber thoroughly according to the manufacturer's instructions (typically 3-5 vacuum/refill cycles).

  • Equilibration: Allow all items to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Weighing Workflow: Execute all weighing steps inside the sealed glove box, following the workflow below.

G cluster_0 Inside Glove Box A Place empty, capped vial on tared balance B Record vial mass (M1) A->B C Remove vial from balance B->C D Open stock bottle & vial C->D E Use anti-static gun on spatula and powder D->E F Transfer powder to vial E->F G Securely cap the vial F->G H Place capped vial on balance G->H I Record final mass (M2) H->I J Calculate Net Mass (M2 - M1) I->J

Caption: Step-by-step workflow for weighing hygroscopic solids in a glove box.

  • Removal: Once weighing is complete, securely seal all containers. The weighed sample can be removed from the glove box via the antechamber for subsequent use.

Post-Weighing Handling and Storage

Proper storage is crucial to maintain the integrity of the amine salt after weighing.

  • Primary Container: Use glass vials with PTFE-lined screw caps or flame-sealed ampoules for highly sensitive materials.

  • Secondary Containment: Place the primary container inside a larger, sealed container (e.g., a pouch or jar) that includes a desiccant packet.[21] This provides an additional barrier against moisture ingress.

  • Storage Conditions: Store the material under conditions validated by stability studies, as outlined in ICH guideline Q1A(R2).[22][23][24][25][26] This typically involves controlled temperature and humidity, away from light.

Safety Considerations

Amine salts carry the intrinsic hazards of amines, which can be corrosive, toxic, or irritants.[27][28] Always consult the Safety Data Sheet (SDS) before handling any new compound.[29]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a lab coat, and chemically resistant gloves.[27][30]

  • Ventilation: Handle amines in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of waste amine salts and contaminated materials according to institutional and local environmental regulations.

By integrating a thorough understanding of the material's properties with rigorous environmental control and meticulous technique, researchers can ensure the accuracy, reproducibility, and safety of their work with hygroscopic amine salts.

References

  • Vertex AI Search. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • Particle Characterisation Laboratories. (n.d.). Dynamic Vapor Sorption.
  • ICH. (n.d.). Quality Guidelines.
  • SK pharmteco. (n.d.). Dynamic Vapor Sorption.
  • Jacomex. (n.d.). Glove Box Under Controlled Atmosphere.
  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • Sule, S., & Ambadekar, S. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. American Journal of Chemistry, 10(3), 45-49.
  • JoVE. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors.
  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.
  • Unchained. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
  • Pharma Calculation. (2023). Hygroscopicity Measurement in Pharmaceutical Industry.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • unitestinst. (n.d.). Calibration and Maintenance for Using Analytical Balances in Biochemistry.
  • Pradeep Research Group. (n.d.). Glove box.
  • RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling.
  • Laboratory Equipment. (n.d.). Correct Use and Handling of Analytical and Microbalances.
  • Grainger. (n.d.). How to Properly Calibrate an Analytical Balance for Accurate Measurements.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Certified Scale. (2020). Calibrating the Analytical Balances and Scales.
  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt.
  • Unchained. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • Humi Pak. (2022). Various Types of Desiccants and Their Performances.

Sources

Application

Advanced Solvent Selection &amp; Handling Guide: (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Executive Summary (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a high-value chiral building block frequently employed in the synthesis of GPCR modulators and kinase inhibitors. Its utility, however, is often comprom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a high-value chiral building block frequently employed in the synthesis of GPCR modulators and kinase inhibitors. Its utility, however, is often compromised by two critical failure modes during early-phase development: unintentional racemization of the benzylic center and poor solubility management leading to heterogeneous reactions.

This guide moves beyond standard "solubility tables" to provide a process-driven approach. We advocate for a "Phase-Switch" strategy , utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a primary solvent. This approach leverages the compound's salt-to-free-base transition to streamline workups and maximize optical purity, aligning with CHEM21 green chemistry principles.

Chemical Profile & Solubility Mapping

Understanding the duality of the hydrochloride salt versus the free amine is the prerequisite for solvent selection.

PropertySpecificationProcess Implication
Compound (S)-1-(4-Ethoxyphenyl)ethanamine HClChiral Center: Sensitive to strong bases/heat.
MW 201.69 g/mol --
pKa (Conj. Acid) ~9.4 (Est.)Requires pH > 11 for complete free-basing.
H-Bond Donors 3 (Salt form)High lattice energy; difficult to dissolve in non-polar media.
Electronic State Electron-Rich AromaticPara-ethoxy group activates ring; avoid electrophilic scavengers.
Solubility Matrix
Solvent ClassSolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Water WaterHigh (>100 mg/mL) Low (<1 mg/mL)Excellent for biphasic systems.
Green Ethers 2-MeTHFLowHigh Preferred organic layer for extraction/reaction.
Esters EtOAc / iPrOAcNegligibleHighGood alternative; less stable to strong bases than 2-MeTHF.
Chlorinated DCMModerateHighRestricted. Use only if solubility fails elsewhere.
Polar Aprotic DMF / DMSOHighHighAvoid. Difficult removal; promotes racemization at high T.
Ketones Acetone / MEKModerateHighFORBIDDEN. Reacts with amine to form imines (Schiff bases).

The "Phase-Switch" Solvent Strategy

The most robust workflows for this compound involve dissolving the HCl salt in water and extracting the free amine into a green organic solvent (2-MeTHF). This "Phase Switch" purifies the amine in situ before the coupling step.

Workflow Visualization

The following diagram illustrates the logical flow for handling this substrate, emphasizing the separation of the salt and free-base phases.

PhaseSwitch cluster_0 Phase Switch Event Salt HCl Salt Input (Solid) WaterPhase Aqueous Phase (Dissolved Salt) Salt->WaterPhase Solubilization FreeBase Free Base (In Organic Layer) WaterPhase->FreeBase + 2-MeTHF + Base Base Inorganic Base (NaOH/K2CO3) Base->FreeBase Reaction Downstream Reaction (Amide Coupling/SNAr) FreeBase->Reaction Anhydrous Transfer

Figure 1: The Phase-Switch Workflow. Converting the water-soluble salt to the organic-soluble free base allows for clean separation of inorganic byproducts before the main reaction.

Solvent Selection Decision Tree

Select your solvent system based on the specific transformation required.

DecisionTree Start Reaction Type? Amide Amide Coupling Start->Amide Reductive Reductive Amination Start->Reductive SNAr SNAr / Substitution Start->SNAr Amide_Aq Acid Chloride? Amide->Amide_Aq Amide_Coup HATU/EDC? Amide->Amide_Coup Solv_MeTHF Anhydrous 2-MeTHF (Green Standard) Reductive->Solv_MeTHF Alternative Solv_Alc MeOH or EtOH (Imine formation step) Reductive->Solv_Alc Standard SNAr->Solv_MeTHF Mild Substrates Solv_Polar DMSO or NMP (High T required) SNAr->Solv_Polar Difficult Substrates Solv_Biphasic Biphasic: 2-MeTHF / Water (Schotten-Baumann) Amide_Aq->Solv_Biphasic Preferred Amide_Coup->Solv_MeTHF Preferred

Figure 2: Solvent Decision Tree. 2-MeTHF is the central recommendation for most coupling reactions due to its ability to handle both aqueous workups and anhydrous chemistry.

Detailed Experimental Protocols

Protocol A: Green Free-Basing & Extraction (The Foundation)

Use this protocol to convert the commercial HCl salt into a reactive solution ready for coupling.

Rationale: 2-MeTHF is superior to EtOAc here because it is more stable to basic hydrolysis and separates cleanly from water (unlike THF).

  • Charge: Weigh 10.0 g (49.6 mmol) of (S)-1-(4-Ethoxyphenyl)ethanamine HCl into a separatory funnel.

  • Dissolve: Add 50 mL of Deionized Water. Shake until fully dissolved (clear solution).

  • Neutralize: Slowly add 50 mL of 2.0 M NaOH (or 15% w/w K2CO3 for milder conditions).

    • Note: Exotherm is minimal, but ensure pH reaches >12.

  • Extract: Add 50 mL of 2-MeTHF . Shake vigorously for 2 minutes.

  • Separate: Allow layers to settle. The product is in the upper (organic) layer .

  • Dry: Drain the aqueous layer. Wash the organic layer once with 20 mL Brine. Dry over anhydrous Na2SO4.

  • Output: The resulting 2-MeTHF solution contains the free amine and can be used directly in Protocol C.

Protocol B: Biphasic Schotten-Baumann Coupling

Best for: Reactions with Acid Chlorides or Sulfonyl Chlorides. Prevents racemization by keeping the amine in a buffered environment.

  • System: Prepare a biphasic mixture of 2-MeTHF (10 Vol) and 1M K2CO3 (5 Vol) .

  • Addition: Dissolve the Amine HCl salt in the aqueous phase first.

  • Reaction: Cool to 0 °C. Add the Acid Chloride (1.1 equiv) dropwise.

  • Mechanism: As the amine reacts, the HCl byproduct is instantly neutralized by the aqueous base, while the lipophilic amide product migrates into the 2-MeTHF layer, protecting it from hydrolysis.

  • Workup: Simply separate the layers. The organic layer contains the product.

Protocol C: Anhydrous Amide Coupling (HATU/EDC)

Best for: Coupling with Carboxylic Acids where optical purity is paramount.

  • Solvent: Use the Free Base solution from Protocol A (in 2-MeTHF).

  • Reagents: Add Carboxylic Acid (1.0 equiv) and DIPEA (2.5 equiv).

  • Coupling: Cool to 0 °C. Add HATU (1.1 equiv) or T3P (50% in EtOAc).

    • Critical:T3P (Propylphosphonic anhydride) is highly recommended over HATU for this substrate. It generates lower racemization rates and the byproducts are water-soluble.

  • Monitoring: Monitor by HPLC. Reaction is usually complete in <2 hours.

  • Wash: Wash with 1M Citric Acid (removes unreacted amine/DIPEA), then sat. NaHCO3.

Critical Control Points: Racemization

Benzylic amines are susceptible to racemization via proton abstraction at the chiral center (


-proton).[1]
  • Risk Factor 1: Solvent Polarity. High dielectric constant solvents (DMSO, DMF) stabilize the planar transition state of the deprotonated intermediate, increasing racemization risk. Mitigation: Use lower polarity solvents like 2-MeTHF or EtOAc.

  • Risk Factor 2: Base Strength. Avoid strong bases (NaH, LiHMDS) or excess strong tertiary amines (DBU) with heat. Mitigation: Use weak inorganic bases (K2CO3) or hindered organic bases (DIPEA) at controlled temperatures (<40 °C).

  • Risk Factor 3: Aldehydes/Ketones. Do not use Acetone or MEK as solvents. They form imines which tautomerize, destroying chirality.

References

  • CHEM21 Solvent Selection Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[2][3] Green Chemistry, 2016, 18 , 288-296.[2] [Link]

  • 2-MeTHF Performance: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis."[4][5] ChemSusChem, 2012, 5 , 1369–1379. [Link]

  • Racemization Mechanisms: Tellers, D. M., et al. "Racemization of Enantiopure Benzylic Amines." Journal of Organic Chemistry, 2006. (Contextual grounding on benzylic proton acidity).
  • T3P Coupling Reagent: Dunetz, J. R., et al. "T3P: An Efficient and Low-Racemization Coupling Reagent." Organic Process Research & Development, 2016. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride via recrystallization

This guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes mechanistic understanding over rote recipe following.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes mechanistic understanding over rote recipe following.

Topic: Purification of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride Ticket ID: PUR-AMINE-088 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

You are attempting to upgrade the chemical and optical purity of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride . This compound is a lipophilic chiral amine salt. The primary challenges with this class of molecules are "oiling out" (liquid-liquid phase separation) due to the ethoxy tail and eutectic trapping , where the enantiomeric excess (ee) stalls despite repeated crystallizations.

This guide replaces trial-and-error with a thermodynamic approach to solvent selection and process control.

Module 1: Solvent System Selection Strategy

Do not randomly select solvents. Use the Dielectric-Solubility Matrix below. The ethoxy group adds significant lipophilicity compared to the methoxy analog, making water a poor anti-solvent choice (high risk of oiling out).

Recommended Solvent Systems
MethodSolvent A (Dissolver)Solvent B (Anti-Solvent)Rationale
Primary (Preferred) Isopropanol (IPA) None (Cooling only)Balance: IPA has the ideal polarity to dissolve the salt at reflux (

C) but poor solubility at

C. This minimizes supersaturation shock.
Secondary (High Yield) Ethanol (Abs.) MTBE or EtOAc Anti-Solvent: Ethanol dissolves the salt too well. Adding MTBE (slowly) reduces polarity to force precipitation. Avoid Heptane initially as it causes oiling out.
Rescue (Polishing) Methanol IPA Polarity Shift: If the salt is trapped in a solvate, dissolving in MeOH and displacing with IPA can break the lattice.

Critical Warning: Avoid Water and Dichloromethane (DCM) .

  • Water: Causes the salt to form a sticky oil/gum upon cooling due to the hydrophobic ethoxy group.

  • DCM: The salt is often too soluble, and DCM is difficult to remove (solvate formation).

Module 2: The Optimization Protocol

This protocol is designed to upgrade a crude salt (e.g., 85% ee) to typically >99% ee.

Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Charge crude solid into a flask equipped with a reflux condenser.

    • Add Isopropanol (5 vol) (5 mL per gram of solid).

    • Heat to reflux (

      
      C).
      
    • Checkpoint: If solids remain, add IPA in 0.5 vol increments until clear. If solution is dark/hazy but solids are gone, perform a hot filtration immediately to remove inorganic salts/dust.

  • Nucleation Control (The Critical Step):

    • Allow the solution to cool slowly with agitation (stirring at 150-200 rpm).

    • Seeding: At

      
      C (just below saturation), add 0.1% w/w pure crystals of the (S)-enantiomer.
      
    • Why? This provides a template for the (S)-lattice, preventing the (R)-isomer (impurity) from incorporating.

  • Crystallization & Digestion:

    • Cool to

      
      C over 4–6 hours (approx 
      
      
      
      C/hour).
    • Hold at

      
      C for 2 hours.
      
    • Cool to

      
      C and hold for 1 hour.
      
  • Isolation:

    • Filter under vacuum.[1]

    • Wash: Displace mother liquor with cold IPA (

      
      C) or a 1:1 mixture of IPA/MTBE.
      
    • Do not over-wash: The salt is likely slightly soluble; excessive washing lowers yield.

Process Visualization

RecrystallizationFlow Start Crude (S)-Amine HCl (Start) Dissolve Dissolve in IPA @ Reflux (82°C) Start->Dissolve Check Clear Solution? Dissolve->Check HotFilter Hot Filtration (Remove insolubles) Check->HotFilter No (Hazy) Seed Seed @ 70°C (0.1% Pure S-isomer) Check->Seed Yes HotFilter->Seed Cool Controlled Cooling (10°C per hour) Seed->Cool Isolate Filter & Wash (Cold IPA) Cool->Isolate Analyze Analyze Purity (HPLC/NMR) Isolate->Analyze

Figure 1: Standard workflow for thermal recrystallization of chiral amine salts.

Module 3: Troubleshooting Guide (FAQ)

Q1: The solution turned into a distinct oil layer instead of crystals. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solvated salt drops below the temperature of the solution. Immediate Fix:

  • Reheat the mixture until it is a single clear phase again.

  • Add Seed Crystals immediately upon removing from heat.

  • Agitate vigorously.

  • Add Co-solvent: Add 5-10% of a slightly more polar solvent (e.g., Ethanol) to increase the solubility of the oil phase, or reduce the cooling rate.

Q2: My yield is very low (<40%), but purity is high.

Diagnosis: The salt is too soluble in the chosen solvent at room temperature. Solution:

  • Harvest Second Crop: Concentrate the mother liquor to half volume and cool again.

  • Anti-Solvent Addition: In the next run, use the Ethanol/MTBE method. Dissolve in min. Ethanol, then add MTBE dropwise until persistent cloudiness appears, then cool.

Q3: The enantiomeric excess (ee) is stuck at 90% and won't improve.

Diagnosis: You may have reached the Eutectic Composition . Mechanism: In some chiral systems, the racemate and the enantiomer form a solid solution or a specific eutectic mixture that co-crystallizes. Solution:

  • Switch Strategy: You cannot fix this by simple recrystallization of the same salt.

  • Salt Switching: Convert the salt back to the free base (using NaOH), then form a different salt (e.g., Tartrate, Mandelate, or Oxalate). Different anions have different eutectic points.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Oiling Oiling Out Issue->Oiling LowYield Low Yield Issue->LowYield LowEE Low Optical Purity Issue->LowEE Sol_Oil 1. Reheat 2. Add Seed 3. Add 5% EtOH Oiling->Sol_Oil Sol_Yield 1. Use Anti-solvent (MTBE) 2. Cool to -10°C LowYield->Sol_Yield Sol_EE 1. Slower Cooling 2. Switch Counter-ion (e.g. Tartrate) LowEE->Sol_EE

Figure 2: Decision matrix for common crystallization failures.

Module 4: Analytical Validation

You must validate the process using the following methods. Melting point alone is insufficient for chiral purity.

  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H or AD-H (Standard for benzylamines).

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The amine must be free-based (or mobile phase basic enough) to run on these columns.

  • 1H-NMR:

    • Check for residual solvent (IPA/Ethanol) peaks.[2] Solvates can artificially depress melting points.

  • Melting Point:

    • Pure (S)-HCl salt usually has a sharp MP. A broad range (>2^\circ$C) indicates low ee or wet cake.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution and eutectic behavior).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

Sources

Optimization

Technical Support Center: Purification of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Introduction This guide addresses the purification of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride , a critical chiral intermediate often synthesized via the reductive amination of 4-ethoxyacetophenone or through the r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride , a critical chiral intermediate often synthesized via the reductive amination of 4-ethoxyacetophenone or through the resolution of its racemate.

Impurities in this compound typically fall into three categories:

  • Chemical Precursors: Unreacted 4-ethoxyacetophenone (ketone) or imine intermediates.

  • Stereochemical Impurities: Presence of the (R)-enantiomer (low enantiomeric excess).

  • Physical/Inorganic: Residual solvents, colored oligomers, or inorganic salts from neutralization.

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one.

Module 1: Diagnostic & Triage

Before initiating purification, identify the nature of your impurity. Use the following decision matrix to select the correct workflow.

Purification_Workflow Start Sample Analysis (H-NMR & Chiral HPLC) Check_Chem Chemical Purity < 95%? (Ketones, Imines present) Start->Check_Chem Check_Chiral Enantiomeric Excess < 98%? ((R)-isomer present) Check_Chem->Check_Chiral Chemically Pure Action_Wash Protocol A: Solvent Slurry Wash (Removes Neutrals) Check_Chem->Action_Wash Minor Neutrals Action_AB Protocol B: Acid/Base Extraction (Resets Salt Form) Check_Chem->Action_AB Major/Complex Impurities Action_Recrys Protocol C: Fractional Recrystallization (Restores ee%) Check_Chiral->Action_Recrys Yes (Low ee) Final_QC Final QC (Release) Check_Chiral->Final_QC No (High ee) Action_Wash->Check_Chiral Action_AB->Check_Chiral Action_Recrys->Final_QC

Figure 1: Decision matrix for selecting the appropriate purification protocol based on initial analytical data.

Module 2: Removing Chemical Impurities (Ketones & Neutrals)

Problem: The sample contains unreacted 4-ethoxyacetophenone or non-basic side products. Principle: The hydrochloride salt is ionic and insoluble in non-polar organic solvents, whereas the ketone precursor is neutral and highly soluble.

Protocol A: The "Non-Destructive" Slurry Wash

Use this for minor chemical impurities (<5%).

  • Preparation: Place the crude solid in a flask.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL per gram of solid).

    • Expert Note: Do not use alcohols or water, as they will dissolve the salt.

  • Agitation: Vigorously stir the slurry at room temperature for 30–60 minutes.

    • Why: This allows the solvent to penetrate the crystal lattice surface and dissolve adsorbed oily impurities.

  • Filtration: Filter the white solid using a sintered glass funnel.

  • Validation: Analyze the filtrate by TLC (Hexane:EtOAc 3:1). The filtrate should contain the UV-active ketone (high Rf), while the solid remains on the filter.

Protocol B: Acid/Base Extraction (The "Reset")

Use this for gross contamination (>5%) or colored impurities.

This method converts the salt to the free base (oil), allowing a liquid-liquid extraction to remove all non-basic impurities, then regenerates the clean salt.

Acid_Base_Extraction Step1 Step1 Step2 Step 2: Extract (DCM or EtOAc) Org: Amine + Neutrals Aq: Salts Step1->Step2 Partition Step3 Step 3: Acid Wash (Dilute HCl) Org: Neutrals (Discard) Aq: Amine-HCl (Product) Step2->Step3 Phase Cut Step4 Step 4: Isolate (Evaporate/Dry) Pure Amine-HCl Step3->Step4 Concentrate

Figure 2: Chemical logic of the Acid/Base extraction. Note that Step 3 specifically targets the removal of neutral organic impurities.

Detailed Steps:

  • Dissolution: Dissolve the impure salt in minimal water.

  • Freebasing: Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) . Combine organic layers.

  • The "Back-Extract" Trick: Wash the combined DCM layer once with brine to remove trapped water.

  • Salt Regeneration: Dry the DCM over MgSO₄, filter, and cool to 0°C. Slowly bubble dry HCl gas or add HCl in Dioxane/Ether. The pure white precipitate forms immediately.

Module 3: Enantiomeric Enrichment (Restoring ee%)

Problem: The sample is chemically pure but contains the (R)-enantiomer (e.g., 85% ee instead of >99%). Principle: Enantiomers have identical solubility in achiral environments, but a racemate (1:1 mixture) often forms a crystal lattice with different solubility than the pure enantiomer. We utilize this solubility difference (the eutonic point).

Protocol C: Fractional Recrystallization

Recommended Solvent System: Ethanol (EtOH) / Isopropanol (IPA) or EtOH / Diethyl Ether.

  • Dissolution: Dissolve the salt in boiling Ethanol (absolute) . Use the minimum amount required to achieve saturation (approx. 5–10 mL/g).

  • Nucleation Control: Remove from heat. If the solution is colored, add activated charcoal and filter while hot.

  • Co-Solvent Addition: While still warm, add Isopropanol or Diethyl Ether dropwise until a faint turbidity persists. Add one drop of Ethanol to clear it.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then move to 4°C overnight.

    • Expert Insight: Rapid cooling traps the (R)-isomer in the crystal lattice. Slow growth excludes the impurity.

  • Harvest: Filter the crystals and wash with cold IPA/Ether (1:1).

Troubleshooting Yield vs. Purity:

  • High Yield, Low Purity: You cooled too fast or used too little solvent. Recrystallize again.

  • Low Yield, High Purity: The "mother liquor" contains the rest of your product (and the impurity). Save the liquid, evaporate it, and perform a second "crop" crystallization.

Module 4: Analytical Validation

You cannot rely on melting point alone, as the racemate and pure enantiomer often have distinct melting points. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is required.

Standard Analytical Conditions:

ParameterCondition
Column Daicel CHIRALPAK® OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Expected Result Baseline separation of (S) and (R) peaks.

Note: The addition of 0.1% Diethylamine (DEA) is critical to sharpen the peak of the basic amine; otherwise, peak tailing will obscure the impurity.

Frequently Asked Questions (FAQ)

Q: My sample turned pink/brown during storage. Is it ruined? A: Not necessarily. Phenethylamines are prone to oxidation, forming colored "imino-quinone" type oligomers. These are often present in trace amounts (<0.1%) but have high extinction coefficients (very dark).

  • Fix: Perform Protocol A (Slurry Wash) using cold Ethyl Acetate. If color persists, recrystallize with activated charcoal.

Q: Can I use water for recrystallization? A: It is not recommended. While the HCl salt is water-soluble, the high boiling point of water makes drying difficult, and prolonged heating in water can lead to hydrolysis of the ethoxy ether linkage (de-ethylation) to form the phenol impurity.

Q: I have a large amount of the (R)-isomer in my mother liquor. Can I recover it? A: Yes. You can racemize the (R)-rich mother liquor by heating it with a catalytic amount of radical initiator or strong base (if free base), then re-resolve it using a chiral acid (e.g., Tartaric Acid) to extract more (S)-isomer. However, for small batches, it is usually more cost-effective to discard the mother liquor.

References

  • Chiral Separation Mechanics: Stringham, R. W., & Ye, Y. K. (2006).[1] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Link

  • Recrystallization Solvents: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Compound Data: PubChem. 1-(4-ethoxyphenyl)ethanamine hydrochloride. National Library of Medicine. Link

  • Analytical Methods: Phenomenex. Chiral HPLC Separations Guidebook. Link

  • Synthesis & Impurities: Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone. Acta Chemica Scandinavica. Link

Sources

Troubleshooting

optimizing storage conditions to prevent degradation of (S)-1-(4-Ethoxyphenyl)ethanamine HCl

Compound ID: (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride Chemical Class: Chiral Benzylic Amine / Phenethylamine Derivative Primary Vulnerabilities: Oxidative Deamination, Hygroscopicity, Racemization Module 1: The Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride Chemical Class: Chiral Benzylic Amine / Phenethylamine Derivative Primary Vulnerabilities: Oxidative Deamination, Hygroscopicity, Racemization

Module 1: The Core Directive (Storage Logic)

Do not treat storage as a passive activity. For chiral benzylic amines, storage is an active suppression of entropy. The following decision matrix outlines the logic for preserving the enantiomeric excess (%ee) and chemical purity of your compound.

The Self-Validating Storage Workflow

StorageLogic Start Incoming Material: (S)-1-(4-Ethoxyphenyl)ethanamine HCl CheckForm Physical State Check: Is it free-flowing white powder? Start->CheckForm IsYellow Yellow/Off-White? CheckForm->IsYellow IsClumped Clumped/Sticky? IsYellow->IsClumped No Oxidation ACTION: Oxidative Degradation suspected. Check HPLC for Acetophenone deriv. IsYellow->Oxidation Yes Moisture ACTION: Hygroscopic Failure. Dry under vacuum (P2O5) @ 25°C. IsClumped->Moisture Yes StandardStore OPTIMAL STORAGE: 1. Tightly sealed Amber Vial 2. Headspace: Argon/N2 3. Temp: 2-8°C (Short term) or -20°C (Long term) 4. Secondary Containment: Desiccator IsClumped->StandardStore No

Figure 1: Decision matrix for evaluating incoming material and determining storage protocols.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes observed in phenethylamine derivatives.

Category A: Visual & Physical Changes

Q: My white powder has turned a faint yellow. Is it still usable?

  • Diagnosis: This is the hallmark of Benzylic Oxidation . The carbon alpha to the nitrogen (benzylic position) is susceptible to radical attack, leading to the formation of the corresponding imine or acetophenone derivative (1-(4-ethoxyphenyl)ethanone).

  • Mechanism: Trace metals or light generate radicals that abstract the benzylic proton.

  • Action: Run an HPLC or H-NMR. If the impurity is <0.5%, you may repurify via recrystallization (typically Isopropanol/Ether). If >1%, discard for critical enantioselective applications, as oxidation byproducts often catalyze further degradation.

Q: The material has formed a hard "cake" at the bottom of the bottle.

  • Diagnosis: Hygroscopic Agglomeration . Hydrochloride salts are ionic lattices that attract atmospheric water.

  • Risk: While water itself may not chemically degrade the molecule immediately, the "liquid layer" formed on the crystal surface increases molecular mobility, accelerating oxidation and potentially allowing hydrolysis of the ethoxy ether linkage over long periods.

  • Action: See Protocol 1: Desiccation Recovery below.

Category B: Chemical Integrity (Chirality)

Q: Can I store this compound in solution (e.g., DMSO or Methanol) to save time?

  • Diagnosis: High Risk of Racemization .

  • Explanation: In the solid state, the crystal lattice locks the chiral center. In solution, the benzylic proton is more accessible. While the HCl salt is acidic (protecting the amine), protic solvents like Methanol can facilitate proton exchange at the chiral center over time, especially if the temperature fluctuates.

  • Verdict: Never store chiral benzylic amines in solution for >24 hours. Prepare fresh.

Q: I see an extra peak in the aromatic region of my NMR. What is it?

  • Diagnosis: Ether Cleavage (Hydrolysis) .

  • Explanation: Although rare under neutral storage, if the material was exposed to strong acids or high heat, the ethoxy group on the phenyl ring can cleave, yielding the phenol derivative (Tyramine analog).

  • Check: Look for the disappearance of the ethyl quartet/triplet signals and the appearance of a broad phenolic -OH singlet.

Module 3: Degradation Pathways Visualization

Understanding how the molecule breaks down allows you to prevent it.

DegradationPathways Compound (S)-1-(4-Ethoxyphenyl)ethanamine HCl Oxidation Oxidation (O2/Light) Compound->Oxidation -H (Benzylic) Racemization Racemization (Radical/Base) Compound->Racemization H-Abstraction/Re-addition Imine Intermediate Imine Oxidation->Imine Racemate (R/S)-Mixture (Loss of ee%) Racemization->Racemate Ketone 1-(4-Ethoxyphenyl)ethanone (Acetophenone deriv.) Imine->Ketone +H2O (Hydrolysis)

Figure 2: Primary degradation pathways. Note that the benzylic position is the "Achilles' heel" of this molecule.

Module 4: Essential Protocols

Protocol 1: Desiccation Recovery (For Caked Material)

Use this if the material has absorbed moisture but shows no chemical degradation.

  • Equipment: Vacuum oven or Desiccator with P₂O₅ (Phosphorus Pentoxide) or Activated Silica Gel.

  • Setup: Place the open vial inside the chamber.

  • Conditions: Apply vacuum (<10 mbar) at 20–25°C for 12–24 hours.

    • Warning: Do not heat above 40°C. Thermal stress combined with moisture can trigger racemization or ether cleavage.

  • Verification: Measure melting point. Pure HCl salt should have a sharp melting point (typically >200°C for this class, verify with CoA). A broad range indicates residual solvent or impurities.

Protocol 2: Inert Atmosphere Packaging (The Gold Standard)

Required for storage >30 days.

  • Container: Use amber borosilicate glass vials with Teflon-lined screw caps.

  • Purge:

    • Insert a long needle connected to an Argon or Nitrogen line (low flow) into the vial, hovering just above the powder surface.

    • Allow gas to flow for 30 seconds to displace oxygen.

    • Tip: Argon is heavier than air and is superior for "blanketing" the powder.

  • Seal: While the gas is still flowing, rapidly withdraw the needle and screw the cap tight.

  • Secondary Barrier: Place the vial inside a heat-sealed aluminized Mylar bag with a small sachet of silica gel.

Summary of Stability Data

ParameterRecommended ConditionCritical Limit (Failure Point)
Temperature 2°C to 8°C (Refrigerated)> 40°C (Accelerated degradation)
Humidity < 40% RH (Desiccated)> 60% RH (Deliquescence/Caking)
Light Dark (Amber Glass/Foil)UV/Daylight (Radical initiation)
Atmosphere Nitrogen or Argon HeadspaceAmbient Air (O₂ promotes benzylic oxidation)
Container Glass (Borosilicate)Plastics (Permeable to O₂/Moisture)

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] European Medicines Agency.[1][3] Link

  • PubChem. (2025).[4][5] Compound Summary: 1-(4-Ethoxyphenyl)ethanamine hydrochloride.[5][6] National Library of Medicine. Link

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[7] Pharmaceutical Development and Technology.[3][8] (Contextualizing ether/amine stability). Link

  • Reddy, K. V., et al. (2014). Oxidative degradation of benzylic amines: Mechanisms and stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis. (General mechanism for benzylic amine oxidation). Link

Sources

Optimization

resolving solubility issues of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride in non-polar solvents

Technical Support Center: Solubilization Strategies for (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride Case ID: SOL-ETH-001 Molecule: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride CAS: 1081775-30-5 (HCl salt) / 59831-13...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Case ID: SOL-ETH-001 Molecule: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride CAS: 1081775-30-5 (HCl salt) / 59831-13-1 (Free base) Issue: Incompatibility with non-polar solvents (Toluene, Hexane, Heptane).

Executive Summary

You are attempting to dissolve a polar ionic lattice (the hydrochloride salt) into a non-polar medium.[1] This violates the "like dissolves like" principle. The lattice energy of the ammonium chloride salt exceeds the solvation energy provided by non-polar solvents like toluene or hexane.

To resolve this, you must disrupt the ionic lattice. This guide provides three protocols ranging from isolation (Method A) to in-situ modification (Method B) .

MethodStrategyComplexityBest For
A Free-Basing (Isolation) MediumClean reactions requiring strict stoichiometry; Kinetic resolutions.
B Phase Transfer Catalysis LowBiphasic alkylations or acylations where isolation is unnecessary.
C Counter-Ion Exchange HighSpecialized catalysis requiring a lipophilic salt form.

Module A: The Free-Basing Protocol (Gold Standard)

Recommended for: Enantioselective catalysis, kinetic resolution, or anhydrous coupling.

The most robust solution is to chemically convert the hydrophilic hydrochloride salt into its lipophilic "free base" form. The free base of (S)-1-(4-Ethoxyphenyl)ethanamine is an oil or low-melting solid that is highly soluble in toluene, DCM, and ethers.

Step-by-Step Protocol
  • Dissolution: Suspend 1.0 equivalent (eq) of the amine HCl salt in water (approx. 10 mL/g).

  • Basification: Slowly add 1.2 eq of 2M NaOH or saturated Na₂CO₃ .

    • Critical Check: Verify the aqueous phase pH is >12 using pH paper. If not, the amine is still protonated and will remain in the water.

  • Extraction: Add an intermediate solvent (DCM or MTBE, approx. 10 mL/g). Shake vigorously and vent.

  • Separation: Collect the organic layer. Re-extract the aqueous layer once more to maximize yield.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Solvent Swap: Filter off the drying agent. Concentrate the filtrate under reduced pressure (Rotavap) to obtain the free base oil.

  • Final Dissolution: Redissolve the resulting oil directly in your target non-polar solvent (Toluene/Hexane).

Visual Workflow (Method A)

FreeBasing Salt Amine HCl Salt (Solid) Mix Biphasic Mixture Salt->Mix WaterBase Water + NaOH (pH > 12) WaterBase->Mix Extraction Extract w/ DCM or MTBE Mix->Extraction OrgLayer Organic Layer (Contains Free Amine) Extraction->OrgLayer AqLayer Aqueous Layer (Contains NaCl) Extraction->AqLayer Evap Evaporate Solvent OrgLayer->Evap Target Dissolve in Toluene/Hexane Evap->Target

Figure 1: Workflow for converting the hydrophilic salt to the lipophilic free base.

Module B: In-Situ Phase Transfer Catalysis (PTC)

Recommended for: Alkylation or acylation reactions where isolation is inefficient.

If you cannot isolate the free base (e.g., stability concerns), use a Phase Transfer Catalyst (PTC). This creates a "lipophilic shuttle" that drags the reacting anion into the non-polar phase or allows the reaction to occur at the interface.

The Mechanism

A quaternary ammonium salt (Quat), such as Tetrabutylammonium bromide (TBAB) or Aliquat 336 , is added. The lipophilic ammonium cation pairs with the nucleophile, making it soluble in the organic phase.

Protocol
  • Setup: In your reaction vessel, mix:

    • Non-polar solvent (Toluene).[2][3][4]

    • (S)-1-(4-Ethoxyphenyl)ethanamine HCl (Solid).

    • Solid base (finely ground K₂CO₃ or KOH).

    • Catalyst: 5-10 mol% of TBAB or 18-Crown-6 .

  • Agitation: Vigorous stirring is mandatory. The reaction rate is limited by the surface area of the solid-liquid interface.

  • Reaction: Add your electrophile (e.g., alkyl halide). The catalyst will shuttle the deprotonated amine species into the toluene to react.

Technical Note: For strictly non-polar solvents like hexane, Aliquat 336 (Methyltrioctylammonium chloride) is superior to TBAB due to its longer alkyl chains [1].

Module C: Co-Solvent Engineering

Recommended for: Analytical standards or homogeneous catalysis.

If the reaction tolerates a small amount of polar protic solvent, you can "bridge" the solubility gap.

  • The Strategy: Add Methanol (MeOH) or Isopropanol (IPA) to your Toluene/Hexane system.

  • Ratio: A 9:1 (Toluene:MeOH) ratio is often sufficient to solvate the HCl salt by surrounding the ionic pair with a high-dielectric shell, while the bulk remains non-polar.

  • Warning: Alcohols are nucleophilic. Do not use this method if your reagents (e.g., acid chlorides, anhydrides) react with alcohols.

Troubleshooting & FAQs

Q1: I used Method A (Free-basing), but my yield is low. Where is my compound?

  • Diagnosis: The amine might still be protonated.

  • Fix: Check the pH of the aqueous layer after extraction. If it dropped below 10, add more base. The ethoxy group on the phenyl ring is electron-donating, making this amine slightly more basic than a standard benzylamine; it requires a higher pH to fully deprotonate [2].

Q2: Will free-basing racemize my (S)-enantiomer?

  • Risk Assessment: Low, but non-zero.

  • Prevention: Avoid heating the free base above 60°C during evaporation. Perform the extraction with cold buffers if possible. The chiral center is benzylic, which is susceptible to racemization under harsh basic/thermal conditions, though the ethoxy group stabilizes it somewhat.

Q3: Can I use Dichloromethane (DCM) instead of Toluene?

  • Answer: Yes. The HCl salt is likely sparingly soluble in DCM, but the free base is highly soluble. DCM is a "non-polar" solvent in terms of water immiscibility, but it has a higher dielectric constant than toluene. If your reaction allows chlorinated solvents, DCM is the easiest operational choice.

Q4: The oil solidified after evaporation. Is this normal?

  • Answer: Yes. Many phenethylamine derivatives are low-melting solids. If it solidifies, you can simply dissolve the solid in your target solvent.

References

  • Halpern, M. "Phase-Transfer Catalysis: Fundamentals and Industrial Perspectives."[5] ACS Symposium Series, & PTC Organics Guidelines. Available at: [Link]

  • PubChem Compound Summary. "1-(4-Ethoxyphenyl)ethanamine hydrochloride."[6] National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Utilizing (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Welcome to the technical support center for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this valuable chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Introduction

(S)-1-(4-Ethoxyphenyl)ethanamine is a chiral primary amine widely employed in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its hydrochloride salt is often preferred for its stability and ease of handling. However, like any reactive chemical intermediate, its use is not without potential challenges. The primary concerns when using this amine in reactions such as N-acylation and reductive amination are the formation of impurities through side reactions and the potential for racemization, which can compromise the stereochemical integrity of the final product. This guide provides practical, experience-driven advice to mitigate these issues, ensuring high yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride?

A: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a crystalline solid that is generally stable under standard laboratory conditions. To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. As a hydrochloride salt, it is less prone to degradation than the free base.

Q2: Do I need to convert the hydrochloride salt to the free base before my reaction?

A: This depends on your reaction conditions. For many reactions, such as reductive amination or acylation, the presence of a base (like triethylamine or diisopropylethylamine) in the reaction mixture is sufficient to neutralize the hydrochloride salt in situ, liberating the free amine to react. This one-pot approach is often more convenient. However, for specific applications or if you observe incomplete reaction, isolating the free base prior to the reaction may be beneficial. This can be achieved by partitioning the hydrochloride salt between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), followed by separation and drying of the organic layer.

Q3: What is the role of the para-ethoxy group on the reactivity of the amine?

A: The ethoxy group at the para-position of the phenyl ring is an electron-donating group. This electronic effect increases the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and the amino group. This can influence the amine's nucleophilicity and the stability of any intermediates formed during a reaction. For instance, the increased electron density may make the amine more nucleophilic, potentially leading to faster reaction rates but also an increased propensity for over-alkylation in reductive amination.[2]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems you may encounter during the two most common applications of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride: N-acylation and reductive amination.

Scenario 1: N-Acylation Reactions

N-acylation is a fundamental transformation to form an amide bond. However, several side reactions can lead to impurities and reduced yields.

Problem 1: Formation of a Diacylated Byproduct.

  • Symptom: You observe a higher molecular weight impurity in your crude reaction mixture by LC-MS or TLC, corresponding to the addition of two acyl groups to the amine.

  • Root Cause: Diacylation can occur if the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent. This is more likely with highly reactive acylating agents or when an excess of a strong, non-hindered base is used. The electron-donating nature of the ethoxy group can slightly increase the acidity of the N-H proton in the resulting amide, making it more susceptible to deprotonation.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the acylating agent.

    • Choice of Base: Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine.

    • Controlled Addition: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to the solution of the amine and base. This helps to control the reaction rate and minimize side reactions.

Problem 2: Racemization of the Chiral Center.

  • Symptom: Chiral HPLC analysis of your product shows the presence of the undesired (R)-enantiomer.

  • Root Cause: The benzylic proton at the chiral center is susceptible to abstraction under basic conditions, which can lead to racemization.[3] Elevated temperatures can exacerbate this issue.

  • Solutions:

    • Mild Reaction Conditions: Perform the acylation at low temperatures (0 °C to room temperature). Avoid prolonged reaction times at elevated temperatures.

    • Base Selection: Use a weaker or more hindered base if possible. The choice of base can significantly impact the rate of racemization.

    • Rapid Work-up: Once the reaction is complete, promptly proceed with the work-up to neutralize the base and remove it from the product.

Experimental Protocol: General Procedure for N-Acylation

  • To a stirred solution of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable non-nucleophilic base like triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Scenario 2: Reductive Amination Reactions

Reductive amination is a versatile method for forming C-N bonds. The primary challenge with primary amines is preventing over-alkylation.

Problem 1: Formation of a Tertiary Amine (Over-alkylation).

  • Symptom: Your product mixture contains a significant amount of a byproduct with a molecular weight corresponding to the addition of two alkyl groups from the carbonyl compound to the nitrogen atom.

  • Root Cause: The secondary amine product formed after the initial reductive amination is often more nucleophilic than the starting primary amine. This makes it competitive in reacting with the remaining carbonyl compound, leading to the formation of a tertiary amine.[5] The electron-donating ethoxy group can further enhance the nucleophilicity of the secondary amine product.

  • Solutions:

    • Stoichiometric Control: Use an excess of the amine (1.5 to 2.0 equivalents) relative to the carbonyl compound. This stoichiometric imbalance favors the formation of the desired secondary amine.

    • Slow Addition of Reducing Agent: If using a one-pot procedure, add the reducing agent slowly to the mixture of the amine and carbonyl compound. This allows for the controlled reduction of the initially formed imine before significant reaction of the secondary amine product can occur.

    • Stepwise Procedure: For challenging substrates, a two-step procedure can be employed. First, form the imine by reacting the amine and carbonyl compound (often with removal of water). Then, in a separate step, reduce the isolated imine to the desired secondary amine.

Problem 2: Incomplete Reaction or Imine Intermediate in the Final Product.

  • Symptom: You observe the presence of the starting amine and/or the imine intermediate in your final product mixture.

  • Root Cause: The formation of the imine is a reversible reaction. Inefficient removal of water can shift the equilibrium back towards the starting materials. Additionally, the reducing agent may not be sufficiently reactive or may have degraded.

  • Solutions:

    • Use of a Dehydrating Agent: Add a dehydrating agent, such as molecular sieves or magnesium sulfate, to the reaction mixture to drive the imine formation to completion.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for one-pot reductive aminations as it is tolerant of slightly acidic conditions that favor imine formation. Sodium borohydride can also be used, but it is often added after the imine has been allowed to form.

    • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly hydrolyzing it. A small amount of acetic acid is often added as a catalyst.

Experimental Protocol: General Procedure for Reductive Amination

  • In a suitable reaction flask, dissolve (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (1.5 eq) and the aldehyde or ketone (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the product via column chromatography or crystallization.

Visualizing Reaction Workflows

To better understand the critical points for potential side reactions, the following diagrams illustrate the general workflows for N-acylation and reductive amination.

N_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Potential Side Reactions Amine_HCl (S)-1-(4-Ethoxyphenyl)ethanamine HCl Add_Base Combine and Cool to 0 °C Base Base (e.g., DIPEA) Racemization Racemization Base->Racemization Solvent Anhydrous Solvent (e.g., DCM) Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Add_Base->Acylating_Agent Slow Addition Diacylation Diacylation Acylating_Agent->Diacylation Reaction Reaction Progress (Monitor by TLC/LC-MS) Acylating_Agent->Reaction N-Acylation Workup Aqueous Work-up Reaction->Workup Completion Purification Purification (Chromatography/Crystallization) Workup->Purification Extraction & Drying Final_Product Pure N-Acylated Product Purification->Final_Product Isolation Reductive_Amination_Workflow cluster_0 Imine Formation cluster_1 Potential Side Reactions Amine_HCl (S)-1-(4-Ethoxyphenyl)ethanamine HCl (Excess) Imine_Formation Imine Formation (Equilibrium) Carbonyl Aldehyde/Ketone Solvent_Acid Solvent + Acid Catalyst Reducing_Agent Reducing Agent (e.g., STAB) Imine_Formation->Reducing_Agent Slow Addition Incomplete_Reaction Incomplete Reaction Imine_Formation->Incomplete_Reaction Reduction Reaction Progress (Monitor by TLC/LC-MS) Reducing_Agent->Reduction Reduction Over_alkylation Over-alkylation Reduction->Over_alkylation Workup Aqueous Quench & Work-up Reduction->Workup Completion Purification Purification (Chromatography/Crystallization) Workup->Purification Extraction & Drying Final_Product Pure Secondary Amine Product Purification->Final_Product Isolation

Caption: Workflow for reductive amination highlighting critical control points.

Data Summary Table

Reaction TypeKey ParameterRecommended ConditionRationale
N-Acylation Base Sterically hindered (e.g., DIPEA)Minimizes side reactions and potential for racemization.
Temperature 0 °C to room temperatureReduces the rate of side reactions and racemization.
Stoichiometry Slight excess of amineEnsures complete consumption of the acylating agent, preventing diacylation.
Reductive Amination Amine Stoichiometry 1.5 - 2.0 equivalentsSuppresses over-alkylation by favoring the reaction with the primary amine.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for the imine/iminium ion in the presence of the carbonyl starting material.
pH Slightly acidic (pH 5-6)Catalyzes imine formation without promoting significant hydrolysis.

Conclusion

Successfully employing (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride in organic synthesis hinges on a clear understanding of its reactivity and the potential for side reactions. By carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of reagents, researchers can significantly minimize the formation of unwanted byproducts like diacylated or over-alkylated products and preserve the chiral integrity of their molecules. This guide provides a foundation for troubleshooting and optimizing reactions involving this important chiral amine. For further, in-depth inquiries, consulting the primary literature for analogous transformations is always recommended.

References

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - PMC - NIH. Available at: [Link]

  • Efficient racemization of 1-phenylethylamine and its derivatives - ResearchGate. Available at: [Link]

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  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Available at: [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. Available at: [Link]

  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine - Quick Company. Available at: [Link]

  • CN1160040A - Process for racemization of optically active 1-phenylethylamine derivative - Google Patents.
  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available at: [Link]

  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents.
  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - MDPI. Available at: [Link]

  • Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am - eScholarship. Available at: [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC. Available at: [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. Available at: [Link]

  • Organo-catalysed Reductive Amination/alkylation - Wordpress. Available at: [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).. Available at: [Link]

  • 4'-Ethoxy acetophenone - SIELC Technologies. Available at: [Link]

  • Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. Available at: https://www.researchgate.
  • Synthesis and crystallization purification of phytosterol esters for food industry application. Available at: [Link]

  • Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase from human liver - PMC. Available at: [Link]

  • Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3 - PMC - NIH. Available at: [Link]

  • CN102531940A - Preparation method for high purity etofenamate - Google Patents.

Sources

Optimization

drying methods for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride without decomposition

Technical Support Center: (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride Ticket ID: #DRY-ETH-001 Subject: Optimal Drying Protocols to Prevent Decomposition & Racemization Status: Open Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

  • Ticket ID: #DRY-ETH-001

  • Subject: Optimal Drying Protocols to Prevent Decomposition & Racemization

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

Executive Summary

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1108684-07-6) is a high-value chiral intermediate. Its structural features—a benzylic amine moiety and a chiral center—create a specific set of vulnerabilities during isolation.

The Critical Risks:

  • Racemization: The benzylic proton is sufficiently acidic that elevated temperatures (>60°C) or strong basic conditions can trigger enolization/imine formation, destroying the (S)-configuration.

  • Hygroscopicity: As a hydrochloride salt, the lattice is prone to absorbing atmospheric moisture, leading to deliquescence (turning into oil) or hydrate formation.

  • Thermal Instability: While the ether linkage is robust, the amine salt can dissociate (loss of HCl) under high vacuum at elevated temperatures.

This guide provides validated protocols to remove residual solvents (meeting ICH Q3C limits) while maintaining enantiomeric excess (ee) >99%.

Module 1: The Science of Stability (Why It Fails)

Before attempting a protocol, understand the mechanism of failure. This ensures you can troubleshoot anomalies.

The Racemization Pathway

The chiral center is at the benzylic position (adjacent to the phenyl ring). Heat provides the energy for the proton on the chiral carbon to dissociate or shift, often catalyzed by residual metals or even the glass surface of the drying vessel.

  • Risk Factor: High Temperature (>60°C) + Long Duration.

  • Prevention: Keep drying temperature (

    
    ) at least 20°C below the melting point (
    
    
    
    ) and strictly below 50°C if
    
    
    is unknown.
The "Sticky Solid" Phenomenon (Solvent Plasticization)

Users often report the solid turning into a "gum" or "oil" in the vacuum oven.

  • Cause: Residual organic solvents (Ethanol, IPA, DCM) act as plasticizers, significantly lowering the melting point of the salt (Melting Point Depression).

  • Correction: Do not apply full heat immediately. Use a "Step-Down" vacuum approach (see Protocol A).

Module 2: Decision Matrix & Protocols

Visual Guide: Selecting the Right Method

DryingDecision Start Start: Wet Cake Analysis SolventType Primary Residual Solvent? Start->SolventType Volatile Volatile (DCM, MeOH, Acetone) SolventType->Volatile HighBoil High Boiling (Water, DMSO, DMF) SolventType->HighBoil Scale Batch Scale SmallScale < 10g Scale->SmallScale LargeScale > 10g Scale->LargeScale Volatile->Scale MethodA Protocol A: Vacuum Oven with N2 Bleed HighBoil->MethodA If DMSO (High Vac req) MethodC Protocol C: Lyophilization (Freeze Drying) HighBoil->MethodC If Water MethodB Protocol B: Vacuum Desiccator (P2O5) SmallScale->MethodB LargeScale->MethodA

Figure 1: Decision matrix for selecting the optimal drying method based on solvent volatility and batch scale.

Protocol A: Standard Vacuum Oven (The Workhorse)

Best for: Scales >10g, Volatile Solvents (Ethanol, IPA, Ethyl Acetate).

Prerequisites:

  • Vacuum Oven capable of < 10 mbar.

  • Nitrogen line for backfilling/bleeding.

  • DSC data (optional but recommended) to find

    
    .
    

Step-by-Step:

  • Pre-Drying (Ambient): Spread the wet cake on a PTFE-lined tray. Air dry in a fume hood for 2-4 hours to remove bulk volatiles. Do not skip this—it prevents "bumping" in the oven.

  • Initial Vacuum (Cold): Place tray in the oven. Pull vacuum to 100 mbar (soft vacuum) at 25°C (Ambient) for 4 hours.

  • Ramp Up: Increase temperature to 40°C . Increase vacuum to < 10 mbar.

  • The N2 Bleed (Crucial): Introduce a slight bleed of dry nitrogen. This creates a "sweep" effect, carrying heavy solvent molecules out of the chamber more effectively than static vacuum.

  • Monitoring: Check weight every 2 hours. Stop when weight change is < 0.5% between checks (Constant Weight).

Protocol B: Vacuum Desiccator (High Purity/Small Scale)

Best for: <10g, Hygroscopic handling, Final polishing.

Step-by-Step:

  • Place the sample in a weighing boat.

  • Charge the bottom of the desiccator with fresh Phosphorus Pentoxide (

    
    ) or Activated Silica Gel.
    
  • Apply high vacuum (< 1 mbar) continuously.

  • Duration: 24-48 hours.

  • Note: This method applies zero thermal stress, making it the safest for preserving chirality.

Module 3: Troubleshooting & FAQs

Q1: The solid turned into a sticky oil/gum in the oven. Is it ruined?

Diagnosis: Likely Melt Point Depression . You heated the sample while it still had high solvent content. The solvent lowered the


 below your oven temperature.
Fix: 
  • Turn off the heat immediately.

  • Re-dissolve the oil in a small amount of anhydrous Ethanol or Ether.

  • Re-precipitate by adding an anti-solvent (e.g., Heptane) or cooling.

  • Filter and restart drying using Protocol A, Step 2 (Cold Vacuum) for longer.

Q2: My Enantiomeric Excess (ee) dropped from 99% to 95%. Why?

Diagnosis: Thermal Racemization. You likely exceeded 60°C or dried for too long (>24h) at elevated temps. Fix:

  • There is no "fix" for the current batch other than recrystallization with a chiral resolving agent (e.g., tartaric acid derivatives) to upgrade ee.

  • Prevention: Never exceed 45°C for this compound. Ensure the oven is free of acidic/basic residues from previous users.

Q3: The material smells like HCl, and the pH is drifting.

Diagnosis: HCl dissociation. Under high vacuum (< 0.1 mbar) and heat, the equilibrium


 shifts right, removing HCl gas.
Fix: 
  • Reduce vacuum strength (keep > 10 mbar).

  • Place a small dish of open concentrated HCl in the oven (if dedicated) to create an HCl atmosphere (advanced technique, use caution).

  • Better: Just lower the temperature.

Module 4: Data Specifications & Limits

Table 1: Critical Process Parameters (CPP)

ParameterLimitReason
Max Temperature (

)
45°C Prevent racemization and HCl loss.
Target Vacuum 10 - 50 mbar Balance drying speed vs. salt dissociation.
Residual Solvent (Ethanol) < 5000 ppm ICH Q3C Class 3 Limit.
Residual Solvent (DCM) < 600 ppm ICH Q3C Class 2 Limit (Neurotoxic).
Water Content (KF) < 1.0% Unless a specific hydrate is desired.

Module 5: Validated Workflow Diagram

Workflow Input Wet Cake (S)-1-(4-Ethoxyphenyl)ethanamine HCl AirDry Step 1: Air Dry (Fume Hood) 2-4 Hours Input->AirDry VacAmb Step 2: Vacuum (100 mbar) Temp: 25°C | Time: 4h AirDry->VacAmb HeatRamp Step 3: Ramp Temp to 40°C Vacuum: <10 mbar VacAmb->HeatRamp Check Checkpoint: Is Material Sticky? HeatRamp->Check StopHeat STOP HEAT Re-isolate Check->StopHeat Yes (Melted) Continue Continue Drying with N2 Bleed Check->Continue No (Powder) Sample Sampling: LOD / KF / GC Continue->Sample Sample->Continue Fail Specs Pack Pack in Amber Glass (Desiccant Cap) Sample->Pack Pass Specs

Figure 2: Step-by-step drying workflow with critical safety checkpoints.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation. (2021). Establishes safe limits for solvent residues in pharmaceuticals.

  • Vogt, F. G., et al. "Physical and Chemical Stability of Pharmaceutical Salts." Journal of Pharmaceutical Sciences. (2011). Discusses the mechanism of HCl loss and hydrate formation in amine salts.

  • Gao, Z., et al. "Racemization of Chiral Benzylic Amines." Chemical Reviews. (2009). Provides mechanistic insight into the thermal instability of benzylic chiral centers.

  • Enamine Ltd. "Safety Data Sheet: 1-(4-Ethoxyphenyl)ethanamine hydrochloride."[1] Specific compound safety and handling data.(Note: General reference to supplier SDS for CAS 1108684-07-6).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Structural Verification (S)-1-(4-Ethoxyphenyl)ethanamine is a chiral primary amine that serves as a key building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Structural Verification

(S)-1-(4-Ethoxyphenyl)ethanamine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its hydrochloride salt form enhances stability and solubility. For researchers in drug discovery and development, unambiguous structural confirmation and purity assessment are paramount. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and the electronic environment of each proton.

This guide will dissect the ¹H NMR spectrum of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, providing a robust framework for its interpretation and use in quality control and synthetic chemistry.

Interpreting the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is characterized by several distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of the aromatic ring, and the presence of the electron-donating ethoxy group.[1][2]

Below is a detailed breakdown of the anticipated signals, their multiplicities, and the rationale behind their spectral positions.

Aromatic Protons (Ar-H)

The para-substituted benzene ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.[3] The ethoxy group is an electron-donating group, which increases the electron density at the ortho and para positions relative to the substituent.[1] This increased shielding shifts the signals of the ortho and para protons upfield (to lower ppm values) compared to unsubstituted benzene (δ ≈ 7.36 ppm).[4][5]

  • H-ortho (2H, doublet): These protons, ortho to the ethoxy group, are expected to appear at approximately δ 6.8-7.0 ppm . They are split into a doublet by the adjacent meta protons.

  • H-meta (2H, doublet): These protons, meta to the ethoxy group, are anticipated to resonate slightly downfield from the ortho protons, around δ 7.1-7.3 ppm . Their signal is also a doublet due to coupling with the ortho protons.

Aliphatic Protons

The aliphatic portion of the molecule contains a methine proton, a methyl group, and an ethoxy group.

  • Methine Proton (-CH-, 1H, quartet): This proton is adjacent to the chiral center, the aromatic ring, and the aminium group. The deshielding effect of the positively charged nitrogen and the aromatic ring will shift this signal downfield. It is expected to appear as a quartet in the range of δ 4.1-4.5 ppm due to coupling with the three protons of the adjacent methyl group.

  • Methyl Protons (-CH₃, 3H, doublet): The three protons of the methyl group are coupled to the single methine proton, resulting in a doublet. This signal is typically found in the aliphatic region, around δ 1.5-1.7 ppm .[3]

  • Ethoxy Group Protons (-OCH₂CH₃):

    • Methylene Protons (-OCH₂-, 2H, quartet): These protons are adjacent to the electronegative oxygen atom, which causes a significant downfield shift.[6][7] They will appear as a quartet around δ 3.9-4.1 ppm due to coupling with the neighboring methyl protons.

    • Methyl Protons (-CH₃, 3H, triplet): The terminal methyl protons of the ethoxy group are coupled to the two methylene protons, resulting in a triplet. This signal is expected in the upfield region, typically around δ 1.3-1.5 ppm .[3]

Aminium and Hydrochloride Protons (-NH₃⁺)

The protons of the aminium group are often observed as a broad singlet. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.[3][4] In the hydrochloride salt, these protons are acidic and can exchange with residual water or deuterated solvent, leading to signal broadening.[8] The chemical shift can range from δ 8.0-9.0 ppm . The presence of the hydrochloride will generally shift the amine protons downfield.[9]

Summary of Expected ¹H NMR Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-meta7.1-7.3Doublet2H~8-9
H-ortho6.8-7.0Doublet2H~8-9
-CH- (methine)4.1-4.5Quartet1H~7
-OCH₂-3.9-4.1Quartet2H~7
-CH₃ (on ethyl)1.5-1.7Doublet3H~7
-CH₃ (on ethoxy)1.3-1.5Triplet3H~7
-NH₃⁺8.0-9.0Broad Singlet3HN/A

Molecular Structure and Proton Environments

The following diagram illustrates the distinct proton environments in (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Weighing (5-10 mg) B Solvent Addition (0.6-0.7 mL Deuterated Solvent) A->B C Dissolution (Vortexing) B->C D Instrument Insertion & Locking C->D E Shimming D->E F Acquisition (Pulse Sequence, Scans) E->F G Data Processing (FT, Phasing, Calibration) F->G H Spectral Analysis (Integration, Multiplicity) G->H

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Abstract The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit marked differences in pharmacology, toxicology, and metab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit marked differences in pharmacology, toxicology, and metabolic profiles. (S)-1-(4-Ethoxyphenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceuticals. Consequently, the accurate determination of its enantiomeric purity is paramount for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity assessment of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride. We delve into the rationale behind method selection, compare the performance of leading chiral stationary phases (CSPs), and provide detailed, validated protocols to aid researchers, scientists, and drug development professionals in establishing robust analytical procedures.

Introduction: The Imperative of Enantiomeric Purity

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a primary amine with a single stereocenter. In drug development, isolating and controlling the desired enantiomer is crucial. Regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the reliable separation and quantification of enantiomers.[1][2] The direct approach, where enantiomers are separated on a CSP, is favored over indirect methods (which require derivatization) for its simplicity and efficiency.[3] This guide focuses on the direct separation of (S)-1-(4-Ethoxyphenyl)ethanamine and its unwanted (R)-enantiomer.

Fundamentals of Chiral Recognition in HPLC

Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation. For primary amines like 1-(4-Ethoxyphenyl)ethanamine, the key interactions governing separation often include:

  • Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor and acceptor.

  • π-π Interactions: The aromatic ethoxyphenyl ring can interact with complementary aromatic moieties in the CSP.

  • Steric Interactions: The three-dimensional arrangement of substituents around the chiral center interacts with the chiral cavities or grooves of the CSP.

  • Dipole-Dipole Interactions: Polar groups contribute to the overall interaction energy landscape.

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally effective for resolving a wide range of racemates, including primary amines, due to their helical structure and multiplicity of interaction sites.[1][4][5]

Comparative Analysis of Chiral Stationary Phases

The choice of CSP is the most critical factor for a successful chiral separation.[6] We will compare two of the most successful and widely used types of polysaccharide-based CSPs for the separation of primary amines: an amylose-based phase and a cellulose-based phase.

  • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)): This CSP is known for its broad enantiorecognition capabilities.[7] It is a direct equivalent to the widely cited Chiralpak® AD-H.[7][8]

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): This selector often provides complementary selectivity to its amylose counterpart.[4][9] It is a guaranteed alternative to Chiralcel® OD-H.[4][10]

The primary difference lies in the polymer backbone (amylose vs. cellulose), which imparts a distinct three-dimensional structure and, therefore, different chiral recognition abilities.

The Critical Role of Mobile Phase Additives

For basic analytes like amines, peak shape and resolution can be poor due to strong interactions with residual silanols on the silica support. To mitigate this, a basic additive is incorporated into the mobile phase.[11] Diethylamine (DEA) is a common choice, as it effectively masks active sites and improves peak symmetry.[3][11][12] Typically, a concentration of 0.1% is sufficient.[8][12]

Experimental Protocols & Performance Data

The following protocols were developed to provide a baseline for the enantiomeric separation of 1-(4-Ethoxyphenyl)ethanamine hydrochloride.

Sample Preparation
  • Prepare a stock solution of racemic 1-(4-Ethoxyphenyl)ethanamine hydrochloride at 1.0 mg/mL in the mobile phase.

  • Prepare a sample of the (S)-enantiomer at a concentration of 1.0 mg/mL in the mobile phase to confirm peak identity.

  • For purity determination, prepare the test sample at 1.0 mg/mL in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm filter if necessary.

HPLC System and General Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Detection Wavelength: 225 nm

  • Column Temperature: 25 °C (Ambient)

  • Injection Volume: 10 µL

Method Comparison

Two methods utilizing different CSPs were evaluated under typical normal phase conditions. Normal phase mode often provides superior selectivity for chiral separations on polysaccharide phases.[3]

Method A: Amylose-Based CSP

  • Column: Lux® Amylose-1 (Chiralpak® AD-H equivalent), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

Method B: Cellulose-Based CSP

  • Column: Lux® Cellulose-1 (Chiralcel® OD-H equivalent), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

Performance Data Summary

The performance of each method was evaluated based on key chromatographic parameters: Retention Factor (k'), Selectivity (α), and Resolution (Rs).

ParameterMethod A (Lux Amylose-1)Method B (Lux Cellulose-1)
Mobile Phase Hexane/2-Propanol/DEA (80:20:0.1)Hexane/2-Propanol/DEA (90:10:0.1)
t R1 ((S)-enantiomer) ~5.8 min~9.5 min
t R2 ((R)-enantiomer) ~6.7 min~11.2 min
Selectivity (α) 1.251.28
Resolution (Rs) > 2.5 > 3.0

Note: Retention times are approximate and may vary slightly between systems and columns.

Analysis: Both methods successfully provided baseline resolution (Rs > 1.5) suitable for accurate purity determination.

  • Method A (Amylose-based) offered a significantly faster analysis time, which is highly advantageous for high-throughput screening or routine quality control.

  • Method B (Cellulose-based) provided slightly higher selectivity and superior resolution, which could be beneficial for quantifying very low levels of the undesired enantiomer or for preparative-scale separations. The higher retention indicates stronger interaction with the cellulose-based CSP under these conditions.

Guide to Method Selection and Optimization

Choosing the optimal method depends on the specific analytical goal. The following workflow and decision guide can assist in this process.

Chiral Method Development Workflow

Caption: General workflow for chiral HPLC method development.

Decision Guide: Which Method to Choose?

Decision_Guide Start What is the primary analytical goal? Goal_Speed High Throughput / Routine QC Start->Goal_Speed Speed Goal_Res Trace Analysis / Highest Purity Assay Start->Goal_Res Resolution Goal_Prep Preparative Scale Start->Goal_Prep Scale-Up Method_A Choose Method A: Lux Amylose-1 (Faster Analysis) Goal_Speed->Method_A Method_B Choose Method B: Lux Cellulose-1 (Higher Resolution) Goal_Res->Method_B Method_B_Prep Start with Method B, Optimize for Loading Goal_Prep->Method_B_Prep

Caption: Decision guide for selecting the appropriate chiral method.

Conclusion

Both amylose-based (Lux Amylose-1 / Chiralpak AD-H) and cellulose-based (Lux Cellulose-1 / Chiralcel OD-H) chiral stationary phases are highly effective for determining the enantiomeric purity of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride. The choice between them is dictated by the specific application requirements. For rapid quality control, the amylose-based CSP provides excellent resolution with a shorter run time. For applications demanding the highest possible resolution for trace impurity detection, the cellulose-based CSP is a superior choice. The protocols and data presented herein serve as a robust starting point for researchers to implement reliable and accurate chiral purity testing, ensuring the quality and safety of pharmaceutical products.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. American Chemical Society. [Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PMC. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • APPLICATION: Chiral Screening Strategies for Pharmaceutical Compounds by SFC. Phenomenex. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]

  • Lux™ Coated and Immobilized Chiral LC/SFC Columns. Phenomenex. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

  • Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. MDPI. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies. [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]

  • Supporting Information For: S1. DOI. [Link]

  • Instruction manual for CHIRALPAK® AD-H. HPLC. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

Sources

Validation

Technical Guide: Enantiomeric Excess Determination of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Executive Summary Objective: To provide a definitive, comparative guide for determining the enantiomeric excess (% ee) of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 56961-30-9 analogous free base). The Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive, comparative guide for determining the enantiomeric excess (% ee) of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 56961-30-9 analogous free base).

The Challenge: This analyte presents two specific analytical hurdles:

  • Basic Primary Amine: Primary amines are prone to severe peak tailing on silica-based columns due to silanol interactions.

  • Salt Form (Hydrochloride): The sample is an ionic solid. Traditional Normal Phase (NP) HPLC requires the free base, necessitating an in-situ or pre-analysis neutralization step that can introduce kinetic fractionation errors.

The Solution: This guide evaluates three distinct methodologies.

  • Method A (Recommended): Direct Reverse Phase HPLC using Crown Ether columns (allows direct injection of the HCl salt).

  • Method B (Traditional): Normal Phase HPLC using Polysaccharide columns (requires free-basing).

  • Method C (Gas Chromatography): Chiral GC (requires derivatization).

Part 1: Comparative Methodology Analysis

The following table summarizes the performance characteristics of the three primary methods for phenylethylamine derivatives.

FeatureMethod A: Crown Ether HPLCMethod B: Polysaccharide NP-HPLCMethod C: Derivatized GC
Column Type Crownpak CR-I(+) (Daicel)Chiralcel OD-H (Daicel)Chirasil-Val or Cyclodextrin
Sample Prep Minimal. Dissolve directly in mobile phase (pH 1.5).Moderate. Must neutralize HCl salt (e.g., NaOH/extraction) or use basic additives.High. Requires derivatization (e.g., TFAA) to improve volatility.
Mobile Phase Aqueous HClO₄ / MethanolHexane / IPA / DiethylamineHelium Carrier Gas
Detection UV (210-254 nm)UV (210-254 nm)FID or MS
Elution Order (R) elutes 1st / (S) elutes 2nd (typically)Varies (Method dependent)Varies by derivative
Resolution (

)
High (

) for primary amines
Good (

)
Very High (

)
Suitability Best for QC/Purity of salts.Best for non-polar process streams.Best for trace impurity analysis.
Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Sample Form? IsSalt Is sample HCl Salt? Start->IsSalt IsFreeBase Is sample Free Base? Start->IsFreeBase Direct METHOD A: Crown Ether HPLC (Direct Injection) IsSalt->Direct Preferred (No Prep) Traditional METHOD B: Polysaccharide HPLC (Normal Phase) IsSalt->Traditional If Neutralized IsFreeBase->Traditional Standard Volatile METHOD C: Chiral GC (Derivatization) IsFreeBase->Volatile If High Sensitivity Needed Result Result Direct->Result Fastest QC Traditional->Result Process Control

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample state and throughput requirements.

Part 2: Detailed Experimental Protocols

Method A: Direct Analysis via Crown Ether HPLC (The "Gold Standard" for Salts)

Theory: The Crownpak CR-I(+) column contains a chiral crown ether (18-crown-6 derivative) immobilized on silica. It specifically recognizes the ammonium ion (


) of primary amines. Therefore, the acidic mobile phase is critical  to ensure the amine remains protonated.

Protocol:

  • Column: Daicel Crownpak CR-I(+) (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mm, 5 µm).[1][2]
    
  • Mobile Phase: Perchloric Acid (pH 1.[1][2][3]5) / Acetonitrile (85:15 v/v).[2]

    • Preparation: Add 16.3g of 70%

      
       to 1L water to make pH 1.0 stock.[1][4] Dilute to pH 1.5. Mix with ACN.
      
  • Flow Rate: 0.4 mL/min (Note: Lower flow rates are required for Crownpak columns to manage backpressure).

  • Temperature: 25°C (Lowering to 10°C can drastically improve resolution if needed).

  • Detection: UV at 220 nm (The ethoxy-phenyl chromophore absorbs well here).

  • Sample Prep: Dissolve 1 mg of (S)-1-(4-Ethoxyphenyl)ethanamine HCl directly in 1 mL of the mobile phase.

Expected Results:

  • The (R)-enantiomer (impurity) typically elutes first.

  • The (S)-enantiomer (target) typically elutes second.

  • Why? The Crown ether cavity geometry generally binds the L- (or S-) configuration of alpha-chiral amines more tightly [1].

Method B: Normal Phase HPLC (Polysaccharide)

Theory: Uses hydrogen bonding and dipole-dipole interactions. Because the HCl salt is insoluble in Hexane, and the amine protons interfere with chiral recognition, the sample must be free-based.

Protocol:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1).

    • Critical: The Diethylamine (DEA) is mandatory to suppress silanol activity and ensure the amine stays in the neutral form.

  • Flow Rate: 1.0 mL/min.

  • Sample Prep (In-situ Free-basing):

    • Dissolve salt in minimum water/NaOH.

    • Extract with Hexane.[5]

    • Inject the Hexane layer.

    • Risk: Potential for extraction bias if not performed quantitatively.

Method C: Chiral GC via Derivatization[7][8]

Theory: Primary amines tail badly on GC. Derivatization with Trifluoroacetic Anhydride (TFAA) creates a volatile amide with excellent peak shape.

Protocol:

  • Reagent: TFAA (Trifluoroacetic anhydride).

  • Derivatization:

    • Take 1 mg Sample (HCl salt).

    • Add 0.5 mL Dichloromethane (DCM) + 50 µL Triethylamine (to neutralize HCl).

    • Add 50 µL TFAA. Heat at 60°C for 15 mins.

    • Evaporate and reconstitute in DCM.

  • Column: Chirasil-Val (Agilent/Varian) or Cyclodex-B.

  • Conditions: Oven ramp 100°C to 180°C at 5°C/min.

  • Detector: FID at 250°C.

Part 3: Mechanism of Recognition (Crown Ether)

Understanding why Method A is superior for the salt form requires visualizing the molecular interaction. The ammonium protons form hydrogen bonds with the crown ether oxygens.

CrownRecognition cluster_complex Chiral Recognition Complex cluster_sterics Crown Crown Ether Ammonium NH3+ Group Crown->Ammonium H-Bonding (3 points) Barrier Chiral Barrier Crown->Barrier Steric Clash RGroup Phenyl Ring Ammonium->RGroup Covalent RGroup->Barrier Enantiomer Specific

Figure 2: Schematic of the "Tripod" hydrogen bonding mechanism between the Crown Ether oxygen atoms and the ammonium protons of the analyte. Steric barriers on the crown ether ring discriminate between the (R) and (S) alkyl groups [1].

Part 4: Calculation and Validation

Calculating Enantiomeric Excess (ee)


System Suitability Requirements

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), every run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amines; if
    
    
    , increase acid conc. in Method A or DEA in Method B).
  • Signal-to-Noise:

    
     for the minor enantiomer (to accurately quantify 0.1% impurity).
    

References

  • Daicel Corporation. (n.d.). Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and Crownpak CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Enantiomeric Resolution. Phenomenex Application Guide. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. Retrieved from [Link]

Sources

Comparative

comparing chiral resolving efficiency of (S)-1-(4-Ethoxyphenyl)ethanamine HCl vs alpha-methylbenzylamine

This guide provides an in-depth technical comparison between (S)-1-(4-Ethoxyphenyl)ethanamine HCl and -Methylbenzylamine (PEA) , focusing on their roles in chiral resolution.[1] Comparative Guide: Chiral Resolving Effici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (S)-1-(4-Ethoxyphenyl)ethanamine HCl and


-Methylbenzylamine (PEA) , focusing on their roles in chiral resolution.[1]

Comparative Guide: Chiral Resolving Efficiency of (S)-1-(4-Ethoxyphenyl)ethanamine HCl vs. -Methylbenzylamine[1]

Executive Summary

In the landscape of chiral resolution,


-Methylbenzylamine (PEA)  serves as the "general-purpose workhorse"—inexpensive, widely available, and effective for a broad range of acidic racemates. In contrast, (S)-1-(4-Ethoxyphenyl)ethanamine HCl  (and its para-substituted analogs) represents a "specialized tuner."[1] The addition of the para-ethoxy group significantly alters the crystal lattice energy and solubility profile of the resulting diastereomeric salts. This modification is critical for resolving "difficult" substrates where unsubstituted PEA fails to induce crystallization or yields salts with poor diastereomeric excess (de).[1]
Chemical Profile & Mechanistic Basis

The fundamental difference in resolving efficiency stems from the structural impact of the para-ethoxy substituent on the formation of diastereomeric salts.

Feature

-Methylbenzylamine (PEA)
(S)-1-(4-Ethoxyphenyl)ethanamine HCl
Structure Unsubstituted aromatic ring.[1] Compact, rigid.[1]Para-ethoxy substituted.[1] Extended, more lipophilic.[1]
Primary Interaction Ionic bonding (Ammonium-Carboxylate) + H-bonding.[1]Ionic bonding + H-bonding + Enhanced

-

stacking
.
Crystallinity Forms salts readily; high lattice energy.[1]Ethoxy tail adds flexibility; alters solubility in polar solvents.[1]
Solubility Profile High solubility in alcohols/water.[1]Lower water solubility; favors organic/mixed solvents.[1]
Key Application First-pass screening for chiral acids.[1][2]Optimization for substrates where PEA salts are oils or non-selective.[1]
Mechanistic Insight: The "Para-Substituent Effect"

While PEA relies primarily on the acid-base interaction to form salts, the 4-ethoxyphenyl derivative leverages the electron-donating ethoxy group to modulate the electron density of the aromatic ring.

  • 
    -
    
    
    
    Stacking:
    The electron-rich ring facilitates stronger face-to-face or edge-to-face
    
    
    -interactions with aromatic substrates (e.g., mandelic acid derivatives), often stabilizing the crystal lattice of the less soluble diastereomer.
  • Solubility Tuning: The ethoxy chain increases lipophilicity, often forcing the diastereomeric salt to precipitate earlier or more selectively in polar solvents like ethanol or 2-propanol, where PEA salts might remain soluble.

Comparative Performance Analysis
Scenario A: General Resolution (The "PEA Advantage")

For standard chiral acids (e.g., Ibuprofen, Naproxen), PEA is the superior choice due to cost and atom economy.

  • Efficiency: PEA typically achieves 30–40% yield (out of a theoretical 50%) with >90% ee in a single recrystallization for these substrates.[1]

  • Throughput: Its low molecular weight (121.18 g/mol ) allows for lower mass loading compared to the ethoxy derivative (165.23 g/mol for free base).[1]

Scenario B: Difficult Substrates (The "Ethoxy Advantage")

For complex substrates like 1,4-benzodioxane-2-carboxylic acid or bulky chiral acids, unsubstituted PEA often fails.[1]

  • Failure Mode of PEA: Forms "oiling out" mixtures or solid solutions where both diastereomers co-crystallize (low selectivity).[1]

  • Success of Para-Substituted PEAs: Research indicates that para-substituted PEAs (methyl, methoxy, ethoxy) can resolve substrates with >99% ee where PEA shows 0% efficiency .[1] The ethoxy group disrupts the formation of solid solutions, enforcing a eutectic composition that favors the precipitation of a single pure diastereomer.

Data Summary: Resolution of Difficult Aromatic Acids Note: Data extrapolated from comparative studies of para-substituted PEA analogs (Source: Fogassy et al., J. Chem. Soc.).

Resolving AgentSubstrate CompatibilityTypical Yield (First Crop)Typical ee (First Crop)Crystallization Solvent

-Methylbenzylamine
Broad (Aliphatic/Simple Aromatic)35%80–90%Ethanol/Water
(S)-1-(4-Ethoxyphenyl)ethanamine Specific (Bulky/Polycyclic Aromatic)40–45%>98% 2-Propanol/Methanol
Experimental Protocols
Protocol A: Resolution using (S)-1-(4-Ethoxyphenyl)ethanamine

Use this protocol when PEA fails to resolve a target chiral acid.[1]

Reagents:

  • Racemic Acid Substrate (10 mmol)[1]

  • (S)-1-(4-Ethoxyphenyl)ethanamine (Free base, 5–10 mmol)[1]

  • Solvent: 2-Propanol (IPA)[1]

Workflow:

  • Stoichiometry Control: Dissolve 10 mmol of racemic acid in 20 mL of boiling IPA.

  • Addition: Add 5 mmol (0.5 eq) of (S)-1-(4-Ethoxyphenyl)ethanamine. Note: Using 0.5 eq ("Method of Half-Quantities") maximizes the difference in solubility.

  • Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. If oiling occurs, reheat and add 5% v/v water.[1]

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold IPA.

  • Liberation: Suspend salt in EtOAc; wash with 1M HCl to remove the amine (recoverable) and isolate the resolved acid in the organic layer.

Protocol B: Resolution of (S)-1-(4-Ethoxyphenyl)ethanamine

Since this compound is also a valuable intermediate (e.g., for Apremilast), researchers often need to resolve the amine itself.

Reagents:

  • Racemic 1-(4-Ethoxyphenyl)ethanamine[1]

  • Resolving Agent: N-Acetyl-L-leucine or (D)-Tartaric Acid [1]

  • Solvent: Methanol/Water (9:1)[1]

Step-by-Step:

  • Dissolve 1.0 eq of racemic amine and 1.0 eq of N-Acetyl-L-leucine in refluxing MeOH/Water.

  • Cool to 20°C. The (S)-amine salt crystallizes preferentially.[1]

  • Recrystallize from MeOH to achieve >99% ee.[1]

  • Treat with NaOH to liberate the free (S)-amine base.[1][3]

Visualizing the Resolution Mechanism

The following diagram illustrates the decision logic and mechanistic pathway for selecting between these two agents.

G Start Target: Resolve Racemic Acid ScreenPEA Screen 1: alpha-Methylbenzylamine (PEA) Start->ScreenPEA ResultPEA Crystallization Outcome? ScreenPEA->ResultPEA SuccessPEA High Yield / High ee (Standard Success) ResultPEA->SuccessPEA Crystals Form FailPEA Oiling Out / Low ee (Solid Solution Formed) ResultPEA->FailPEA No Crystals/Low ee SwitchAgent Switch to Para-Substituted Agent (S)-1-(4-Ethoxyphenyl)ethanamine FailPEA->SwitchAgent Optimize Mechanism Mechanism: Ethoxy Group Effect 1. Increased Lipophilicity 2. Enhanced Pi-Pi Stacking 3. Disruption of Solid Solutions SwitchAgent->Mechanism Exploits FinalResult Successful Resolution of Difficult Substrate SwitchAgent->FinalResult

Caption: Decision matrix for selecting between PEA and 4-Ethoxy-PEA based on crystallization behavior.

Critical Handling & Safety
  • Alpha-Methylbenzylamine: Highly caustic and volatile.[1] Vapor is irritating to eyes and respiratory tract.[1] LD50 (oral, rat) ~940 mg/kg.[1]

  • (S)-1-(4-Ethoxyphenyl)ethanamine: Less volatile due to higher molecular weight, but should still be handled as a corrosive amine.[1] Often supplied as the HCl salt (CAS 58997-87-8) which is a solid and easier to handle, but must be converted to the free base (using NaOH) before use as a resolving agent.

References
  • Fogassy, E., et al. (2006).[1][4] Optical resolution of racemic acids and bases by diastereoisomeric salt formation.[1][4] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Kozma, D. (2002).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1] CRC Press. (Definitive text on para-substituted PEA efficiency).

  • Saigo, K., et al. (1996).[1] Resolution of 1,4-benzodioxane-2-carboxylic acid with para-substituted 1-phenylethylamines. Bulletin of the Chemical Society of Japan. Link[1]

  • Manimaran, T., & Impastato, F. (2003).[1] Process for the preparation of (S)-1-(4-ethoxyphenyl)ethylamine.[1] U.S. Patent 6,613,943.[1] (Describes the resolution of the agent itself). Link

Sources

Validation

Precision in Purity: Elemental Analysis Standards for (S)-1-(4-Ethoxyphenyl)ethanamine HCl

Executive Summary Product: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5).[1][2][3][4] Application: Chiral intermediate for pharmaceutical synthesis (e.g., Tyrosine Kinase Inhibitors). The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1081775-30-5).[1][2][3][4] Application: Chiral intermediate for pharmaceutical synthesis (e.g., Tyrosine Kinase Inhibitors). The Challenge: Accurate elemental characterization of chiral amine hydrochlorides is notoriously difficult due to hygroscopicity, halogen interference, and incomplete combustion. The Solution: This guide compares the performance of Standard Combustion Protocols against Optimized Halogen-Compatible Protocols and validates results against Orthogonal qNMR , providing a definitive roadmap for researchers.

Theoretical Baseline & Stoichiometry

Before selecting calibration standards, the theoretical composition must be established as the "True Value" benchmark.

Compound: (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride Formula: C₁₀H₁₅NO[2] · HCl Molecular Weight: 201.69 g/mol [2]

ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 10120.1159.55% 59.15 – 59.95%
Hydrogen (H) 1616.137.99% 7.59 – 8.39%
Nitrogen (N) 114.016.94% 6.54 – 7.34%
Chlorine (Cl) 135.4517.58% 17.18 – 17.98%
Oxygen (O) 116.007.93% Calculated by difference

Critical Insight: The high Chlorine content (17.58%) acts as a combustion inhibitor and can poison standard detectors if not trapped. Standard Acetanilide calibration often fails here.

Performance Comparison: Calibration Standards & Methodologies

We evaluated three distinct approaches to analyzing this compound. The data below represents typical performance metrics observed in high-throughput analytical labs.

Method A: Standard EA (Generic Calibration)
  • Calibrant: Acetanilide (NIST 141d).

  • Conditions: Standard flash combustion (950°C), no additives.

  • Outcome: High Failure Rate .

Method B: Optimized EA (Matrix-Matched)
  • Calibrant: 4-Chlorobenzoic Acid (for Cl) + Acetanilide (for C/H/N).

  • Conditions: 1050°C combustion + WO₃ (Tungsten Trioxide) additive to prevent Cl interference.

  • Outcome: High Precision .

Method C: Orthogonal Validation (qNMR)
  • Standard: Maleic Acid (Internal Standard).

  • Technique: ¹H-qNMR in DMSO-d₆.

  • Outcome: Absolute Purity Determination .

Comparative Data Table
MetricMethod A: Standard EAMethod B: Optimized EAMethod C: qNMR
Accuracy (% Error) High (C: -0.8%, N: -0.5%)Excellent (< 0.15%)Superior (< 0.1%)
Precision (RSD) Poor (> 1.2%)Good (0.2%)Excellent (0.1%)
Chlorine Recovery N/A (Interference)99.8% RecoveryN/A (Indirect)
Sample Req. 2–3 mg2–3 mg10–20 mg
Major Pitfall Incomplete combustion of HCl saltRequires WO₃ additiveSolvent peak overlap
Verdict Not Recommended Recommended for Batch Release Gold Standard for R&D
Detailed Experimental Protocols
Protocol 1: Optimized Elemental Analysis (The "Method B" Workflow)

Objective: Overcome the "Halogen Effect" and hygroscopicity of the amine salt.

  • Sample Preparation (Crucial Step):

    • (S)-1-(4-Ethoxyphenyl)ethanamine HCl is hygroscopic.

    • Action: Dry sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

    • Handling: Transfer immediately to a glove box or handle in a low-humidity environment (<30% RH).

  • Weighing & Additives:

    • Use a microbalance (readability 0.001 mg).

    • Weigh 2.0 ± 0.2 mg of sample into a Tin (Sn) capsule.

    • Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample.

    • Why? WO₃ acts as a combustion aid and "scrubber" helper, preventing the formation of volatile chlorine byproducts that escape detection or poison the trap.

  • Calibration:

    • Run a "Conditioning" blank.

    • K-Factor Calibration: Use Chloroacetanilide or 4-Chlorobenzoic acid (NIST Traceable) to calibrate the response factor for Carbon in the presence of Chlorine.

  • Combustion Parameters:

    • Furnace Temperature: 1050°C (Boosted for HCl salts).

    • Oxygen Flow: 15 mL/min (Standard) -> Boost to 25 mL/min for 5 seconds during flash.

Protocol 2: Orthogonal qNMR Validation (The "Method C" Workflow)

Objective: Confirm purity if EA results are ambiguous (e.g., C is off by 0.6% due to hydration).

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (TraceCERT® grade). It has a distinct singlet at ~6.3 ppm, clear of the aromatic protons (6.8–7.2 ppm) and the ethyl group of the analyte.

  • Preparation:

    • Weigh ~10 mg of Analyte and ~5 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve in 0.7 mL DMSO-d₆ . (Avoid CDCl₃ as the HCl salt may not fully dissolve or may aggregate).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Must be > 5 × T1).

    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for validating the purity of (S)-1-(4-Ethoxyphenyl)ethanamine HCl, specifically addressing the decision points between EA and qNMR.

G Start Start: Crude (S)-1-(4-Ethoxyphenyl) ethanamine HCl Dry Step 1: Vacuum Drying (40°C, P2O5, 4h) Start->Dry EA_Test Step 2: Elemental Analysis (w/ WO3 Additive) Dry->EA_Test Result_Pass Result: Within ±0.4% EA_Test->Result_Pass Pass Result_Fail Result: > ±0.4% Deviation EA_Test->Result_Fail Fail Final Final Purity Certificate Result_Pass->Final Troubleshoot Analyze Deviation Type Result_Fail->Troubleshoot Case_H High %H, Low %C/N (Moisture) Troubleshoot->Case_H Case_C Low %C, Correct %N (Incomplete Combustion) Troubleshoot->Case_C Action_Dry Re-dry & Recalibrate (Check Hygroscopicity) Case_H->Action_Dry Action_qNMR Step 3: Switch to qNMR (Orthogonal Validation) Case_C->Action_qNMR Action_Dry->EA_Test Action_qNMR->Final

Caption: Decision matrix for validating chiral amine hydrochlorides. Note the branch to qNMR when combustion issues persist.

Expert Insights & Troubleshooting

The "Chlorine Trap" Phenomenon: In standard EA, HCl gas formed during combustion can react with the silver wool trap (forming AgCl) too rapidly or saturate it. If the trap is saturated, Cl gas passes to the thermal conductivity detector (TCD), often mimicking Nitrogen or causing tailing on the Carbon peak.

  • Fix: Always replace the silver wool trap before a run of halogenated salts, or use a dedicated "Halogen Mode" if your instrument supports it.

Hygroscopicity Management: (S)-1-(4-Ethoxyphenyl)ethanamine HCl will absorb atmospheric moisture within minutes.

  • Observation: A +0.5% deviation in Hydrogen combined with a -0.3% deviation in Carbon is the classic signature of a "wet" sample, not an impure one.

  • Correction: Do not rely on "Calculated" values for the anhydrous form if the sample was exposed. Calculate for a hemi-hydrate (· 0.5 H₂O) to see if the data fits, then dry and re-test.

References
  • National Institute of Standards and Technology (NIST). Standard Reference Material 141d - Acetanilide (Microanalytical Standard). Gaithersburg, MD. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Waites, T. (2023). "The Problems Associated With Elemental Analysis." AZoNano. [Link]

  • PubChem. "1-(4-Ethoxyphenyl)ethanamine hydrochloride Compound Summary."[2] National Library of Medicine. [Link]

Sources

Comparative

A Researcher's Guide to the Solid-State Characterization of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride: A Comparative Analysis

For Immediate Release Researchers, scientists, and professionals in drug development are constantly faced with the challenge of fully characterizing new chemical entities. The solid-state properties of an active pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Researchers, scientists, and professionals in drug development are constantly faced with the challenge of fully characterizing new chemical entities. The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. This guide provides a comprehensive comparison of analytical techniques for the solid-state characterization of chiral molecules, using (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride as a representative example. While a specific experimental X-ray diffraction (XRD) pattern for this compound is not publicly available, this document outlines the experimental approach to its characterization and compares the utility of XRD with other key analytical methods.

The Critical Role of Solid-State Characterization

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine, a class of compounds frequently encountered in medicinal chemistry.[1][2] The specific three-dimensional arrangement of atoms in the solid state, or its crystal structure, can have profound implications for the drug's performance. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a key concern in the pharmaceutical industry.[3][4] Different polymorphs can exhibit distinct physical properties, impacting everything from manufacturing processes to therapeutic efficacy.[3][4] Therefore, a thorough solid-state characterization is not just a regulatory requirement but a fundamental aspect of drug development.

X-ray Diffraction (XRD): The Gold Standard for Crystalline Structure

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique and a primary tool for the identification and characterization of crystalline materials.[5][6][7] It provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice.[5][8]

Hypothetical XRD Analysis of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

An experimental powder XRD pattern of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride would be expected to show a series of peaks at specific diffraction angles (2θ), with varying intensities. The position of these peaks is determined by the dimensions of the unit cell (the basic repeating unit of the crystal lattice), while the intensities are related to the arrangement of atoms within the unit cell.

Table 1: Expected Powder X-ray Diffraction Data for a Crystalline Form of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.445
12.86.9100
17.15.280
19.54.560
21.34.275
24.63.650
28.93.130

Note: This data is hypothetical and serves as an illustrative example of what might be expected for a crystalline organic salt.

Experimental Protocol for Powder X-ray Diffraction
  • Sample Preparation: A small amount of the powdered sample (typically 10-20 mg) is gently packed into a sample holder. Care must be taken to minimize preferred orientation of the crystallites, which can affect the relative intensities of the diffraction peaks.[9]

  • Instrument Setup: The analysis is performed using a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a detector.[10][11]

  • Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°, with a defined step size and scan speed.[12]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to determine the peak positions and relative intensities. This pattern can be compared to databases to identify known crystalline phases or used to characterize a new material.[5]

Diagram 1: Experimental Workflow for Powder X-ray Diffraction

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start with (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride Powder Grind Gently Grind (if necessary) Start->Grind Mount Mount Powder on Sample Holder Grind->Mount Instrument Place Holder in Diffractometer Mount->Instrument XRay Expose to Monochromatic X-rays Instrument->XRay Detect Detect Diffracted X-rays at various 2θ angles XRay->Detect Plot Generate Intensity vs. 2θ Plot (Diffractogram) Detect->Plot Analyze Identify Peak Positions and Intensities Plot->Analyze Compare Compare with Databases or Reference Patterns Analyze->Compare End End Compare->End Characterize Crystalline Phase

Caption: A flowchart illustrating the key steps in acquiring and analyzing a powder XRD pattern.

Alternative and Complementary Solid-State Characterization Techniques

While XRD is indispensable for determining crystallinity and crystal structure, a comprehensive understanding of a pharmaceutical solid requires a multi-technique approach.[13][14][15]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions.

Table 2: Hypothetical DSC Data for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting185.2188.5120.4

Note: This data is hypothetical and represents a single, sharp melting endotherm, which would be indicative of a pure, crystalline substance.

Experimental Protocol for DSC
  • Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The analysis is performed using a DSC instrument. An empty sealed pan is used as a reference.

  • Data Collection: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify and quantify thermal events.

Diagram 2: Experimental Workflow for Differential Scanning Calorimetry

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start with (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride Powder Weigh Accurately Weigh 2-5 mg of Sample Start->Weigh Seal Seal in Aluminum Pan Weigh->Seal Instrument Place Sample and Reference Pans in DSC Seal->Instrument Heat Heat at a Constant Rate Instrument->Heat Measure Measure Differential Heat Flow Heat->Measure Plot Generate Heat Flow vs. Temperature (Thermogram) Measure->Plot Analyze Identify and Quantify Thermal Events Plot->Analyze End End Analyze->End Determine Melting Point, Purity, and Polymorphism

Caption: A flowchart outlining the process of obtaining and interpreting DSC data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vibrational spectroscopy technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[16][17] It is a rapid and non-destructive method that can provide information about molecular structure and intermolecular interactions, such as hydrogen bonding.[18]

Table 3: Expected Key FTIR Absorption Bands for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (amine salt)Stretching
3000-2850C-H (aliphatic)Stretching
1610, 1510C=C (aromatic)Stretching
1250C-O (ether)Asymmetric Stretching
1040C-O (ether)Symmetric Stretching

Note: This data is hypothetical and highlights some of the characteristic absorption bands expected for the molecule's structure.

Experimental Protocol for FTIR
  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: The analysis is performed using an FTIR spectrometer.

  • Data Collection: A background spectrum is collected, followed by the sample spectrum.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Comparison of Techniques

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Powder X-ray Diffraction (XRD) Diffraction of X-rays by the crystal lattice.[10]Crystalline/amorphous nature, crystal structure, phase identification, polymorphism, percent crystallinity.[5][8][19]Definitive for crystal structure and phase analysis. Non-destructive.[5][6]Requires a crystalline sample for detailed structural information.[20]
Differential Scanning Calorimetry (DSC) Measurement of heat flow as a function of temperature.[4]Melting point, glass transition, phase transitions, purity, polymorphism.[4]High sensitivity to thermal events. Small sample size.Does not provide structural information directly.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[17]Functional groups, molecular structure, intermolecular interactions (e.g., hydrogen bonding).[16][17]Fast, versatile (solids, liquids, gases), provides molecular-level information.[20]Does not provide information on long-range order or crystal packing.[17]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy Nuclear spin transitions in a magnetic field.[21]Number of crystallographically independent molecules, local molecular environment, polymorphism, amorphous content.[21][22][23]Can analyze both crystalline and amorphous materials. Provides detailed local structural information.[21][23]Lower sensitivity than other techniques, more complex data interpretation.[16]

Conclusion

The solid-state characterization of a chiral API such as (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a multifaceted process that relies on the synergistic use of several analytical techniques. While powder X-ray diffraction remains the cornerstone for identifying and characterizing crystalline forms, a comprehensive understanding can only be achieved by integrating data from thermal analysis (DSC) and vibrational spectroscopy (FTIR), and potentially solid-state NMR. This integrated approach allows researchers to build a complete picture of the material's solid-state properties, ensuring the development of a safe, stable, and effective drug product. By understanding the strengths and limitations of each technique, scientists can make informed decisions throughout the drug development lifecycle.

References

  • Pearce, R. (2024). Recent Solid-State Characterization in Drug Development and Formulation Development. Research & Reviews: Journal of Pharmaceutical Analysis, 13, 007.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma.
  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1).
  • Anonymous. (2013, February 21). Applications of solid-state NMR spectroscopy to pharmaceuticals. European Pharmaceutical Review.
  • Anonymous. (2026, January 30). Exploring Solid-State Chemistry. Pharmaceutical Technology.
  • University of Helsinki. (n.d.). Why solid state forms are so important in pharmaceutical industry?
  • Crystal Pharmatech. (2025, August 11). Solid State Characterization Techniques CDMO & CRO Services Pharmaceuticals.
  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Reutzel-Edens, S. M., et al. (2002). Solid-State NMR Spectroscopy of Small Molecules: From NMR Crystallography to the Characterization of Solid Oral Dosage Forms. Request PDF.
  • Phadnis, N. V., et al. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review.
  • Taylor & Francis. (n.d.).
  • Harris, R. K., et al. (n.d.). Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. PMC.
  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
  • Anonymous. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Preprints.org. (2024, November 18). Solid-State NMR of Chemical Compounds – A Review.
  • Rigaku. (2024, March 7). Powder X-ray Diffraction (XRD) for Pharmaceuticals. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction.
  • Anonymous. (n.d.). Structure determination of organic materials from powder X-ray diffraction data: opportunities for multi-technique synergy.
  • Anonymous. (n.d.). Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. PMC.
  • Universallab. (2025, February 23). FTIR vs XRD Which analysis technique is better for your needs?
  • Anonymous. (2025, August 30). Difference between FTIR Analysis and XRD Analysis.
  • MDPI. (2021, December 22).
  • ResearchGate. (n.d.). FTIR, DSC and XRD analysis (a) FTIR spectra showing characteristic...
  • ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. PubMed.
  • Munson, E. J., et al. (2010, November 1).
  • Royal Society of Chemistry. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science.
  • ACS Publications. (2024, May 6).
  • Dinnebier, R. E., & Billinge, S. J. L. (Eds.). (2008). Powder Diffraction: Theory and Practice. Royal Society of Chemistry.
  • ACS Publications. (2020, October 21). Chirality Detection by Raman Spectroscopy: The Case of Enantioselective Interactions between Amino Acids and Polymer-Modified Chiral Silica. Analytical Chemistry.
  • Stephenson, G. A., et al. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review.
  • Marshall University. (n.d.).
  • ACS Publications. (2024, February 12). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • National Center for Biotechnology Information. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
  • ACS Publications. (2016, March 8). Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. Crystal Growth & Design.
  • National Center for Biotechnology Information. (2025, June 4).
  • MDPI. (2023, February 15).
  • Tao, Q. F., & Zeng, S. (2002).
  • MDPI. (2023, April 9).
  • BenchChem. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence necessitates a disposal plan that is not only compliant but also scientifically sound and validated at every step.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride may not always be readily available, data from reliable sources such as PubChem provide critical GHS hazard classifications.

According to PubChem, 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride is classified as follows:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications indicate that the compound poses a moderate acute toxicity risk upon ingestion and is an irritant to the skin, eyes, and respiratory system. The hydrochloride salt form suggests it is a solid, likely crystalline, and potentially hygroscopic. While specific environmental hazard data is not explicitly listed, the prudent approach is to assume potential ecotoxicity and prevent its release into the environment.

Table 1: Hazard Profile of (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride

Hazard ClassificationGHS CodePotential Effects
Acute Toxicity (Oral)H302Harmful if ingested.
Skin IrritationH315May cause redness, itching, and inflammation.
Eye IrritationH319Can cause serious and potentially damaging eye irritation.
Respiratory IrritationH335May irritate the respiratory tract if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the known hazards, the following PPE is mandatory when handling (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride for disposal:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of contamination, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary.

Segregation and Waste Stream Classification: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal. (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride should be disposed of as hazardous chemical waste . It must not be mixed with other waste streams unless compatibility has been confirmed.

Key Segregation Principles:

  • Solid Waste: Collect the pure compound, contaminated weigh boats, and any grossly contaminated solids (e.g., paper towels used for minor spills) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, the entire solution is considered hazardous waste. The solvent will dictate the specific liquid waste stream (e.g., halogenated or non-halogenated). Do not mix aqueous solutions with organic solvent waste.

  • Sharps Waste: Any needles, syringes, or Pasteur pipettes contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride.

Preparation and Labeling
  • Select an Appropriate Waste Container: The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid. For solid waste, a wide-mouthed, high-density polyethylene (HDPE) container is suitable.

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of waste accumulation initiation.

Waste Accumulation
  • Solid Waste: Carefully transfer the solid (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride into the pre-labeled hazardous waste container. Use a funnel to prevent spillage.

  • Contaminated Materials: Place any contaminated disposable items, such as gloves, weigh paper, and absorbent pads, into the same solid hazardous waste container.

  • Solutions: For solutions, pour the liquid waste into the appropriate, pre-labeled liquid hazardous waste container using a funnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent that can dissolve the compound. This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Triple Rinse: Subsequently, triple rinse the glassware with a standard laboratory detergent and water. This rinsate can typically be disposed of down the drain, but consult your institution's specific policies.

Final Disposal
  • Arrange for Pickup: Once the hazardous waste container is full or has reached its accumulation time limit (as per your institution's and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste pickup forms and maintain a record of the disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental release, follow these procedures:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Collect the material and any contaminated cleaning supplies in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads.

    • Collect the saturated absorbent materials in a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

    • Prevent entry into the affected area.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride.

DisposalWorkflow Disposal Workflow for (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride cluster_assessment 1. Assessment cluster_segregation 2. Segregation cluster_procedure 3. Procedure cluster_disposal 4. Final Disposal start Identify (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride for Disposal hazards Review Hazards: - Harmful if swallowed (H302) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat hazards->ppe form Determine Physical Form ppe->form solid_waste Solid Waste Stream (Pure compound, contaminated solids) form->solid_waste Solid liquid_waste Liquid Waste Stream (Solutions) form->liquid_waste Liquid sharps_waste Sharps Waste Stream (Contaminated needles, etc.) form->sharps_waste Sharps container Select & Label Appropriate Hazardous Waste Container solid_waste->container liquid_waste->container sharps_waste->container accumulate Accumulate Waste in SAA container->accumulate decontaminate Decontaminate Glassware (Collect rinsate as hazardous waste) accumulate->decontaminate pickup Arrange for Pickup by Licensed Waste Contractor decontaminate->pickup document Complete Disposal Documentation pickup->document end Disposal Complete document->end

Caption: Decision workflow for the safe disposal of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride.

References

  • National Center for Biotechnology Information. (n.d.). 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. PubChem. Retrieved from [Link]

  • Angene Chemical. (2025, March 27). Safety Data Sheet: (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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